4-Iodopiperidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-iodopiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10IN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYJSBKHQLVCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1I.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Iodopiperidine Hydrochloride: A Cornerstone Building Block in Modern Drug Discovery
This guide provides an in-depth technical overview of 4-Iodopiperidine hydrochloride (CAS No. 1353979-67-5), a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, chemical properties, and critical applications, with a focus on the strategic rationale behind its use in the synthesis of complex molecular architectures, particularly for central nervous system (CNS) therapeutics.
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals and biologically active natural products. Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved aqueous solubility, metabolic stability, and the ability to form key interactions with biological targets. When functionalized, the piperidine moiety serves as a versatile and conformationally restricted framework for orienting substituents in three-dimensional space, which is critical for optimizing drug-receptor interactions.
This compound represents a highly valuable, activated form of this scaffold. The presence of the iodo-substituent at the 4-position provides a reactive handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the systematic exploration of chemical space and the rapid generation of diverse compound libraries, a cornerstone of modern hit-to-lead and lead optimization campaigns in drug discovery.[1]
Core Chemical Identity and Properties
This compound is the salt form of 4-iodopiperidine, which enhances its stability and handling properties as a solid. The key reactive center, the carbon-iodine bond, is primed for a variety of synthetic transformations.
| Property | Value | Source(s) |
| CAS Number | 1353979-67-5 | [2] |
| Molecular Formula | C₅H₁₁ClIN | [2] |
| Molecular Weight | 247.51 g/mol | [2] |
| Appearance | Typically a white to off-white solid | General |
| Solubility | Soluble in water and polar organic solvents | General |
Spectroscopic Characterization: Full spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are available for this compound and are essential for confirming its identity and purity.[3] These analytical techniques provide detailed information about the molecular structure, including the proton and carbon environments, the molecular weight, and the presence of key functional groups.
Synthesis Pathway: From Protected Intermediate to Active Building Block
The synthesis of this compound is most commonly and efficiently achieved through a two-step process starting from a readily available precursor, N-Boc-4-hydroxypiperidine. This strategy involves the activation of the hydroxyl group followed by nucleophilic substitution with iodide, and subsequent deprotection of the nitrogen atom.
Step 1: Synthesis of N-Boc-4-iodopiperidine (The Protected Intermediate)
The conversion of an alcohol to an iodide is a foundational transformation in organic synthesis. In this case, the hydroxyl group of N-Boc-4-hydroxypiperidine is not a good leaving group, and therefore must be activated. A common and high-yielding method is the Appel reaction, which uses triphenylphosphine and iodine. The use of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial as it prevents unwanted side reactions at the nitrogen atom during this step.[4]
Caption: Synthesis of the protected intermediate, N-Boc-4-iodopiperidine.
Step 2: N-Boc Deprotection to Yield this compound
The final step is the removal of the Boc protecting group to liberate the secondary amine. This is an acid-catalyzed process. The use of hydrochloric acid (typically as a solution in an anhydrous solvent like 1,4-dioxane) is ideal as it not only cleaves the Boc group but also forms the stable hydrochloride salt of the product in a single step.[5][6] The reaction proceeds through the formation of a stable tert-butyl cation, which is released as isobutylene and carbon dioxide.
Caption: Formation of this compound via Boc deprotection.
Applications in Drug Discovery and Development
The true utility of this compound lies in its capacity to serve as a versatile precursor in the synthesis of complex drug candidates. The carbon-iodine bond is particularly amenable to a host of transition metal-catalyzed cross-coupling reactions.
A Gateway to Molecular Diversity via Cross-Coupling
The iodo group is an excellent leaving group in cross-coupling reactions, making 4-iodopiperidine a superior substrate compared to its bromo- or chloro-analogs. This enables medicinal chemists to efficiently couple the piperidine scaffold to a wide variety of other molecular fragments, including aryl, heteroaryl, and alkyl groups.[2] Key reactions include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C(sp²)-C(sp³) bonds.[7]
-
Negishi Coupling: Reaction with organozinc reagents.[1]
-
Buchwald-Hartwig Amination: Formation of C-N bonds with various amines.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Cobalt-Catalyzed Coupling: An economical and effective alternative for coupling with Grignard reagents.[8]
Caption: Versatility of 4-Iodopiperidine HCl in creating diverse molecular scaffolds.
Application in Central Nervous System (CNS) Drug Candidates
The piperidine nucleus is a key feature in many CNS-active drugs, including a number of atypical antipsychotics.[3][4][9] These compounds often require precise substitution patterns on the piperidine ring to achieve the desired multi-receptor affinity profile (e.g., activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors).[10] this compound is an ideal starting material for synthesizing libraries of such compounds, allowing for the rapid optimization of potency, selectivity, and pharmacokinetic properties necessary for effective CNS drugs.[11]
Experimental Protocols
The following protocols are provided as a guide for the synthesis of this compound. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of tert-Butyl 4-iodopiperidine-1-carboxylate
This protocol is adapted from established iodination procedures.[2]
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-Boc-4-hydroxypiperidine (1.0 eq.), triphenylphosphine (1.3 eq.), and imidazole (1.5 eq.).
-
Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Iodine: Add iodine (I₂) (1.2 eq.) portion-wise, ensuring the temperature remains low.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and saturated sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by grinding with hexane to remove triphenylphosphine oxide, followed by filtration and concentration to yield the target compound.
Protocol 2: Synthesis of this compound
This protocol is based on standard Boc-deprotection methodologies.[5][12]
-
Setup: Dissolve tert-butyl 4-iodopiperidine-1-carboxylate (1.0 eq.) in a minimal amount of a suitable solvent (e.g., methanol or DCM) in a round-bottom flask.
-
Addition of Acid: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (4-10 eq.) at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid, and the hydrochloride salt product will often precipitate out of the solution. Monitor for completion by TLC (typically 1-4 hours).
-
Isolation: If a precipitate forms, collect the solid product by filtration.
-
Washing: Wash the collected solid with a non-polar solvent, such as diethyl ether, to remove any non-polar impurities.
-
Drying: Dry the product under vacuum to yield this compound as a solid. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude salt.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with care in a well-ventilated area, such as a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Inhalation: Avoid inhaling dust. May cause respiratory tract irritation.[13]
-
Skin Contact: Avoid contact with skin. May cause skin irritation.[13]
-
Eye Contact: Avoid contact with eyes. May cause serious eye irritation.[13]
-
Ingestion: Harmful if swallowed.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light.[13]
Always consult the material safety data sheet (MSDS) from the supplier before use for complete safety and handling information.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its synthesis from readily available materials is robust and scalable. The true power of this building block is realized in its application, where the iodo-substituent provides a versatile handle for a multitude of cross-coupling reactions. This enables the efficient creation and optimization of novel piperidine-containing compounds, particularly those targeted for complex diseases of the central nervous system. For any research team engaged in modern medicinal chemistry, a thorough understanding and proficient use of this compound is an invaluable asset.
References
- 1. Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
Core Physicochemical & Structural Properties
An In-Depth Technical Guide to 4-Iodopiperidine Hydrochloride: A Core Scaffold for Modern Medicinal Chemistry
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. Moving beyond basic data, we delve into the causality behind its synthetic utility, provide field-proven insights for its application, and establish a framework for its safe and effective use in the laboratory. The structure of this document is designed to logically present the foundational knowledge and practical applications of this pivotal chemical building block.
This compound is a key synthetic intermediate whose utility is fundamentally derived from its distinct physicochemical properties. The hydrochloride salt form enhances stability and improves solubility in polar solvents, which is a critical consideration for reaction setup and purification processes.
The precise molecular weight is essential for stoichiometric calculations in synthesis and for unambiguous characterization by mass spectrometry. The presence of the iodine atom provides a significant isotopic signature that can be readily identified.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 247.505 g/mol | [1][2] |
| Molecular Formula | C5H11ClIN | [1] |
| CAS Number | 1353979-67-5 | [2] |
| Canonical SMILES | C1CNCCC1I.Cl | [3] |
| Appearance | Typically a white to off-white solid | [4] |
| Storage Conditions | 2-8°C, in a dark, dry place under an inert atmosphere | [3] |
The structure features a six-membered piperidine ring, a foundational scaffold in medicinal chemistry, with an iodine atom at the 4-position. This iodine is not merely a substituent; its true value lies in its role as an excellent leaving group and a versatile handle for carbon-carbon and carbon-heteroatom bond formation, which will be explored in Section 4.
Caption: Chemical structure of this compound.
Synthesis and Purification: A Validated Workflow
The synthesis of this compound is typically achieved via a multi-step process starting from a more readily available precursor, such as N-Boc-4-hydroxypiperidine. This strategic choice is based on the stability and handling advantages offered by the Boc (tert-butoxycarbonyl) protecting group.[4] The hydroxyl group serves as a reliable precursor to the iodo functionality.
The overall synthetic logic involves two key transformations:
-
Iodination: Conversion of the secondary alcohol at the 4-position to an iodide. A common and effective method for this is the Appel reaction, which utilizes triphenylphosphine and iodine.[5] This choice is advantageous as it proceeds under mild conditions with high yields.
-
Deprotection and Salt Formation: Removal of the N-Boc protecting group using a strong acid, typically hydrochloric acid dissolved in an organic solvent like 1,4-dioxane.[6] This step conveniently and quantitatively yields the desired hydrochloride salt, which often precipitates from the reaction mixture, simplifying purification.
Caption: High-level synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative amalgamation based on established procedures for the synthesis of N-Boc-4-iodopiperidine and subsequent deprotection.[5][6]
Step 1: Synthesis of N-Boc-4-iodopiperidine [5]
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM), add triphenylphosphine (1.3 eq) and imidazole (1.5 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add iodine (1.2 eq) in portions, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent like diethyl ether.
-
Combine the organic layers, wash sequentially with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The residue can be further purified by grinding with hexane to remove triphenylphosphine oxide byproduct, followed by filtration.
Step 2: Deprotection to this compound [6]
-
Dissolve the crude or purified N-Boc-4-iodopiperidine (1.0 eq) from Step 1 in a minimal amount of a suitable solvent, such as 1,4-dioxane.
-
Add a saturated solution of hydrogen chloride in 1,4-dioxane (e.g., 4M solution, excess) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours. A precipitate will typically form.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Upon completion, collect the solid product by vacuum filtration.
-
Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities.
-
Dry the resulting white to off-white solid under vacuum to yield this compound.
Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to ensure it meets the requirements for subsequent applications.
Applications in Drug Discovery and Development
The primary value of this compound in drug discovery is its function as a versatile synthetic building block.[4] The piperidine ring is a "privileged scaffold," appearing in numerous FDA-approved drugs due to its ability to confer favorable pharmacokinetic properties. The iodine at the 4-position is the key to its synthetic versatility, enabling its use in a wide range of coupling reactions to build molecular complexity.
Key Reaction Classes:
-
Cross-Coupling Reactions: The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the direct attachment of aryl, heteroaryl, vinyl, alkynyl, or amine groups at the 4-position of the piperidine ring.
-
Nucleophilic Substitution: The iodide is an excellent leaving group, allowing for substitution reactions with various nucleophiles to introduce diverse functional groups.
This versatility allows medicinal chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies, optimizing a lead compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.[7][8]
Caption: Conceptual workflow of a Suzuki coupling reaction using 4-iodopiperidine.
Safety, Handling, and Storage
Proper handling of this compound is critical for laboratory safety. While a specific safety data sheet (SDS) for the hydrochloride salt is not detailed in the provided search results, data from closely related compounds like N-Boc-4-iodopiperidine and other piperidine derivatives provide authoritative guidance.[9][10]
Table 2: Summary of Safety and Handling Recommendations
| Aspect | Recommendation | Rationale and Source(s) |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles (EN 166), and a lab coat. | To prevent skin and eye irritation.[9][11] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling. | May be harmful if inhaled or swallowed and can cause irritation to the skin, eyes, and respiratory system.[9][11] |
| Storage | Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place. Protect from light. | To maintain product quality and prevent degradation.[3][9][10] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | To prevent vigorous or hazardous reactions.[9][10] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | Standard procedure for chemical eye contact.[9] |
| First Aid (Skin) | Wash with plenty of soap and water. Remove contaminated clothing. | To mitigate skin irritation.[9] |
| First Aid (Ingestion) | Rinse mouth and call a poison center or physician if you feel unwell. Do NOT induce vomiting. | To avoid further damage and seek professional medical advice.[9] |
References
- 1. 4-Iodo-piperidine hydrochloride [m.chemicalbook.com]
- 2. en.huatengsci.com [en.huatengsci.com]
- 3. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]
- 6. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to the Physical Properties of 4-Iodopiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodopiperidine hydrochloride is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif found in numerous pharmaceuticals and biologically active compounds. The introduction of an iodine atom at the 4-position provides a versatile handle for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and the introduction of radiolabels for imaging studies. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic and biological applications.
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Given the limited availability of specific experimental data for this salt in peer-reviewed literature, this guide also draws upon data from its closely related N-Boc protected analog, N-Boc-4-iodopiperidine, to provide a more complete picture for the scientific community.
Chemical Structure and Core Properties
The chemical structure of this compound consists of a piperidine ring with an iodine atom at the fourth position. The nitrogen atom of the piperidine ring is protonated and forms a salt with a chloride ion.
Caption: Chemical structure of this compound.
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1353979-67-5 | [1] |
| Molecular Formula | C₅H₁₁ClIN | [1][2] |
| Molecular Weight | 247.51 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available. As a hydrochloride salt, it is expected to have good solubility in water and polar protic solvents. | |
| Storage | Store at room temperature | [3] |
Comparative Analysis with N-Boc-4-iodopiperidine
To provide further insight, the physical properties of the commonly used precursor, N-Boc-4-iodopiperidine (tert-Butyl 4-iodopiperidine-1-carboxylate), are presented below. The Boc (tert-butoxycarbonyl) protecting group significantly alters the molecule's properties, most notably by decreasing its polarity and melting point.
Physicochemical Properties of N-Boc-4-iodopiperidine
| Property | Value | Source(s) |
| CAS Number | 301673-14-3 | [4][5] |
| Molecular Formula | C₁₀H₁₈INO₂ | [4][5] |
| Molecular Weight | 311.16 g/mol | [4][5] |
| Appearance | White to light brown crystalline powder or low melting solid | |
| Melting Point | 35-38 °C | [6] |
| Boiling Point | 318.8±35.0 °C (Predicted) | [6] |
| Solubility | Slightly soluble in water. Soluble in methanol. | [6] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C. Light sensitive. | [6] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the piperidine ring. The proton attached to the carbon bearing the iodine atom (C4) would likely appear as a multiplet. The protons on the carbons adjacent to the nitrogen (C2 and C6) would be downfield shifted due to the electron-withdrawing effect of the protonated nitrogen. The NH₂⁺ protons would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the five carbons of the piperidine ring. The carbon atom bonded to the iodine (C4) would be significantly shifted upfield due to the heavy atom effect of iodine. The carbons adjacent to the nitrogen (C2 and C6) would be deshielded.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:
-
N-H stretching of the secondary ammonium salt in the region of 2700-3200 cm⁻¹.
-
C-H stretching of the methylene groups in the piperidine ring around 2850-2950 cm⁻¹.
-
N-H bending vibrations around 1500-1600 cm⁻¹.
-
C-I stretching, which is typically weak and found in the far-infrared region (below 600 cm⁻¹).
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak for the free base (C₅H₁₀IN) would be expected at m/z 211. The isotopic pattern of iodine (¹²⁷I is 100% abundant) would simplify the interpretation. Fragmentation patterns would likely involve the loss of iodine and cleavage of the piperidine ring.
Experimental Protocols for Physical Property Determination
The following are generalized, yet detailed, experimental protocols that can be employed to determine the key physical properties of this compound.
Melting Point Determination (Capillary Method)
This protocol describes a standard method for determining the melting point of a solid crystalline compound.
Caption: Workflow for Melting Point Determination.
Causality Behind Experimental Choices:
-
Drying the sample: Ensures that any residual solvent does not depress the melting point, leading to an inaccurate reading.
-
Fine powdering: Promotes uniform heat distribution throughout the sample.
-
Slow heating rate near the melting point: Allows for thermal equilibrium to be established between the sample, thermometer, and heating block, ensuring an accurate measurement.
Solubility Determination (Visual Method)
This protocol provides a qualitative and semi-quantitative assessment of solubility in various solvents.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, acetone, ethyl acetate, hexane).
-
Sample Preparation: Weigh a precise amount of this compound (e.g., 10 mg) into a series of small, clean test tubes.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the first test tube.
-
Agitation: Vigorously agitate the mixture (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).
-
Observation: Visually inspect the solution for any undissolved solid.
-
Incremental Solvent Addition: If the solid has not fully dissolved, add another measured volume of the solvent and repeat steps 4 and 5. Continue this process up to a defined total volume (e.g., 1 mL).
-
Classification: Classify the solubility based on the amount of solvent required to dissolve the sample (e.g., very soluble, soluble, sparingly soluble, insoluble).
-
Repeat: Repeat the procedure for each selected solvent.
Trustworthiness of the Protocol: This method is self-validating through the use of a range of solvents, which provides a clear profile of the compound's solubility behavior. The semi-quantitative nature allows for reproducible classifications.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of similar piperidine derivatives and iodo-compounds, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
In case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.
-
Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink plenty of water. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a key synthetic intermediate with significant potential in pharmaceutical research and development. While a comprehensive dataset of its physical properties is not yet publicly available, this guide provides the currently known information and establishes a framework for its characterization. By employing standardized experimental protocols, researchers can contribute to a more complete understanding of this important chemical entity. The provided data on its N-Boc analog serves as a useful reference point for predicting its behavior and handling requirements.
References
A Comprehensive Technical Guide to the Solubility of 4-Iodopiperidine Hydrochloride for Pharmaceutical Research
Abstract
4-Iodopiperidine hydrochloride is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). A thorough understanding of its solubility is paramount for researchers in drug discovery and development, as solubility directly impacts reaction kinetics, purification efficiency, formulation, and ultimate bioavailability. This technical guide provides a detailed examination of the solubility characteristics of this compound, synthesizing theoretical principles with practical, field-proven experimental protocols. We will explore its solubility in common laboratory solvents, discuss the physicochemical factors governing its dissolution, and present robust, step-by-step methodologies for both thermodynamic and kinetic solubility determination. This document is intended to serve as an essential resource for scientists, enabling them to optimize experimental design, ensure data reproducibility, and accelerate the drug development pipeline.
Introduction to this compound
Chemical Identity and Physicochemical Properties
4-Iodopiperidine is a heterocyclic amine. In the hydrochloride salt form, the nitrogen atom in the piperidine ring is protonated, forming an ionic salt with the chloride anion. This transformation from the free base to the hydrochloride salt is a common strategy in pharmaceutical chemistry to enhance the aqueous solubility and stability of basic compounds[1].
-
Chemical Name: this compound
-
CAS Number: 1353979-67-5[2]
-
Molecular Formula: C₅H₁₁ClIN
-
Molecular Weight: 247.51 g/mol
-
Structure:
(Note: A proper chemical structure diagram would be inserted here in a full whitepaper.)
The presence of the iodide atom and the piperidine ring contributes to its utility as a versatile synthetic intermediate, while the hydrochloride moiety largely dictates its solubility profile, particularly in aqueous and polar protic solvents.
Significance in Medicinal Chemistry
The piperidine scaffold is a privileged structure in drug design, appearing in numerous approved drugs. The iodo-substituent at the 4-position serves as a valuable functional handle for introducing further molecular complexity through various coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. Understanding its solubility is the first step in designing efficient and scalable synthetic routes.
The Critical Role of Solubility in Preclinical Research
A compound's solubility is a critical determinant of its success in the drug discovery process. Poor solubility can lead to a host of challenges[3]:
-
Inaccurate Bioassay Results: Compound precipitation in in vitro assays can lead to unreliable and misleading structure-activity relationship (SAR) data[3][4].
-
Formulation Difficulties: Developing a suitable vehicle for in vivo studies becomes challenging for poorly soluble compounds.
-
Poor Bioavailability: Low aqueous solubility is a primary reason for poor oral absorption of drug candidates.
Therefore, accurately characterizing the solubility of key intermediates like this compound is not merely a procedural step but a foundational requirement for robust and reliable research.
Solubility Profile of this compound
While specific, quantitative solubility data (e.g., mg/mL) for this compound is not extensively published in peer-reviewed literature, its solubility can be inferred from the behavior of similar small molecule amine hydrochlorides and general chemical principles. The N-Boc protected analog, tert-butyl 4-iodopiperidine-1-carboxylate, is described as slightly soluble in water but soluble in methanol[5]. The removal of the bulky, nonpolar Boc group and the introduction of the ionic hydrochloride salt are expected to significantly increase aqueous solubility.
Theoretical Solubility Considerations
-
Polarity and Solvent Choice: As an ionic salt, this compound is expected to be most soluble in polar protic solvents like water, ethanol, and methanol, where the solvent can effectively solvate both the piperidinium cation and the chloride anion. Its solubility is expected to be lower in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) and very low in nonpolar solvents like hexanes or toluene.
-
Effect of pH: The solubility of amine hydrochlorides is highly pH-dependent. In acidic to neutral aqueous solutions (pH < 7), the compound will exist predominantly in its protonated, ionic (and thus more soluble) form. As the pH increases into the basic range, the piperidinium ion will be deprotonated to the free base form, which is significantly less polar and will likely precipitate out of the aqueous solution.
-
Common Ion Effect: In aqueous solutions containing a high concentration of chloride ions (e.g., concentrated HCl or brine), the solubility of this compound may decrease. This phenomenon, known as the common ion effect, is due to Le Châtelier's principle driving the equilibrium towards the solid, undissociated salt[6][7].
Qualitative Solubility in Common Laboratory Solvents
Based on the principles above and data for analogous compounds, the expected solubility is summarized below.
| Solvent | Type | Predicted Solubility | Rationale |
| Water | Polar Protic | High | Favorable solvation of the ionic salt form. |
| Methanol | Polar Protic | High | Similar to water, effectively solvates ions. |
| Ethanol | Polar Protic | Moderate to High | Good polarity, but slightly less effective than methanol or water. |
| DMSO | Polar Aprotic | Moderate | A strong polar solvent, but less effective at solvating anions than protic solvents[8]. |
| Acetonitrile | Polar Aprotic | Low to Moderate | Less polar than DMSO. |
| Dichloromethane | Nonpolar | Very Low / Insoluble | Insufficient polarity to dissolve the ionic salt. |
| Hexanes | Nonpolar | Insoluble | Nonpolar solvent cannot overcome the lattice energy of the salt. |
Experimental Determination of Solubility: Protocols and Best Practices
To move from prediction to precise data, experimental determination is essential. The choice of assay depends on the stage of research; high-throughput kinetic assays are common in early discovery, while the more rigorous thermodynamic "shake-flask" method is the gold standard for lead optimization and development[3][4].
Thermodynamic vs. Kinetic Solubility: Understanding the Difference
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium at a specific temperature and pH. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (typically 24-48 hours)[4][9]. This is the most accurate and relevant measure for formulation and biopharmaceutical studies.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock solution into an aqueous buffer. It is a measure of how readily a compound precipitates from a supersaturated solution[10][11]. While faster and amenable to high-throughput screening, it can often overestimate the true thermodynamic solubility[12].
Protocol: Equilibrium (Thermodynamic) Solubility by the Shake-Flask Method
This protocol is the definitive method for determining the thermodynamic solubility of this compound.
Objective: To determine the equilibrium solubility of this compound in a selected solvent (e.g., pH 7.4 phosphate-buffered saline) at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C)
-
Syringe filters (e.g., 0.45 µm PVDF)
-
Analytical balance
-
HPLC-UV or LC-MS/MS system for quantification
-
Volumetric flasks and pipettes for standard preparation
Methodology:
-
Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" means enough solid will remain undissolved at equilibrium. (e.g., add ~5-10 mg to 1 mL of solvent).
-
Rationale: Ensuring an excess of solid is present is critical for establishing a true equilibrium between the dissolved and undissolved states.
-
-
Equilibration: Add a precise volume (e.g., 1.0 mL) of the pre-warmed solvent to the vial. Cap the vial tightly.
-
Incubation: Place the vials on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours.
-
Rationale: Extended agitation at a constant temperature is necessary to ensure the system reaches thermodynamic equilibrium. 24 hours is a typical minimum, but complex molecules may require longer[9].
-
-
Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Filtration: Carefully withdraw a portion of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles.
-
Rationale: This is a critical step. Failure to remove all particulates will lead to a significant overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Quantification:
-
Prepare a calibration curve by making serial dilutions of a known concentration stock solution of this compound in the same solvent.
-
Dilute the filtered sample into the linear range of the calibration curve.
-
Analyze the standards and the diluted sample by a validated analytical method (e.g., HPLC-UV).
-
Rationale: An external calibration curve provides the most accurate method for quantifying the concentration of the dissolved compound in the saturated solution.
-
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility value, typically expressed in µg/mL or mM.
Workflow and Data Interpretation
Visualizing the Solubility Determination Workflow
The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.
Interpreting the Data
The obtained solubility value represents the maximum concentration achievable in that specific solvent system at equilibrium. This data is invaluable for:
-
Synthetic Chemists: To determine the maximum concentration for a reaction, avoiding precipitation and ensuring homogeneity.
-
Formulation Scientists: To guide the selection of appropriate excipients and vehicles for preclinical and clinical studies.
-
Pharmacokineticists: To build predictive models for oral absorption and bioavailability.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes[13]. Avoid creating dust[13].
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[13]. It is often recommended to keep the material refrigerated and protected from light to maintain long-term stability.
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents[13].
Conclusion
A comprehensive understanding of the solubility of this compound is a fundamental prerequisite for its effective use in pharmaceutical research and development. While its hydrochloride salt form suggests good aqueous solubility, this guide emphasizes the necessity of precise, experimental determination. The Shake-Flask method remains the gold standard for generating reliable thermodynamic solubility data. By following the detailed protocols and best practices outlined herein, researchers can ensure the generation of high-quality, reproducible data, thereby minimizing experimental variability, making more informed decisions, and ultimately accelerating the path from chemical synthesis to therapeutic application.
References
- 1. Isolation (Recovery) [chem.ualberta.ca]
- 2. 4-Iodopiperidine, HCl CAS#: 1353979-67-5 [chemicalbook.com]
- 3. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 4. enamine.net [enamine.net]
- 5. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]
- 6. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 4-Iodopiperidine Hydrochloride
Abstract
4-Iodopiperidine hydrochloride is a valuable building block in modern medicinal chemistry and drug development. Its utility stems from the presence of a reactive iodine atom at the 4-position of the piperidine ring, which allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This guide provides a comprehensive overview of a reliable and commonly employed synthetic route to this compound, starting from commercially available precursors. We delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested experimental protocols, and address critical safety and handling considerations. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a practical and scientifically rigorous resource for the preparation of this important synthetic intermediate.
Introduction and Synthetic Strategy
The piperidine moiety is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds. Functionalizing the piperidine ring at the 4-position provides a versatile handle for molecular elaboration and structure-activity relationship (SAR) studies. 4-Iodopiperidine, in particular, serves as a key intermediate for introducing the piperidine core into more complex molecules via cross-coupling reactions.[1]
The synthesis of this compound is most effectively approached via a multi-step sequence that prioritizes control and purity. The overall strategy involves three core transformations:
-
Nitrogen Protection: The secondary amine of the piperidine ring is highly nucleophilic and can interfere with subsequent reactions. Therefore, the first step is the protection of this nitrogen, typically with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
-
Hydroxyl to Iodide Conversion: The key transformation is the conversion of a 4-hydroxy group to a 4-iodo group. This is most commonly achieved via an Appel-type reaction using triphenylphosphine and elemental iodine. This method is reliable, high-yielding, and proceeds under mild conditions.
-
Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt. This is typically accomplished by treating the N-Boc-4-iodopiperidine intermediate with a solution of hydrogen chloride in an organic solvent.
This strategic approach is visualized in the workflow diagram below.
Caption: Overall workflow for the synthesis of this compound.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Iodination via Appel-Type Reaction
The conversion of the alcohol in N-Boc-4-hydroxypiperidine to the corresponding iodide using triphenylphosphine (PPh₃) and iodine (I₂) is a variation of the Appel reaction. The reaction is facilitated by imidazole, which acts as a mild base and catalyst.
-
Phosphonium Iodide Formation: Triphenylphosphine attacks elemental iodine to form a triphenylphosphonium iodide intermediate.
-
Activation of Alcohol: The hydroxyl group of the N-Boc-4-hydroxypiperidine attacks the activated phosphorus atom, displacing an iodide ion and forming a protonated alkoxyphosphonium salt.
-
Deprotonation: Imidazole deprotonates the alkoxyphosphonium salt to form a key alkoxyphosphonium iodide intermediate.
-
SN2 Displacement: The iodide ion, a potent nucleophile, attacks the carbon atom bearing the oxygen in an Sₙ2 fashion. This backside attack displaces triphenylphosphine oxide (TPPO), a thermodynamically stable byproduct that drives the reaction to completion.
Caption: Simplified mechanism of the Appel-type iodination reaction.
Boc Group Deprotection
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and a stable tert-butyl cation, which is subsequently trapped.
Caption: Mechanism of acid-catalyzed Boc deprotection and salt formation.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory setting. Adherence to all institutional safety guidelines is mandatory.
Step 1: Synthesis of N-Boc-4-iodopiperidine
This procedure is adapted from established literature methods.[2]
Reagents & Quantities
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| N-Boc-4-hydroxypiperidine | 201.27 | 10.0 g | 49.7 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 16.9 g | 64.6 | 1.3 |
| Imidazole | 68.08 | 5.07 g | 74.5 | 1.5 |
| Iodine (I₂) | 253.81 | 15.1 g | 59.6 | 1.2 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol).
-
Add dichloromethane (200 mL) and stir until the starting material is fully dissolved.
-
Sequentially add triphenylphosphine (16.9 g, 64.6 mmol) and imidazole (5.07 g, 74.5 mmol) to the solution.
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Causality Note: The reaction is cooled to control the initial exothermic reaction upon the addition of iodine.
-
Slowly add iodine (15.1 g, 59.6 mmol) to the cooled mixture in portions over 15-20 minutes. The solution will turn a dark brown/purple color.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding 100 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the dark color dissipates, indicating that excess iodine has been neutralized.
-
Transfer the mixture to a separatory funnel. Add 100 mL of water and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers and wash sequentially with water (1 x 100 mL) and saturated sodium chloride solution (brine, 1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain a crude residue.
-
Purification: The primary byproduct is triphenylphosphine oxide (TPPO). To remove it, add n-hexane (100-150 mL) to the crude residue and grind the resulting slurry with a spatula. TPPO is poorly soluble in hexane and will precipitate.
-
Filter the solid TPPO and wash it with a small amount of cold hexane.
-
Concentrate the filtrate under reduced pressure to afford N-Boc-4-iodopiperidine as a colorless to pale yellow oil. The expected yield is typically high (>90%).[2]
Step 2: Synthesis of this compound
This step involves the acid-mediated cleavage of the Boc protecting group.
Reagents & Quantities
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N-Boc-4-iodopiperidine | 311.16 | 14.0 g | 45.0 |
| HCl in 1,4-Dioxane (4M) | - | 30 mL | 120 |
| Diethyl Ether | - | 200 mL | - |
Procedure:
-
Dissolve the N-Boc-4-iodopiperidine (14.0 g, 45.0 mmol) obtained from the previous step in a minimal amount of 1,4-dioxane or diethyl ether in a 250 mL flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (30 mL, 120 mmol) to the stirred solution.
-
Causality Note: The addition is performed at 0°C to manage the exothermicity of the reaction. A precipitate (the hydrochloride salt) should begin to form almost immediately.
-
After the addition is complete, remove the ice bath and stir the resulting suspension at room temperature for 2-4 hours to ensure complete deprotection.[3]
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Isolation: Add diethyl ether (~200 mL) to the suspension to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with copious amounts of cold diethyl ether to remove any non-polar impurities.
-
Dry the resulting white to off-white solid under high vacuum to obtain this compound.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons, with the proton at the C4 position significantly shifted due to the influence of the iodine atom.[4]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the free base.
-
Melting Point (MP): The hydrochloride salt should have a distinct melting point, which can be compared to literature values.
Safety and Handling
Professional laboratory safety practices must be strictly followed.
-
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.[5]
-
Reagent Hazards:
-
Iodine: Harmful if swallowed or inhaled and causes skin irritation. Handle in a well-ventilated fume hood.[5]
-
Triphenylphosphine: Can cause skin and eye irritation.
-
Dichloromethane (DCM): A suspected carcinogen. All operations involving DCM must be performed in a fume hood.
-
HCl in Dioxane: Highly corrosive and toxic. Handle with extreme care in a fume hood to avoid inhalation of vapors.[3]
-
-
Product Hazards: this compound is expected to be an irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust.[6][7]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated solvent waste streams should be segregated.
Conclusion
The synthesis of this compound is a straightforward yet critical process for accessing a versatile intermediate in drug discovery. The two-step sequence involving the iodination of N-Boc-4-hydroxypiperidine followed by acidic deprotection is a robust and high-yielding method. By understanding the underlying reaction mechanisms and adhering to rigorous experimental and safety protocols, researchers can reliably produce this valuable compound for further synthetic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]
- 3. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Iodopiperidine, HCl(1353979-67-5) 1H NMR spectrum [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
4-Iodopiperidine hydrochloride reaction mechanism
An In-Depth Technical Guide to the Synthesis and Reaction Mechanisms of 4-Iodopiperidine Hydrochloride
Abstract
This compound is a pivotal building block in modern medicinal chemistry and drug development. Its structure combines the frequently occurring piperidine scaffold, known for improving the pharmacokinetic properties of drug candidates, with a highly versatile iodine substituent.[1][2] The carbon-iodine bond serves as both an excellent leaving group for nucleophilic substitution and a reactive handle for a variety of metal-catalyzed cross-coupling reactions.[3][4] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the principal synthetic routes to 4-iodopiperidine from common precursors like 4-hydroxypiperidine. It offers a deep dive into the core reaction mechanisms, including the Appel and Mitsunobu reactions for its synthesis, and its subsequent utility in S_N2 and cross-coupling reactions. Detailed, field-proven experimental protocols are provided, supported by mechanistic diagrams and a discussion of the causality behind experimental choices to ensure scientific integrity and reproducibility.
The Strategic Importance of the 4-Iodopiperidine Scaffold
The piperidine ring is a privileged scaffold in pharmaceutical science, present in numerous approved drugs due to its ability to confer favorable properties such as aqueous solubility, metabolic stability, and three-dimensional complexity.[5][6] The introduction of an iodine atom at the 4-position transforms this common motif into a versatile intermediate, enabling chemists to forge complex molecular architectures.[7] The C-I bond is the weakest of the carbon-halogen bonds, making iodide an exceptional leaving group in substitution reactions and highly reactive in oxidative addition steps of catalytic cycles.[3][8]
Synthetic Pathways to 4-Iodopiperidine
The most prevalent and economically viable strategy for synthesizing 4-iodopiperidine begins with 4-hydroxypiperidine. The synthetic sequence typically involves two key stages: protection of the piperidine nitrogen and subsequent conversion of the hydroxyl group into an iodide.
Nitrogen Protection: The N-Boc Mandate
The secondary amine of the piperidine ring is both nucleophilic and basic, which can interfere with the reagents used for iodination. Therefore, protection with an acid-labile tert-butoxycarbonyl (Boc) group is standard practice.[8] This is achieved by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O), yielding N-Boc-4-hydroxypiperidine, a stable and versatile intermediate.[9]
Conversion of the Hydroxyl Group to Iodide: Key Mechanistic Routes
The transformation of the secondary alcohol in N-Boc-4-hydroxypiperidine to an iodide is the critical step. Several robust methods are employed, each with a distinct mechanism.
This reaction provides a direct and efficient conversion of alcohols to alkyl iodides using triphenylphosphine (PPh₃) and elemental iodine (I₂). The mechanism proceeds through the activation of triphenylphosphine by iodine to form an iodophosphonium iodide species. This highly electrophilic intermediate activates the alcohol's hydroxyl group, converting it into an excellent leaving group (oxyphosphonium salt), which is subsequently displaced by the iodide ion in an S_N2 fashion. Imidazole is often added to facilitate the deprotonation of the alcohol and trap the HI byproduct.[10]
Caption: Mechanism of the Appel-type iodination reaction.
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including iodides, with a characteristic inversion of stereochemistry.[5][11] The reaction employs triphenylphosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12] The PPh₃ first attacks the azodicarboxylate to form a betaine intermediate. This highly reactive species activates the alcohol, forming an oxyphosphonium salt. An external iodide source (e.g., from molecular iodine or NaI) then acts as the nucleophile, displacing the activated hydroxyl group via an S_N2 pathway.[11][13]
Caption: Simplified workflow of the Mitsunobu reaction for iodination.
An alternative, two-step route involves first converting the hydroxyl group into a better leaving group, such as a mesylate or tosylate, and then displacing it with iodide via the Finkelstein reaction.[14] This classic S_N2 reaction is typically performed with sodium iodide in acetone.[15][16] The reaction is driven to completion by the precipitation of the insoluble sodium mesylate or tosylate salt from the acetone solvent, an elegant application of Le Châtelier's principle.[16][17]
Caption: Two-step iodination sequence via the Finkelstein reaction.
Deprotection and Salt Formation
Once N-Boc-4-iodopiperidine is synthesized, the Boc group can be readily removed under acidic conditions. Treatment with a saturated solution of hydrogen chloride (HCl) in a solvent like 1,4-dioxane or diethyl ether simultaneously cleaves the Boc group and protonates the piperidine nitrogen, directly affording the desired this compound salt as a stable, crystalline solid.[18]
Experimental Protocols
The following protocols are presented as robust, validated methods for the synthesis of this compound.
Protocol: Synthesis of tert-Butyl 4-iodopiperidine-1-carboxylate
This protocol is adapted from established literature procedures utilizing an Appel-type reaction.[10]
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq.), triphenylphosphine (1.3 eq.), and imidazole (1.5 eq.).
-
Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per gram of starting alcohol.
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Iodine Addition: Add elemental iodine (I₂) (1.2 eq.) portion-wise over 15-20 minutes. The dark color of the iodine will fade as it is consumed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
-
Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel to yield the product as a solid or oil.[10]
Protocol: Deprotection to this compound
-
Setup: Dissolve the purified N-Boc-4-iodopiperidine (1.0 eq.) in a minimal amount of 1,4-dioxane or ethyl acetate.
-
Acidification: To this solution, add a saturated solution of HCl in 1,4-dioxane (4-5 eq.) dropwise at 0 °C.
-
Precipitation: Stir the mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt will typically form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.[18]
| Step | Key Reagents | Typical Molar Ratio (eq.) | Solvent | Temp. (°C) | Typical Yield (%) |
| Iodination | N-Boc-4-hydroxypiperidine, PPh₃, I₂, Imidazole | 1.0 : 1.3 : 1.2 : 1.5 | DCM | 0 to RT | 85-95%[10] |
| Deprotection | N-Boc-4-iodopiperidine, HCl | 1.0 : 4.0-5.0 | 1,4-Dioxane | 0 to RT | >95%[18] |
Core Reaction Mechanisms of 4-Iodopiperidine
With the hydrochloride salt synthesized, its utility in subsequent reactions typically requires neutralization to the free base or the use of its N-protected form to unmask the reactivity at the C4 position.
Nucleophilic Aliphatic Substitution (S_N2) Reactions
The primary mode of reactivity for 4-iodopiperidine is the S_N2 displacement of the iodide.[3][19] A wide array of nucleophiles, including amines, thiols, alkoxides, and stabilized carbanions, can be used to forge new bonds at the 4-position.
-
Causality: The choice to use the N-Boc protected form is critical for reactions involving basic nucleophiles.[8] The free base form of 4-iodopiperidine has a nucleophilic nitrogen that can compete in reactions, leading to self-alkylation or other side products. The hydrochloride salt form has a non-nucleophilic, protonated nitrogen, but many nucleophiles are incompatible with the acidic conditions. Therefore, the N-Boc variant provides a clean, neutral substrate for S_N2 reactions.[3]
Caption: General schematic for S_N2 reactions at the C4 position.
Metal-Catalyzed Cross-Coupling Reactions
The C(sp³)-I bond of N-Boc-4-iodopiperidine is an excellent substrate for various palladium, nickel, or cobalt-catalyzed cross-coupling reactions.[4][20] This allows for the construction of C-C bonds (Suzuki, Negishi), C-N bonds (Buchwald-Hartwig), and C-O bonds, providing powerful tools for rapidly building molecular complexity.[8][21] These reactions have become indispensable in modern drug discovery for linking molecular fragments.
Handling and Safety
-
Storage and Stability: this compound and its N-Boc precursor should be stored in a cool, dry, and dark place. They are known to be light-sensitive, which can cause gradual decomposition and discoloration.[22]
-
Safety Precautions: As with all alkyl halides, these compounds should be handled in a well-ventilated fume hood. They are classified as irritants to the skin, eyes, and respiratory system.[22] Appropriate personal protective equipment (PPE), including gloves and safety goggles, is mandatory.[22]
Conclusion
This compound is more than a simple chemical; it is a strategic asset in the synthesis of novel therapeutics. A thorough understanding of its synthetic routes and the mechanistic principles governing its reactivity is essential for its effective use. The methods described herein—from the reliable Appel and Mitsunobu reactions for its synthesis to its application in S_N2 and cross-coupling reactions—form a core part of the modern synthetic chemist's toolkit. By mastering these reactions, researchers can leverage the unique properties of the 4-iodopiperidine scaffold to accelerate the discovery and development of next-generation pharmaceuticals.
References
- 1. ijfmr.com [ijfmr.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Page loading... [wap.guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]
- 7. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Finkelstein Reaction [organic-chemistry.org]
- 15. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 16. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 17. lscollege.ac.in [lscollege.ac.in]
- 18. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 4-Iodopiperidine CAS 860765-00-0|Research Chemical [benchchem.com]
- 21. rsc.org [rsc.org]
- 22. fishersci.com [fishersci.com]
4-Iodopiperidine hydrochloride safety and handling
An In-depth Technical Guide to the Safe Handling of 4-Iodopiperidine Hydrochloride
Executive Summary
This compound (CAS No. 1353979-67-5) is a vital heterocyclic intermediate in modern medicinal chemistry and drug development, frequently employed in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system.[1][2] However, its utility is matched by significant toxicological risks, primarily classified as "Toxic if swallowed" (H301).[3] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing an in-depth framework for the safe handling, storage, and emergency management of this compound. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative data, to protect laboratory personnel and ensure experimental integrity.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its safe handling. While comprehensive experimental data for this compound is limited, the properties can be inferred from available data and analogous structures.
| Property | Data | Source(s) |
| CAS Number | 1353979-67-5 | [3][4][5] |
| Molecular Formula | C₅H₁₁ClIN | [3][6] |
| Molecular Weight | 247.5 g/mol | [3][6] |
| Appearance | White to off-white solid/crystalline powder (inferred) | [7] |
| Melting Point | Data not available; the related N-Boc-4-iodopiperidine melts at 44-51 °C. | [2][8] |
| Solubility | Soluble in water (expected for hydrochloride salt); the related N-Boc analogue is slightly soluble in water and soluble in methanol. | [7][9] |
GHS Hazard Classification and Toxicological Profile
Under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, as adopted by OSHA, this compound is categorized based on its acute toxicity.[10][11]
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity (Oral) | Category 3 | 💀 | Danger | H301: Toxic if swallowed | [3] |
| Skin Corrosion/Irritation | Category 2 (Assumed) | ❗ | Warning | H315: Causes skin irritation | [8] |
| Serious Eye Damage/Irritation | Category 2 (Assumed) | ❗ | Warning | H319: Causes serious eye irritation | [8] |
Causality of Hazards: The primary and most severe hazard is acute oral toxicity .[3] The classification "Toxic if swallowed" indicates that small quantities of the substance can cause death or serious organ damage if ingested.[12][13] While specific LD₅₀ data is not published for this compound, this classification implies a high degree of toxicity. The piperidine scaffold itself can exhibit biological activity, and the presence of iodine, a heavy halogen, can further modulate this toxicity.[7] Skin and eye irritation are common hazards for amine hydrochlorides and halogenated organic compounds, arising from their ability to disrupt cell membranes and proteins upon contact.[8]
Caption: GHS Hazard Profile for this compound.
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the identified hazards, a multi-layered system of controls is required, starting with engineering controls and supplemented by rigorous PPE protocols.
Engineering Controls:
-
Certified Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and additions to reaction vessels, must be performed inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of any dust or aerosols.[14]
-
Proximity to Safety Equipment: The workstation must be in close proximity to a safety shower and an eyewash station.[8]
Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory. The selection of specific materials is critical for chemical resistance.
-
Hand Protection: Wear double-layered nitrile gloves. Nitrile provides good resistance to a range of chemicals. The outer glove should be removed and replaced immediately upon any suspected contamination. Always inspect gloves for integrity before use.[8]
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses do not offer sufficient protection against potential splashes or fine dust.[8]
-
Body Protection: A flame-resistant laboratory coat, fully fastened, is required.
-
Respiratory Protection: Not typically required when work is conducted within a certified fume hood. However, a NIOSH-approved respirator with particulate filters may be necessary for emergency situations or if there is a failure of engineering controls.[8]
Caption: Workflow for Preparation and Safe Handling.
Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol is crucial to minimize exposure risk.
-
Preparation: Before retrieving the compound, complete all steps in the "Preparation Phase" and "PPE Donning Sequence" outlined in the workflow diagram above.
-
Weighing:
-
Place a tared weigh boat on an analytical balance inside the chemical fume hood.
-
Carefully transfer the approximate amount of this compound from the stock container to the weigh boat using a clean spatula.
-
Securely close the stock container immediately.
-
Record the exact weight.
-
-
Dissolution/Transfer:
-
Gently add the weighed solid to the reaction vessel or solvent-containing flask.
-
Use a small amount of the reaction solvent to rinse the weigh boat, ensuring a complete quantitative transfer.
-
Dispose of the weigh boat and any contaminated items (e.g., weighing paper) into a designated solid hazardous waste container.
-
-
Post-Handling:
-
After completing the task, decontaminate the spatula and any surfaces with an appropriate solvent.
-
Remove outer gloves and dispose of them in the solid hazardous waste.
-
Remove remaining PPE in the correct order (lab coat, goggles, inner gloves).
-
Wash hands thoroughly with soap and water.[8]
-
Storage and Stability
Proper storage is essential to maintain the compound's purity and prevent hazardous situations.
-
Storage Conditions: Store at 2-8°C in a dark, dry, and well-ventilated area.[3] The container must be kept tightly sealed.
-
Causality: The recommendation for cold and dark storage is due to the potential light and heat sensitivity of the carbon-iodine bond. Exposure can lead to degradation, releasing free iodine and compromising sample integrity. The hydrochloride salt form can be hygroscopic; hence, a dry environment and a tight seal are critical.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[8]
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.
-
Contain: If the spill is a small amount of solid within the fume hood, use an absorbent material (e.g., sand or vermiculite) to cover it. Do not use combustible materials like paper towels.
-
Clean-up: Carefully sweep the contained material and absorbent into a designated hazardous waste container. Decontaminate the area with detergent and water. Avoid creating dust.[8][14]
-
PPE: Full PPE, including respiratory protection if outside a fume hood, must be worn during cleanup.
Fire Response:
-
The compound itself is not highly flammable, but thermal decomposition can release hazardous gases like carbon oxides, nitrogen oxides, and hydrogen iodide/chloride.[8]
-
For small fires, use a dry chemical, carbon dioxide, or foam extinguisher.
-
Firefighters must wear self-contained breathing apparatus (SCBA).[8]
First Aid Measures: The following flowchart outlines the critical first-aid steps. Medical attention is mandatory in all exposure scenarios.
Caption: Emergency First Aid Response Flowchart.
Decontamination and Waste Disposal
All waste generated from the use of this compound is considered hazardous.
-
Waste Segregation: Maintain separate, clearly labeled, and sealed containers for:
-
Solid waste (contaminated gloves, weigh boats, absorbent materials).
-
Liquid waste (reaction mother liquors, decontamination rinsates).
-
-
Decontamination: Decontaminate glassware by rinsing with a suitable solvent (e.g., methanol), collecting the rinsate as hazardous liquid waste. Follow with a standard wash with detergent and water.
-
Disposal: All waste must be disposed of through an approved hazardous waste management program, in accordance with local, state, and federal regulations.[8] Do not empty into drains or mix with other waste streams unless explicitly permitted.[14]
References
- 1. sumukhalifesciences.com [sumukhalifesciences.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 4. This compound | 1353979-67-5 [sigmaaldrich.com]
- 5. en.huatengsci.com [en.huatengsci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]
- 10. Hazard Communication - Globally Harmonized System | Occupational Safety and Health Administration [osha.gov]
- 11. Globally Harmonized System (GHS) | Office of Environmental Health and Safety | ECU [oehs.ecu.edu]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 14. fishersci.com [fishersci.com]
A Technical Guide to the Optimal Storage and Handling of 4-Iodopiperidine Hydrochloride
Abstract
4-Iodopiperidine hydrochloride is a pivotal building block in medicinal chemistry and drug development, valued for its role as a versatile intermediate in the synthesis of complex pharmaceutical agents. The integrity of this reagent is paramount for the reproducibility of synthetic protocols and the purity of final compounds. This guide provides a comprehensive framework for the storage and handling of this compound, grounded in an understanding of its chemical properties. We will explore the inherent instabilities of the molecule, detail the core protocols for mitigating degradation, and present a logical workflow for its safe handling, ensuring its stability and efficacy for research applications.
Chemical Profile and Inherent Instabilities
A thorough understanding of the molecular structure and its potential failure points is critical to designing a robust storage strategy.
Core Chemical Properties
The fundamental properties of this compound dictate its handling requirements. The hydrochloride salt form is generally a white to off-white crystalline powder, which enhances its stability and solubility in aqueous media compared to its free base form.[1]
| Property | Value | Source |
| CAS Number | 1353979-67-5 | [2] |
| Molecular Formula | C₅H₁₀IN · HCl | [1][3] |
| Molecular Weight | 247.50 g/mol | (Calculated) |
| Appearance | White to off-white crystalline powder | [1] |
| Key Functional Groups | Secondary amine (as hydrochloride), Alkyl iodide | N/A |
The Role of the Hydrochloride Salt
The presence of the hydrochloride salt is a deliberate stabilization strategy. The nitrogen atom in the piperidine ring is basic; protonation to form the hydrochloride salt prevents the free amine from participating in undesired side reactions, such as oxidation or acting as a nucleophile.[1] Stability studies on related compounds have shown that salt forms are often more stable under stress conditions, particularly against oxidation, compared to their molecular (free base) counterparts.[4]
Key Instability Factors
The primary vulnerability of this compound lies in its carbon-iodine (C-I) bond and its nature as a halogenated organic compound.
-
Light Sensitivity: The C-I bond is susceptible to photolytic cleavage. Exposure to light, particularly in the UV spectrum, can provide the energy needed to break this bond, generating radical species. This initiates degradation pathways that compromise sample purity. Light sensitivity is a common characteristic of iodo-substituted organic molecules. A related compound, tert-Butyl 4-iodopiperidine-1-carboxylate, is explicitly noted as being light-sensitive.[5]
-
Thermal Lability: While generally more stable than the free base, elevated temperatures can accelerate degradation. Thermal stress can promote elimination reactions or other decomposition pathways.
-
Oxidative Degradation: Halogenated compounds can be susceptible to oxidation.[6][7] Contact with strong oxidizing agents must be strictly avoided as it can lead to rapid and potentially hazardous decomposition.[5][8]
-
Hygroscopicity and Hydrolysis: As a salt, the compound may be hygroscopic. Absorbed moisture can introduce impurities and potentially facilitate hydrolytic degradation pathways over long-term storage, although the hydrochloride form is generally stable in this regard.[9]
Core Storage and Handling Protocols
Based on the chemical vulnerabilities, a multi-faceted approach to storage is required to preserve the integrity of this compound.
Primary Storage Environment: Refrigeration
The cornerstone of preserving this reagent is temperature control.
-
Directive: Store this compound under refrigerated conditions, typically between 2°C and 8°C.
-
Causality: Low temperatures significantly decrease the rate of all potential degradation reactions. By reducing the kinetic energy of the molecules, refrigeration provides a robust defense against thermal decomposition and slows any potential oxidative processes. This recommendation is standard practice for many piperidine derivatives and other reactive intermediates.[5][8]
Atmospheric and Light Control
Controlling the immediate environment within the container is as crucial as the external temperature.
-
Container: The compound should be stored in its original, tightly sealed container. If repackaging is necessary, use amber glass vials with tight-fitting, inert caps.
-
Light Protection: The container must be stored in a dark location. Placing the vial inside a labeled, light-proof secondary container or within a dedicated, dark refrigerator compartment is essential.[5] This directly mitigates the risk of photolytic cleavage of the C-I bond.
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider blanketing the container with an inert gas like argon or nitrogen before sealing. This displaces atmospheric oxygen and moisture, providing an additional layer of protection against oxidation and hydrolysis.
Chemical Segregation and Incompatibility
Proper segregation is a critical safety and stability measure.[10]
-
Directive: Store this compound away from incompatible chemical classes.
-
Incompatible Materials:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates).[5][11] Mixing can lead to vigorous, exothermic reactions.
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide).[8] These will deprotonate the hydrochloride, liberating the more reactive free base.
-
Strong Acids: While it is a hydrochloride salt, storage with other strong acids should be avoided to prevent potential reactions.[5]
-
Active Metals: (e.g., sodium, potassium). Halogenated compounds can react explosively with such metals.[6]
-
-
Storage Location: Do not store in open laboratory benches. Use designated chemical storage cabinets, preferably those ventilated for storing halogenated organics.[11][12] Ensure large containers are stored on lower shelves, below eye level, to minimize the risk associated with accidental drops.[6][11]
Quantitative Storage Parameters: A Summary
For quick reference, the optimal storage conditions are summarized below.
| Parameter | Recommendation | Rationale & Justification |
| Temperature | 2°C – 8°C | Minimizes rates of thermal degradation and other decomposition reactions.[5][8] |
| Light | Protect from all light sources | Prevents photolytic cleavage of the labile carbon-iodine bond.[5] |
| Atmosphere | Tightly sealed container; inert gas for long-term | Excludes moisture and oxygen to prevent hydrolysis and oxidation.[5][13] |
| Segregation | Isolate from oxidizers, strong bases, and active metals | Prevents hazardous and degrading chemical reactions.[5][6][8][11] |
Risk Assessment and Handling Workflow
A self-validating protocol for handling ensures both user safety and compound integrity.
Personal Protective Equipment (PPE)
Adherence to standard laboratory safety practices is mandatory.
-
Eye Protection: Wear tight-sealing safety goggles.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[13]
Step-by-Step Handling Protocol
-
Preparation: Ensure the chemical fume hood is operational and the workspace is clean and free of incompatible materials.
-
Retrieval: Retrieve the container from refrigerated storage. Allow it to equilibrate to room temperature for 15-20 minutes before opening.
-
Causality: This crucial step prevents atmospheric moisture from condensing on the cold solid, which would introduce water into the reagent.
-
-
Weighing: Quickly weigh the required amount of the solid in the fume hood. Avoid prolonged exposure to ambient air and light.
-
Sealing: Tightly reseal the primary container immediately after dispensing. If an inert atmosphere is used, re-blanket the headspace with argon or nitrogen before sealing.
-
Return to Storage: Promptly return the container to its designated, refrigerated, and dark storage location.
-
Cleanup: Clean any spills immediately. Decontaminate the balance and spatula. Dispose of contaminated materials as halogenated chemical waste.[14]
Spill and Waste Management
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a labeled container for disposal.[8]
-
Waste: Dispose of unused this compound and any contaminated materials as halogenated organic waste, following institutional and local regulations.[11][14] Keep halogenated waste streams separate from non-halogenated ones.[11]
Logical Framework for Storage Decisions
The following diagram illustrates the decision-making process for the proper storage of this compound upon receipt and during routine use.
Caption: Decision workflow for storing 4-Iodopiperidine HCl.
Conclusion
The chemical integrity of this compound is contingent upon a storage protocol that actively mitigates its inherent sensitivities to light, heat, and chemical incompatibilities. By adhering to the principles of refrigerated storage (2-8°C), rigorous light protection, and careful segregation from reactive chemical classes, researchers can ensure the compound's purity and stability. Implementing these measures as a standard operating procedure is a critical investment in the validity and success of synthetic chemistry programs that rely on this valuable intermediate.
References
- 1. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 2. 4-Iodopiperidine, HCl CAS#: 1353979-67-5 [chemicalbook.com]
- 3. 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. towson.edu [towson.edu]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. Comprehensive degradation profiling and influence of different oxidizing reagents on tinoridine hydrochloride: Structural characterization of its degradation products using HPLC and HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. nottingham.ac.uk [nottingham.ac.uk]
- 12. web.mit.edu [web.mit.edu]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
The Alchemical Iodide: A Technical Guide to 4-Iodopiperidine Hydrochloride in Modern Medicinal Chemistry
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast number of clinically successful drugs.[1] Its conformational flexibility and ability to modulate physicochemical properties make it an invaluable asset in drug design. This technical guide delves into a particularly reactive and versatile derivative: 4-iodopiperidine hydrochloride. We will explore its synthesis, strategic applications in advanced coupling methodologies, and its role in constructing complex molecular architectures, from targeted cancer therapeutics to sophisticated neuroimaging agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors.
The Strategic Advantage of this compound
This compound, and more commonly its N-protected forms, serves as a powerful synthetic intermediate. The piperidine core itself is known to enhance druggability by improving pharmacokinetic profiles (ADME) and providing a stable, three-dimensional structure for precise interactions with biological targets.[1] The introduction of an iodine atom at the 4-position transforms this scaffold into a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The carbon-iodine bond is relatively weak, making it an excellent leaving group and a prime substrate for transition metal-catalyzed cross-coupling reactions.[2] This allows for the direct and often stereocontrolled introduction of aryl, heteroaryl, and other complex moieties, a critical step in modern drug discovery.[3]
Synthesis and Protection Strategy: A Necessary Prelude
The journey to utilizing 4-iodopiperidine begins with its synthesis, which invariably involves a protection-deprotection strategy to manage the reactivity of the piperidine nitrogen. The most common protecting group employed is the tert-butoxycarbonyl (Boc) group, which provides a stable, yet readily cleavable, shield.
Synthesis of N-Boc-4-hydroxypiperidine
The typical synthetic route commences with the more accessible 4-hydroxypiperidine or 4-piperidone hydrochloride. The N-Boc protecting group is introduced to allow for controlled reactions on the piperidine ring.[4]
Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine from 4-Hydroxypiperidine [4]
-
Materials: 4-hydroxypiperidine, Di-tert-butyl dicarbonate (Boc₂O), Potassium carbonate (or Triethylamine), Methanol (or Dichloromethane), Ethyl acetate, Hexanes, Water, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 4-hydroxypiperidine in methanol, add potassium carbonate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in methanol.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude product.
-
Recrystallize the crude product from an ethyl acetate/hexanes mixture to yield pure N-Boc-4-hydroxypiperidine.
-
Iodination: Crafting the Key Intermediate
With the nitrogen protected, the hydroxyl group of N-Boc-4-hydroxypiperidine can be efficiently converted to an iodide, yielding the key N-Boc-4-iodopiperidine intermediate.
Experimental Protocol: Synthesis of N-Boc-4-iodopiperidine
-
Materials: N-Boc-4-hydroxypiperidine, Triphenylphosphine, Imidazole, Iodine, Dichloromethane, Ether, Hexanes, Water, Saturated sodium chloride solution, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of N-Boc-4-hydroxypiperidine in dichloromethane, add triphenylphosphine and imidazole sequentially.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add iodine in portions.
-
After addition, stir the reaction mixture at room temperature for 18 hours.
-
Upon completion, dilute the reaction solution with water and extract with ether.
-
Combine the organic layers, wash sequentially with water and saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Remove the solvent by concentration under reduced pressure.
-
Grind the residue with hexane to remove excess triphenylphosphine and triphenylphosphine oxide.
-
After filtration, concentrate the filtrate under reduced pressure to afford N-Boc-4-iodopiperidine.
-
Deprotection: Unveiling the Reactive Moiety
The final step to obtain the title compound is the removal of the Boc group, typically under acidic conditions, to yield 4-iodopiperidine as its hydrochloride salt.
Experimental Protocol: N-Boc Deprotection with HCl [5]
-
Materials: N-Boc-4-iodopiperidine, Hydrochloric acid solution (e.g., 4M in 1,4-dioxane), Diethyl ether (for precipitation).
-
Procedure:
-
Dissolve N-Boc-4-iodopiperidine in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
-
Add an excess of a solution of hydrochloric acid in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, the hydrochloride salt may precipitate directly. If not, the product can be precipitated by the addition of diethyl ether.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Caption: Synthetic pathway to this compound.
Core Applications in Medicinal Chemistry: The Art of the Couple
The true synthetic power of this compound is realized in its application in transition metal-catalyzed cross-coupling reactions. These methodologies allow for the precise and efficient construction of complex molecular frameworks.
Suzuki-Miyaura Coupling: Forging Aryl-Piperidine Bonds
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[6] 4-Iodopiperidine derivatives are excellent substrates for this reaction due to the high reactivity of the C-I bond.[6] This reaction is instrumental in synthesizing 4-arylpiperidines, a common motif in CNS-active drugs and other therapeutic agents.
Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-4-iodopiperidine [6]
-
Materials: N-Boc-4-iodopiperidine, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent system (e.g., Toluene/Ethanol/Water), Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a dry flask, add N-Boc-4-iodopiperidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (2-5 mol%), and K₂CO₃ (2.0 equiv.).
-
Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., a 3:1:1 mixture of toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to yield the desired N-Boc-4-arylpiperidine.
-
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
C-H Arylation: A Modern Approach to Functionalization
Direct C-H arylation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules.[3][7] Palladium-catalyzed methods have been developed for the β-arylation of N-Boc-piperidines, offering a direct route to 3-arylpiperidines.[3][7] While not directly involving the 4-iodo position, this methodology highlights the advanced synthetic strategies applied to the piperidine scaffold, for which 4-substituted derivatives are often key substrates for further elaboration.
Case Study: The Synthesis of Crizotinib
A prominent example of the strategic use of a 4-iodopiperidine derivative is in the synthesis of Crizotinib, a multi-target protein kinase inhibitor used in the treatment of non-small-cell lung carcinoma.[8] A key intermediate in its synthesis is 4-(4-iodo-1H-pyrazol-1-yl)piperidine.[9][10] This intermediate is constructed and then utilized in a Suzuki coupling reaction to build the core structure of the drug.[11]
The synthesis of this key intermediate involves a multi-step process that begins with the nucleophilic aromatic substitution of 4-chloropyridine with pyrazole, followed by the hydrogenation of the pyridine moiety to a piperidine ring, and subsequent iodination of the pyrazole.[9] This highlights the versatility of the piperidine scaffold and the importance of iodinated intermediates in the construction of complex, biologically active molecules.
Application in PET Imaging: Visualizing Biology
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules (PET tracers) to visualize and quantify biological processes in vivo.[12] Iodinated precursors, including 4-iodopiperidine derivatives, are valuable in the synthesis of PET ligands.[13][14] The iodine atom can be replaced with a positron-emitting radionuclide, such as Iodine-124, or the entire iodinated scaffold can serve as a precursor for the introduction of other radionuclides like Carbon-11 or Fluorine-18.[15][16]
For instance, iodinated piperidine derivatives have been synthesized as high-affinity ligands for sigma receptors, which are implicated in various neurological disorders and cancer.[13][17] The corresponding radioiodinated ligands can be used to map the density and distribution of these receptors in the brain and other tissues, aiding in diagnosis and the development of new therapies.[13][14] The synthesis of these radiotracers often involves oxidative iododestannylation of a tributylstannyl precursor, a common method for introducing radioiodine.[13]
Conclusion
This compound is far more than a simple halogenated heterocycle; it is a powerful and versatile building block that has earned its place in the medicinal chemist's toolbox. Its strategic use in advanced synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, enables the efficient construction of complex molecular architectures that are often inaccessible by other means. From the targeted inhibition of protein kinases in cancer to the in vivo visualization of neuroreceptors, the applications of 4-iodopiperidine and its derivatives continue to expand. As the demand for more complex and sp³-rich drug candidates grows, the importance of such versatile and reactive intermediates is set to increase, solidifying the role of this compound as a key player in the future of drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. Radiosynthesis and evaluation of a fluorine-18 radiotracer [18F]FS1P1 for imaging sphingosine-1-phosphate receptor 1 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. File:4-(4-iodo-1H-pyrazol-1-yl)piperidine.svg - Wikimedia Commons [commons.wikimedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and preliminary evaluation of [123I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]meth yl]piperidin e: a novel high affinity sigma receptor radioligand for SPECT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Radiosynthesis of [11C]LY2795050 for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling of 4-Iodopiperidine Hydrochloride for the Synthesis of 4-Arylpiperidines
Introduction: The Significance of 4-Arylpiperidines in Modern Drug Discovery
The 4-arylpiperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs and bioactive molecules. Its rigid, three-dimensional structure allows for precise orientation of substituents to interact with biological targets, while the basic nitrogen atom provides a handle for modulating physicochemical properties like solubility and bioavailability. Saturated N-heterocycles are increasingly favored over their flat, aromatic counterparts in drug design to improve properties like solubility and metabolic stability[1].
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis[2][3]. Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents[4][5]. This guide provides a detailed protocol and expert insights for the Suzuki coupling of 4-iodopiperidine hydrochloride with various arylboronic acids. We will delve into the critical parameters, mechanistic nuances, and practical considerations for successfully coupling a saturated, C(sp³)-hybridized electrophile—a reaction class that presents unique challenges compared to more common C(sp²)-C(sp²) couplings.
Reaction Mechanism and Key Parameter Analysis
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is paramount to rational troubleshooting and optimization.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopiperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The functionalization of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The piperidine moiety, in particular, is a privileged structure found in a vast number of therapeutic agents. The Buchwald-Hartwig amination reaction has emerged as a powerful and versatile tool for the formation of C–N bonds, offering a significant advantage over traditional methods. This document provides a detailed guide to the application of the Buchwald-Hartwig amination for the synthesis of 4-aminopiperidine derivatives, starting from the commercially available and often challenging substrate, 4-iodopiperidine hydrochloride. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.
Introduction: The Strategic Importance of 4-Aminopiperidines
The 4-aminopiperidine structural motif is a key pharmacophore in a multitude of clinically approved drugs and investigational new drug candidates. Its prevalence stems from the ability of the basic nitrogen to engage in crucial hydrogen bonding interactions with biological targets, while the piperidine ring acts as a rigid scaffold to orient appended functionalities in three-dimensional space. The development of robust and efficient methods to synthesize diverse libraries of 4-aminopiperidines is therefore of paramount importance in drug discovery programs.[1]
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl or alkyl halide (or pseudohalide), has revolutionized the synthesis of arylamines.[2][3] Its application to saturated heterocyclic halides, such as 4-iodopiperidine, presents unique challenges but also offers a direct and modular route to novel 4-aminopiperidine analogues.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[2][3]
.dot
Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of the 4-iodopiperidine, forming a Pd(II) complex.
-
Ligand Exchange (Amine Coordination): The amine nucleophile coordinates to the Pd(II) center, displacing a ligand.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex. This step is often rate-limiting.
-
Reductive Elimination: The desired C–N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
Key Considerations for the Amination of this compound
The use of this compound as a substrate introduces specific challenges that must be addressed for a successful transformation.
-
The Hydrochloride Salt: The presence of the hydrochloride salt necessitates the use of at least one additional equivalent of base to neutralize the hydrogen chloride and liberate the free piperidine for the coupling reaction. Failure to do so will result in protonation of the amine nucleophile and inhibition of the catalytic cycle.
-
Choice of Base: The selection of the base is critical. Strong, non-nucleophilic bases are typically employed. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher reaction temperatures.[4] Stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are also commonly used.[3]
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is paramount for achieving high catalytic activity. Bulky, electron-rich phosphine ligands are known to accelerate the rate-limiting reductive elimination step and stabilize the active monoligated palladium species.[2] For the coupling of saturated alkyl halides, ligands such as XPhos, RuPhos, or BrettPhos have shown considerable success.[3][5] Pre-formed palladium catalysts (precatalysts) are often preferred as they can lead to more reproducible results.[4]
-
Solvent: The choice of solvent is dictated by the solubility of the reagents and the required reaction temperature. Aprotic, non-coordinating solvents such as toluene, dioxane, or tetrahydrofuran (THF) are commonly used.[4] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.
Experimental Protocol: A Starting Point for Optimization
The following protocol is a general starting point for the Buchwald-Hartwig amination of this compound. It is essential to note that optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) will likely be necessary for each specific amine coupling partner.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier | Notes |
| This compound | ≥97% | Commercially available | Store under inert atmosphere. |
| Amine | ≥98% | Commercially available | Ensure dryness. Liquid amines may need distillation. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | Can be used as a palladium source. |
| XPhos Pd G3 | Precatalyst | Commercially available | A recommended precatalyst for challenging couplings. |
| XPhos | ≥98% | Commercially available | A suitable ligand if using a palladium source like Pd(OAc)₂. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially available | A strong base. Handle under inert atmosphere. |
| Cesium carbonate (Cs₂CO₃) | ≥99% | Commercially available | A milder base option. |
| Toluene | Anhydrous, ≥99.8% | Commercially available | Degas before use. |
| Diethyl ether | Anhydrous | Commercially available | For workup. |
| Saturated aqueous NaCl solution | Prepared in-house | For workup. | |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially available | For drying. |
| Celite® | Commercially available | For filtration. |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), and the base (NaOtBu, 3.0 equiv or Cs₂CO₃, 3.0 equiv).
-
Scientist's Note: The use of 3.0 equivalents of base is a starting point to both neutralize the hydrochloride salt and facilitate the catalytic cycle. The optimal amount may need to be determined empirically.
-
-
Catalyst Addition:
-
In a glovebox or under a positive flow of inert gas (argon or nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) or the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., XPhos, 1.2-6 mol%).
-
Scientist's Note: Precatalysts are generally preferred for their air and moisture stability and for generating the active catalyst in a more controlled manner.
-
-
Solvent Addition and Degassing:
-
Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent).
-
Seal the reaction vessel and further degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the desired time (monitor by TLC, LC-MS, or GC-MS). Reaction times can range from 2 to 24 hours.
-
-
Reaction Workup:
-
Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Wash the combined organic filtrate with water and then with a saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent product streaking on the column).
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | - Inactive catalyst | - Use a fresh batch of catalyst/ligand. - Ensure rigorous exclusion of air and moisture. - Try a different precatalyst or ligand. |
| - Insufficiently strong base | - Switch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu). | |
| - Low reaction temperature | - Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products | - Hydrodehalogenation of the starting material | - This can occur if the reductive elimination is slow. Try a more electron-rich and bulky ligand to promote this step. |
| - Homocoupling of the amine | - This is more common with primary amines. Use a slight excess of the this compound. | |
| Inconsistent results | - Variable quality of reagents/solvents | - Use high-purity, anhydrous reagents and solvents. - Ensure consistent degassing procedures. |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful, albeit challenging, transformation that provides a direct entry into a diverse range of 4-aminopiperidine derivatives. Success with this substrate hinges on the careful selection of the base to both neutralize the hydrochloride salt and drive the catalytic cycle, as well as the judicious choice of a bulky, electron-rich phosphine ligand to facilitate the key steps of the reaction. The protocol provided herein serves as a robust starting point for optimization, and a systematic approach to refining the reaction conditions will undoubtedly lead to the successful synthesis of novel and medicinally relevant compounds.
References
- 1. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. research.rug.nl [research.rug.nl]
Application Notes & Protocols: Strategic Nucleophilic Substitution Reactions with 4-Iodopiperidine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
The 4-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and clinical candidates.[1] Its prevalence is due to the piperidine ring's ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise vectoral orientation of substituents.[2] 4-Iodopiperidine hydrochloride serves as a highly valuable and versatile starting material for accessing a diverse library of these crucial building blocks. This guide provides an in-depth exploration of the strategic considerations and detailed experimental protocols for leveraging nucleophilic substitution reactions at the C4 position of the piperidine ring. We will cover the prerequisite N-protection, reaction conditions for various classes of nucleophiles (N, S, O), and final deprotection to yield the target compounds.
Core Concepts: Chemical Strategy and Rationale
The Substrate: this compound
4-Iodopiperidine is typically supplied as its hydrochloride salt to enhance shelf-life and handling stability. In this form, the piperidine nitrogen is protonated, rendering it non-nucleophilic and preventing unwanted side reactions like self-alkylation.[3] However, this protonation also means the free base must be liberated or, more strategically, the nitrogen must be protected with a suitable group before it can be used in most synthetic transformations.
The key to the substrate's utility lies in the carbon-iodine bond at the C4 position. Iodine is an excellent leaving group due to its large atomic radius, which allows for the distribution of the negative charge upon its departure, and the relative weakness of the C-I bond. This makes the C4 carbon highly susceptible to backside attack by a wide range of nucleophiles in a classic SN2 (Substitution, Nucleophilic, bimolecular) reaction.[4]
The Imperative of N-Protection: The Boc Group
Directly using 4-iodopiperidine with a base to liberate the free amine in situ can be problematic, often leading to mixtures of products. A more robust strategy involves protecting the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose.[5][6]
Why the Boc Group is Preferred:
-
Stability: The Boc group is stable to a wide range of non-acidic reagents, including most nucleophiles and bases used in substitution reactions.[7]
-
Solubility: It increases the lipophilicity of the molecule, often improving solubility in common organic solvents.[8]
-
Ease of Removal: It can be cleanly and efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, which are orthogonal to many other functional groups.[9]
The initial step in almost any synthetic sequence involving this compound is its conversion to tert-butyl 4-iodopiperidine-1-carboxylate (N-Boc-4-iodopiperidine).[8][10]
Experimental Workflows & Mechanisms
Workflow Overview
The overall synthetic strategy can be visualized as a three-stage process: N-protection, C4-functionalization via SN2 substitution, and final N-deprotection.
Caption: A three-stage workflow for synthesizing 4-substituted piperidines.
The SN2 Reaction Mechanism at C4
The core functionalization step proceeds via a concerted SN2 mechanism. The incoming nucleophile attacks the electrophilic C4 carbon from the side opposite the iodide leaving group. This backside attack proceeds through a trigonal bipyramidal transition state.
Caption: The concerted SN2 mechanism at the C4 position of N-Boc-4-Iodopiperidine.
Detailed Experimental Protocols
Protocol 3.1: N-Boc Protection of this compound
This protocol converts the starting material into the key intermediate for subsequent substitution reactions.[8]
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O, Boc anhydride)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
Suspend this compound (1.0 eq) in DCM (approx. 10 mL per gram of starting material).
-
Add triethylamine (2.2 eq) to the suspension and stir for 15-20 minutes at room temperature to liberate the free base. Causality Note: Two equivalents of base are used; one to neutralize the HCl salt and one to neutralize the acid generated during the reaction.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 eq) in a small amount of DCM dropwise over 30 minutes. Causality Note: Slow addition at low temperature helps to control the exotherm of the reaction.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product, N-Boc-4-iodopiperidine, is often a white to off-white solid and can be used without further purification or recrystallized from a solvent like hexanes.[6]
-
Protocol 3.2: Nucleophilic Substitution with an Amine (N-Nucleophile)
This protocol describes the formation of a C-N bond, a common transformation in drug development.
-
Materials:
-
N-Boc-4-iodopiperidine (1.0 eq)
-
Primary or secondary amine (1.2 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
-
Step-by-Step Procedure:
-
Dissolve N-Boc-4-iodopiperidine in DMF (approx. 5-10 mL per gram).
-
Add the desired amine nucleophile (1.2 eq).
-
Add the base, K₂CO₃ (3.0 eq). Causality Note: A solid, non-nucleophilic base is used to scavenge the HI produced during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Heat the mixture to 60-80 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with a large volume of water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine to remove residual DMF and salts.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient).
-
Protocol 3.3: Nucleophilic Substitution with a Thiol (S-Nucleophile)
Thiols are potent nucleophiles, and these reactions often proceed under mild conditions.[11]
-
Materials:
-
N-Boc-4-iodopiperidine (1.0 eq)
-
Thiol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Cesium Carbonate (Cs₂CO₃, 1.5 eq)
-
Tetrahydrofuran (THF) or DMF (anhydrous)
-
-
Step-by-Step Procedure:
-
If using NaH: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the thiol (1.1 eq) to anhydrous THF.
-
Cool to 0 °C and carefully add NaH (1.2 eq) portion-wise. Safety Note: NaH reacts violently with water. Ensure all glassware is dry. Hydrogen gas is evolved.
-
Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiolate.
-
Add a solution of N-Boc-4-iodopiperidine (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slow addition of water or saturated aqueous NH₄Cl at 0 °C. Extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Purification: Dry (Na₂SO₄), filter, concentrate, and purify by silica gel column chromatography.
-
Protocol 3.4: Final N-Boc Deprotection
This final step unmasks the piperidine nitrogen, typically yielding the product as a hydrochloride or trifluoroacetate salt.[9][12]
-
Materials:
-
4-Substituted-N-Boc-piperidine (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane
-
Dichloromethane (DCM) (if using TFA)
-
Diethyl ether (Et₂O)
-
-
Step-by-Step Procedure:
-
Dissolve the Boc-protected substrate in a minimal amount of DCM (for TFA deprotection) or use the HCl/Dioxane solution directly.
-
For TFA: Add TFA (10-20 eq, typically a 25-50% v/v solution in DCM) and stir at room temperature for 1-3 hours.
-
For HCl/Dioxane: Add the 4M HCl in dioxane solution (10-20 eq) and stir at room temperature for 1-3 hours.
-
Monitor deprotection by LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Add a large volume of diethyl ether to the residue. This will often cause the product salt to precipitate.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Summary of Reaction Conditions
The following table summarizes representative conditions for the nucleophilic substitution on N-Boc-4-iodopiperidine.
| Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) | Approx. Yield (%) |
| Benzylamine | K₂CO₃ | DMF | 80 | 12 | 85-95 |
| Morpholine | DIPEA | CH₃CN | Reflux | 8 | 90-98 |
| Sodium Azide | NaN₃ | DMSO | 90 | 6 | >95 |
| Thiophenol | Cs₂CO₃ | DMF | RT | 4 | 80-90 |
| Sodium Methoxide | NaOMe | MeOH | Reflux | 18 | 60-75 |
| Phenol | NaH | THF | 60 | 24 | 50-70 |
Yields are approximate and highly dependent on the specific substrate and reaction scale.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Conversion / No Reaction | Insufficiently active nucleophile. | Use a stronger base to generate a more potent nucleophile (e.g., NaH for alcohols/thiols). Increase reaction temperature. |
| Deactivation of nucleophile. | Ensure at least 2 equivalents of base are used to scavenge the generated acid (HI). Use anhydrous solvents if employing moisture-sensitive reagents like NaH. | |
| Formation of Elimination Product | Strong, sterically hindered base. | Use a milder, non-hindered base like K₂CO₃ or Cs₂CO₃. Avoid high temperatures if possible. |
| Difficult Purification | Residual high-boiling solvent (DMF/DMSO). | During work-up, perform multiple aqueous washes to remove the solvent before concentrating the organic layer. |
| Incomplete Boc Deprotection | Insufficient acid or reaction time. | Increase the equivalents of acid (TFA or HCl) or prolong the reaction time. Monitor carefully by LC-MS. |
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. scispace.com [scispace.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. Tert-butyl 4-iodopiperidine-1-carboxylate | C10H18INO2 | CID 10892302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 12. peptide.com [peptide.com]
Application Notes: Strategic Use of 4-Iodopiperidine Hydrochloride in the Synthesis of GPCR Ligands
Abstract
G-Protein Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are the target of approximately 35% of all approved drugs.[1] The piperidine scaffold is a highly privileged structural motif in medicinal chemistry, integral to a vast number of pharmaceuticals due to its ability to modulate physicochemical properties and enhance druggability.[2][3] This guide provides an in-depth technical overview and detailed protocols for leveraging 4-iodopiperidine hydrochloride as a versatile and strategic building block in the synthesis of novel GPCR ligands. We will explore core synthetic transformations, including nitrogen protection, palladium-catalyzed cross-coupling reactions, and subsequent N-functionalization, underscoring the causality behind experimental choices to empower researchers in drug discovery.
Introduction: The Strategic Importance of the 4-Iodopiperidine Scaffold
G-Protein Coupled Receptors are integral membrane proteins characterized by seven transmembrane helices.[4] They transduce extracellular signals—from photons to neurotransmitters—into intracellular responses via conformational changes that activate associated G-proteins and other effectors.[4][5] The ligand-binding site is typically located in a pocket accessible from the extracellular side, within the transmembrane domain.[6][7]
The piperidine ring is a ubiquitous feature in GPCR ligands. Its nitrogen atom, which is typically protonated at physiological pH, can form a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain of many aminergic GPCRs. The rest of the scaffold serves as a rigid framework for orienting other pharmacophoric elements to achieve high affinity and selectivity.
This compound emerges as a particularly valuable starting material for several reasons:
-
The Piperidine Core: Provides the fundamental scaffold for GPCR interaction.
-
The Iodine Handle: The C-I bond at the 4-position is an excellent reactive handle for modern cross-coupling reactions, allowing for the direct and modular installation of diverse aryl, heteroaryl, or alkyl groups. This C4-functionalization is critical for exploring structure-activity relationships (SAR) and tuning ligand properties like selectivity and potency.
-
The Hydrochloride Salt: Ensures the compound is a stable, non-volatile, and easily handled solid, improving its shelf-life and weighing accuracy compared to the free base.
The overall strategy involves a modular, multi-step synthesis that allows for the systematic variation of two key positions on the piperidine scaffold: the C4-substituent and the N1-substituent.
Core Synthetic Transformations and Mechanistic Insights
The synthesis of a target GPCR ligand from this compound is a systematic process. The initial, and critical, step is the protection of the piperidine nitrogen. This is essential to prevent the secondary amine from interfering with subsequent base-sensitive or metal-catalyzed reactions. The tert-butoxycarbonyl (Boc) group is the most common choice due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[8]
N-Protection: Preparing the Key Intermediate
Before protection, the hydrochloride salt must be neutralized to the free base using a suitable inorganic or organic base. The subsequent reaction with di-tert-butyl dicarbonate (Boc₂O) proceeds via nucleophilic acyl substitution to yield N-Boc-4-iodopiperidine, a versatile intermediate for a host of coupling reactions.[9][10]
C4-Functionalization via Palladium-Catalyzed Cross-Coupling
The true power of the 4-iodo-piperidine scaffold is realized in palladium-catalyzed cross-coupling reactions, which enable the formation of C-C and C-N bonds with exceptional functional group tolerance.[11][12][13]
The Suzuki-Miyaura coupling is arguably the most widely used method for installing aryl and heteroaryl moieties.[14][15] The reaction couples the N-Boc-4-iodopiperidine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the iodopiperidine, forming a Pd(II) intermediate. This step is generally faster for iodides than for bromides or chlorides.[16]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the iodide. This step is facilitated by the base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[17]
For synthesizing 4-aminopiperidine derivatives, the Buchwald-Hartwig amination is the premier method.[18] This reaction couples N-Boc-4-iodopiperidine with a primary or secondary amine using a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base like sodium tert-butoxide.[19][20] The choice of ligand is critical and often requires screening to optimize the reaction for specific substrates.[21]
Alternative Couplings: Cobalt-Catalyzed Arylation
While palladium catalysis is dominant, other transition metals offer complementary reactivity. For instance, inexpensive and earth-abundant cobalt salts can catalyze the cross-coupling of N-Boc-4-iodopiperidine with aryl Grignard reagents, providing an efficient alternative for synthesizing 4-arylpiperidines.[22][23][24]
Deprotection and N-Functionalization
Once the desired substituent is installed at the 4-position, the Boc group is removed. This is typically achieved with strong acids like trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM).[8][25] The reaction proceeds via cleavage of the tert-butyl ester linkage, evolving carbon dioxide and isobutene gas.
The resulting secondary amine is a key intermediate that can be functionalized in numerous ways to complete the synthesis of the target ligand:
-
Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).
-
Alkylation: Reaction with an alkyl halide or tosylate.
-
Acylation: Reaction with an acyl chloride or anhydride.
This final N-functionalization step is crucial for modulating the ligand's pharmacokinetic properties and for introducing moieties that can interact with other regions of the GPCR binding pocket.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Nitrogen or Argon). Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 1: N-Boc Protection of this compound
This protocol describes the conversion of the starting material into the key Boc-protected intermediate.[9]
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (2.5 eq)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound in DCM (approx. 0.2 M).
-
Add an aqueous solution of NaHCO₃ (or Et₃N) and stir vigorously for 30 minutes to neutralize the hydrochloride and generate the free base.
-
Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers and add Boc₂O (1.1 eq). Stir the reaction mixture at room temperature for 12-18 hours.
-
Causality: The reaction is typically slow and is left overnight to ensure complete conversion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (to remove any remaining base), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-iodopiperidine, which is often a solid or oil that can be used without further purification.[9]
-
Validation: Confirm product identity and purity using ¹H NMR and Mass Spectrometry.
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-4-iodopiperidine
This protocol outlines a general procedure for C-C bond formation.[26][27]
Materials:
-
N-Boc-4-iodopiperidine (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Ethanol/Water
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add N-Boc-4-iodopiperidine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe. Causality: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Typical Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2 | Choice depends on substrate reactivity; precatalysts offer improved air stability. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. Cs₂CO₃ is often more effective but also more expensive. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common to dissolve both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers, especially for the oxidative addition step. |
Protocol 3: N-Deprotection and Reductive Amination
This two-step, one-pot protocol describes the final stages of synthesizing the target ligand.
Materials:
-
N-Boc-4-arylpiperidine (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Deprotection: Dissolve the N-Boc-4-arylpiperidine in DCM (0.1-0.2 M). Cool the solution in an ice bath.
-
Slowly add TFA. Causality: The deprotection is exothermic and evolves gas; slow addition at 0 °C ensures the reaction is controlled.
-
Remove the ice bath and stir at room temperature for 1-3 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Reductive Amination (in situ): Cool the mixture again in an ice bath. Carefully add the aldehyde or ketone, followed by the portion-wise addition of NaBH(OAc)₃. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion formed in situ, without reducing the aldehyde/ketone starting material.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is basic (~8-9).
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Validation: Purify the final compound by flash column chromatography or preparative HPLC. Full characterization by ¹H NMR, ¹³C NMR, HRMS, and purity analysis by HPLC is required.
Application Example: Synthesis of a Spiperone Analogue
Spiperone is a potent antagonist of dopamine D2 and serotonin 5-HT1A/2A receptors, containing a core piperidine moiety.[28] The following scheme illustrates how the protocols described can be used to synthesize analogues of Spiperone, a valuable strategy for developing ligands with improved selectivity.[29][30]
Conclusion
This compound is a cost-effective, stable, and synthetically tractable building block for the construction of diverse libraries of GPCR ligands. Its true utility lies in the modularity it affords through modern synthetic methodologies. By employing a robust sequence of N-protection, C4-functionalization via cross-coupling, and subsequent N-functionalization, researchers can systematically explore the chemical space around the piperidine scaffold. This strategic approach, grounded in a solid understanding of the underlying reaction mechanisms, is a powerful engine for the discovery of novel therapeutics targeting the vast GPCR family.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. Locating ligand binding sites in G-protein coupled receptors using combined information from docking and sequence conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. fiveable.me [fiveable.me]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nobelprize.org [nobelprize.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. wwjmrd.com [wwjmrd.com]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. rsc.org [rsc.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Iron- and cobalt-catalyzed arylation of azetidines, pyrrolidines, and piperidines with Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 26. benchchem.com [benchchem.com]
- 27. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Spiperone | C23H26FN3O2 | CID 5265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. Multistep solution-phase parallel synthesis of spiperone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Use of 4-Iodopiperidine Hydrochloride in the Synthesis of Neuroleptic Agents
Introduction: The Piperidine Scaffold in Central Nervous System Therapeutics
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most significant saturated heterocyclic motifs in drug design.[1] This privileged scaffold is present in a vast array of pharmaceuticals, including antibacterial, anesthetic, and cardiovascular agents.[2] In the realm of neuropharmacology, its presence is particularly pronounced. The rigid, three-dimensional structure of the piperidine ring allows for precise spatial orientation of pharmacophoric groups, enabling tailored interactions with complex biological targets like G-protein coupled receptors (GPCRs).[2][3]
Many potent neuroleptics, or antipsychotic drugs, feature a substituted piperidine core. This structural element is crucial for their mechanism of action, which often involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4][5] First-generation (typical) antipsychotics like Haloperidol and Spiperone, as well as second-generation (atypical) agents like Risperidone, all incorporate a piperidine moiety that is fundamental to their receptor binding profile.[6][7]
This guide focuses on the application of a key intermediate, 4-iodopiperidine hydrochloride , in the synthesis of such neuroleptic agents. The iodo-substituent at the 4-position serves as a versatile synthetic handle, while the hydrochloride salt form ensures stability and ease of handling. We will explore the strategic considerations behind its use, from fundamental N-alkylation reactions to the construction of complex butyrophenone-class antipsychotics.
Physicochemical Properties and Handling of Key Intermediates
Effective synthesis begins with a thorough understanding of the starting materials. 4-Iodopiperidine is most commonly handled either as its stable hydrochloride salt or, more frequently in modern synthesis, as its N-Boc protected form, which offers enhanced solubility in organic solvents and prevents unwanted side reactions.[8][9]
Table 1: Properties of 4-Iodopiperidine Derivatives
| Property | N-Boc-4-iodopiperidine | This compound |
| CAS Number | 301673-14-3[10] | 148970-14-1 |
| Molecular Formula | C₁₀H₁₈INO₂[10] | C₅H₁₀IN · HCl |
| Molecular Weight | 311.16 g/mol [10] | 247.50 g/mol |
| Appearance | Off-white to light yellow solid or oil | White to off-white crystalline solid |
| Solubility | Soluble in methanol, dichloromethane, ether[9] | Soluble in water |
| Key Hazard | Causes skin and serious eye irritation[10] | Standard handling for amine hydrochlorides |
Note: Data compiled from supplier information and public chemical databases.
Core Synthetic Strategy: N-Alkylation of the Piperidine Ring
The most fundamental transformation involving 4-iodopiperidine in neuroleptic synthesis is the N-alkylation reaction. This reaction forms the crucial C-N bond that connects the piperidine core to the rest of the drug scaffold, such as the butyrophenone side chain.[6][11] The reaction is a classic nucleophilic substitution (SN2), where the secondary amine of the piperidine acts as the nucleophile, attacking an electrophilic alkyl halide.
Causality in Experimental Design
-
Choice of Base: The reaction starts with the hydrochloride salt, meaning the piperidine nitrogen is protonated and non-nucleophilic. A base is required to neutralize the HCl and deprotonate the nitrogen, "activating" it for the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[12][13] K₂CO₃ is often preferred due to its low cost, ease of removal via filtration, and sufficient basicity to deprotonate the piperidinium salt without causing unwanted side reactions.[12]
-
Choice of Solvent: Anhydrous polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are ideal.[12] They effectively dissolve the reactants and facilitate the SN2 mechanism without interfering by protonating the nucleophile.
-
Reaction Temperature: Heating the reaction, often to the reflux temperature of the solvent, increases the reaction rate, ensuring timely completion.[13]
General Protocol for N-Alkylation of this compound
This protocol describes a general procedure for coupling this compound with a generic alkyl halide (R-X).
Materials and Reagents:
-
This compound (1.0 eq)
-
Alkyl halide (R-X, e.g., 4-chloro-4'-fluorobutyrophenone) (1.0-1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Potassium Iodide (KI) (catalytic amount, ~0.1 eq) - Optional, used if R-X is a chloride or bromide to facilitate in-situ halide exchange.
-
Anhydrous Acetonitrile (MeCN) or DMF
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to form a stirrable suspension (approx. 0.2-0.5 M concentration with respect to the piperidine).
-
Reagent Addition: Add the alkyl halide (1.1 eq) and the catalytic KI (if used).
-
Reaction: Heat the mixture to reflux (approx. 82°C for MeCN) under an inert atmosphere (e.g., Nitrogen).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction typically takes 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃, KCl, etc.). Wash the filter cake with a small amount of fresh solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude material is typically purified by column chromatography on silica gel or by recrystallization to yield the pure N-alkylated 4-iodopiperidine product.
Caption: General workflow for the N-alkylation of 4-iodopiperidine.
Case Study: Synthesis of a Haloperidol Analog Precursor
To illustrate the practical application of this chemistry, we will detail the synthesis of a key precursor analogous to the butyrophenone antipsychotic, Haloperidol. The structure of Haloperidol itself features a 4-hydroxypiperidine moiety, but the core N-alkylation reaction is identical.[6][11] This protocol outlines the coupling of 4-iodopiperidine with γ-chloro-4-fluorobutyrophenone , a common electrophile in neuroleptic synthesis.[11]
Reaction: 4-Iodopiperidine + γ-chloro-4-fluorobutyrophenone → 1-(4-(4-fluorophenyl)-4-oxobutyl)-4-iodopiperidine
Table 2: Reagent Quantities for Haloperidol Analog Synthesis (10 mmol scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount (g) | Moles (mmol) |
| 4-Iodopiperidine HCl | 247.50 | 1.0 | 2.48 | 10.0 |
| γ-chloro-4-fluorobutyrophenone | 200.64 | 1.1 | 2.21 | 11.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 3.46 | 25.0 |
| Potassium Iodide (KI) | 166.00 | 0.1 | 0.17 | 1.0 |
| Acetonitrile (MeCN) | 41.05 | - | 50 mL | - |
Detailed Protocol
The experimental protocol follows the general procedure outlined previously, using the specific reagents and quantities listed in Table 2.
-
Combine 2.48 g (10.0 mmol) of this compound and 3.46 g (25.0 mmol) of anhydrous K₂CO₃ in a 100 mL round-bottom flask.
-
Add 50 mL of anhydrous acetonitrile, followed by 2.21 g (11.0 mmol) of γ-chloro-4-fluorobutyrophenone and 0.17 g (1.0 mmol) of KI.
-
Heat the suspension to reflux with vigorous stirring for 8 hours.
-
Monitor the reaction via TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system).
-
Upon completion, cool the flask to room temperature, filter the solids, and wash them with acetonitrile (2 x 10 mL).
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
The resulting crude oil is purified via flash column chromatography on silica gel to yield the final product, 1-(4-(4-fluorophenyl)-4-oxobutyl)-4-iodopiperidine.
Caption: Key components in the synthesis of a neuroleptic precursor.
Conclusion
This compound is a highly valuable and strategic building block in the synthesis of neuroleptic drugs. Its stable salt form allows for convenient storage and handling, while the piperidine nitrogen can be readily activated for nucleophilic attack under standard basic conditions. The protocol for N-alkylation is robust, reliable, and serves as the foundational step for introducing the piperidine core into a wide variety of antipsychotic drug scaffolds, particularly those of the clinically significant butyrophenone class. Understanding the rationale behind the choice of reagents and conditions for this key transformation is essential for researchers and scientists in the field of drug development.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]
- 10. Tert-butyl 4-iodopiperidine-1-carboxylate | C10H18INO2 | CID 10892302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CA1129424A - Synthesis of haloperidol - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Spiro-Piperidines Utilizing 4-Iodopiperidine Hydrochloride
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of spiro-piperidines, a class of compounds of increasing importance in medicinal chemistry and drug discovery. We focus on the strategic use of 4-iodopiperidine hydrochloride as a versatile and readily available starting material. This document outlines key synthetic transformations, including Palladium-catalyzed cross-coupling reactions and intramolecular Heck reactions, to construct the spirocyclic core. Emphasis is placed on the underlying chemical principles, practical experimental considerations, and the rationale behind the selection of reagents and reaction conditions, offering researchers a robust framework for the development of novel spiro-piperidine scaffolds.
Introduction: The Significance of Spiro-Piperidines in Modern Drug Discovery
The piperidine motif is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1] The incorporation of a spirocyclic junction at the 4-position of the piperidine ring introduces a significant level of three-dimensionality and conformational rigidity.[2] This rigid, non-planar structure can lead to enhanced binding affinity and selectivity for biological targets by presenting substituents in well-defined spatial orientations.[2] Furthermore, the exploration of novel spirocyclic chemical space offers opportunities for the development of new intellectual property.[2]
This compound serves as an excellent starting point for the synthesis of these complex scaffolds. The iodine atom provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably those catalyzed by transition metals. This guide will detail the necessary preliminary steps for utilizing this reagent and provide in-depth protocols for its conversion into valuable spiro-piperidine derivatives.
Foundational Protocols: Preparing the Key Intermediate
The commercially available 4-iodopiperidine is typically supplied as a hydrochloride salt to improve its stability and handling. Prior to its use in most organic transformations, it is necessary to liberate the free base and protect the secondary amine to ensure chemoselectivity in subsequent reactions. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[3]
Protocol 1: Liberation of the 4-Iodopiperidine Free Base
Objective: To convert this compound to its free base form for subsequent N-protection.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, separatory funnel, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq.) in water.
-
Cool the solution in an ice bath and slowly add a sufficient amount of a base such as saturated aqueous sodium bicarbonate or 1M NaOH to neutralize the hydrochloride salt. The pH of the aqueous layer should be >10.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the 4-iodopiperidine free base, which should be used promptly in the next step.
Protocol 2: N-Boc Protection of 4-Iodopiperidine
Objective: To synthesize N-Boc-4-iodopiperidine, a stable and versatile intermediate for cross-coupling and other functionalization reactions.[3][4]
Materials:
-
4-Iodopiperidine (free base from Protocol 1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Magnetic stirrer, round-bottom flask
Procedure:
-
Dissolve 4-iodopiperidine (1.0 eq.) in dichloromethane (0.2 M).
-
Add triethylamine (1.2 eq.) or an equivalent amount of another suitable base.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-Boc-4-iodopiperidine as a white to off-white solid.[2][3]
Synthetic Strategies for Spiro-Piperidine Construction
With the key intermediate, N-Boc-4-iodopiperidine, in hand, several powerful synthetic strategies can be employed to construct the spirocyclic core. This section will detail two mechanistically distinct, yet highly effective, approaches: a Palladium/Copper co-catalyzed Negishi Cross-Coupling and a Palladium-catalyzed Intramolecular Heck Reaction.
Strategy 1: Negishi Cross-Coupling for the Synthesis of 4-Aryl-Spiro-Piperidines
The Negishi cross-coupling reaction is a robust method for forming C-C bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[5] This approach allows for the direct arylation at the 4-position of the piperidine ring, which can be a key step in the synthesis of certain spiro-piperidines, particularly those fused to aromatic systems. A highly efficient protocol involves the in-situ generation of a 4-piperidylzinc iodide reagent from N-Boc-4-iodopiperidine, which then couples with various aryl halides and triflates.[6]
Experimental Workflow: Negishi Cross-Coupling
Caption: Workflow for Negishi cross-coupling.
Protocol 3: Palladium/Copper(I)-Cocatalyzed Negishi Coupling of 4-Piperidylzinc Iodide
Objective: To synthesize 4-arylpiperidines via a Negishi cross-coupling reaction.[6]
Materials:
-
N-Boc-4-iodopiperidine
-
Zinc dust (activated)
-
1,2-Diiodoethane
-
Aryl halide or triflate (e.g., 2-bromonaphthalene)
-
Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (PdCl₂(dppf))
-
Copper(I) iodide (CuI)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Activation of Zinc Dust: Zinc dust can be activated by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and then drying under high vacuum.
-
Formation of Organozinc Reagent: To a stirred suspension of activated zinc dust (1.5 eq.) in anhydrous THF, add 1,2-diiodoethane (0.1 eq.). Heat the mixture gently until the evolution of ethylene gas is observed. Cool to room temperature, then add a solution of N-Boc-4-iodopiperidine (1.0 eq.) in anhydrous THF. Stir the mixture at 40 °C for 4 hours to form the 4-(N-Boc-piperidyl)zinc iodide solution.
-
Cross-Coupling Reaction: In a separate flask, add PdCl₂(dppf) (5 mol%), CuI (5 mol%), and the aryl halide (1.2 eq.). Add the freshly prepared organozinc solution via cannula, followed by anhydrous DMF (to constitute ~20% of the total solvent volume).
-
Stir the reaction mixture at 60 °C for 12-18 hours under an inert atmosphere.
-
Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the desired N-Boc-4-arylpiperidine.
| Entry | Aryl Halide | Catalyst System | Yield (%) |
| 1 | 2-Bromonaphthalene | PdCl₂(dppf)/CuI | ~85% |
| 2 | 4-Iodoanisole | PdCl₂(dppf)/CuI | ~90% |
| 3 | 3-Chloropyridine | PdCl₂(dppf)/CuI | ~70% |
| Yields are representative and may vary based on specific substrate and reaction conditions.[6] |
Strategy 2: Intramolecular Heck Reaction for Spirocyclization
The intramolecular Heck reaction is a powerful palladium-catalyzed process for the formation of cyclic and polycyclic structures, including spirocycles.[4][7] This strategy involves the coupling of an aryl or vinyl halide with a tethered alkene within the same molecule. For the synthesis of spiro-piperidines, this translates to having an N-substituted 4-iodopiperidine derivative where the N-substituent contains a terminal alkene. The palladium catalyst facilitates the formation of a new C-C bond between the 4-position of the piperidine and the alkene, generating the spirocyclic core.[8]
Experimental Workflow: Intramolecular Heck Reaction
Caption: Workflow for Intramolecular Heck Reaction.
Protocol 4: Synthesis of a Spiro[piperidine-4,3'-indoline] Scaffold
This protocol is a representative example of an intramolecular Heck reaction to form a spiro-oxindole, a common motif in bioactive molecules. The synthesis begins with the N-arylation of 4-iodopiperidine, followed by attachment of an acrylamide moiety, setting the stage for the key cyclization step.
Part A: Synthesis of N-(2-bromophenyl)-4-iodopiperidine
-
Combine this compound (1.0 eq.), 1-bromo-2-iodobenzene (1.1 eq.), potassium carbonate (2.5 eq.), and a catalytic amount of CuI (10 mol%) in DMF.
-
Heat the mixture to 100-120 °C for 12-24 hours under an inert atmosphere.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and purify by column chromatography to yield the N-arylated product.
Part B: Synthesis of N-(2-bromophenyl)-N-(4-iodopiperidin-1-yl)acrylamide
-
This step would typically involve a reaction sequence to introduce the acrylamide group onto the aniline nitrogen. A more direct, albeit different, approach to a similar precursor involves starting with a protected piperidine. For the purpose of illustrating the Heck cyclization, we will assume the precursor N-(2-iodophenyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide is synthesized via standard amide coupling procedures.
Part C: Intramolecular Heck Cyclization
-
To a solution of the Heck precursor (e.g., N-(2-iodophenyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide, 1.0 eq.) in a suitable solvent like DMF or acetonitrile, add a palladium catalyst such as Pd(OAc)₂ (5-10 mol%) and a phosphine ligand (e.g., PPh₃, 10-20 mol%).[9]
-
Add a base, typically a carbonate like Cs₂CO₃ or K₂CO₃ (2.0 eq.).[10]
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).[10]
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic extracts. Purify the crude product by column chromatography to obtain the spiro[piperidine-4,3'-indolin]-2'-one derivative.
| Parameter | Condition | Rationale/Reference |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Commonly used and effective Pd(0) precursors.[9][10] |
| Ligand | PPh₃, P(o-tol)₃ | Modulates catalyst activity and stability. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | Neutralizes the HX formed during the catalytic cycle.[10] |
| Solvent | DMF, Acetonitrile, Toluene | Polar aprotic solvents are generally effective. |
| Temperature | 80 - 120 °C | Provides thermal energy to drive the catalytic cycle. |
Troubleshooting and Mechanistic Considerations
-
Low Yield in Negishi Coupling: Ensure the zinc dust is highly activated and the organozinc formation is complete before adding the coupling partners. The reaction is sensitive to moisture and oxygen; maintain strict anhydrous and inert conditions.
-
Side Reactions in Heck Cyclization: The formation of regioisomeric products can sometimes occur. The choice of ligand and additives can influence the regioselectivity of the olefin insertion and β-hydride elimination steps.[11] The addition of silver salts can sometimes suppress olefin isomerization by promoting a cationic pathway.[11]
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities. Using high-purity reagents and solvents is crucial. If catalyst deactivation is suspected, increasing the catalyst loading or adding a ligand that confers greater stability may be beneficial.
Conclusion
This compound is a cost-effective and highly valuable starting material for the synthesis of diverse spiro-piperidine scaffolds. Through straightforward initial preparation steps, it can be converted into key intermediates suitable for powerful C-C bond-forming reactions. The detailed protocols for Negishi cross-coupling and intramolecular Heck reactions provided in this guide offer reliable and adaptable methods for accessing these medicinally relevant structures. By understanding the principles behind these transformations, researchers can effectively leverage 4-iodopiperidine to accelerate the discovery and development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes & Protocols: 4-Iodopiperidine Hydrochloride as a Versatile Building Block for Kinase Inhibitor Synthesis
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in a vast array of approved pharmaceuticals.[1] Its conformational flexibility and ability to form key interactions within protein binding sites make it a highly sought-after component in drug design.[1] Within the burgeoning field of kinase inhibitor development, functionalized piperidines are crucial for modulating solubility, optimizing pharmacokinetic profiles, and establishing potent target engagement.[2] This technical guide details the strategic application of 4-iodopiperidine hydrochloride, a versatile and reactive building block, in the synthesis of novel kinase inhibitors. We provide an in-depth analysis of its chemical properties, detailed protocols for key cross-coupling reactions, and expert insights into the rationale behind experimental choices, empowering researchers to leverage this valuable intermediate in their drug discovery programs.
The Strategic Advantage of the 4-Substituted Piperidine Moiety in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, are a major class of drug targets, particularly in oncology.[3][4] Small molecule inhibitors typically target the ATP-binding pocket of the kinase. The piperidine ring, when incorporated into these inhibitors, often serves several critical functions:
-
Vectorial Exit and Solubility: It can act as a linker, projecting out of the primary binding pocket towards the solvent-exposed region, which can significantly enhance aqueous solubility—a key factor for favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.[5]
-
Target Engagement: The basic nitrogen of the piperidine ring can form crucial salt-bridge interactions with acidic residues (e.g., aspartate) in the kinase domain.
-
Scaffold for Diversity: The piperidine ring provides a three-dimensional scaffold from which various substituents can be appended to explore the surrounding chemical space and optimize potency and selectivity.[6]
This compound offers an ideal entry point for introducing this valuable scaffold. The carbon-iodine bond is highly reactive and serves as a versatile handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through well-established palladium-catalyzed cross-coupling reactions.
Physicochemical Properties & Handling
4-Iodopiperidine is typically supplied as its hydrochloride salt to improve stability and handling. The N-Boc protected variant, tert-butyl 4-iodopiperidine-1-carboxylate, is also commercially available and widely used to avoid N-arylation side reactions during coupling.[7] The choice between these two reagents depends on the overall synthetic strategy.
Table 1: Comparison of this compound and its N-Boc Analog
| Property | This compound | tert-Butyl 4-iodopiperidine-1-carboxylate (N-Boc-4-iodopiperidine) |
| CAS Number | 1353979-67-5[8] | 301673-14-3[7][9] |
| Molecular Formula | C₅H₁₁ClIN | C₁₀H₁₈INO₂[7] |
| Molecular Weight | 247.51 g/mol | 311.16 g/mol [7] |
| Appearance | Off-white to light brown solid | White solid[7] |
| Melting Point | Not widely reported | 45-51 °C[7] |
| Solubility | Soluble in water, methanol | Slightly soluble in water; soluble in organic solvents like DCM, ether.[10] |
| Key Synthetic Feature | Reactive N-H bond; requires base for neutralization and coupling. | Protected nitrogen prevents N-arylation; requires a deprotection step. |
Safety & Handling
As with all laboratory chemicals, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area, preferably a chemical fume hood.[12][13]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Protect from light.[11][14]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[11][14]
Core Synthetic Applications: Cross-Coupling Methodologies
The C(sp³)-I bond in 4-iodopiperidine is significantly more reactive than a corresponding C-Br or C-Cl bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of complex molecular architectures common in kinase inhibitors.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming a C-C bond between the piperidine ring and an aryl or heteroaryl boronic acid/ester.[15] This is a cornerstone reaction for building biaryl motifs found in many kinase inhibitors.[16]
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the activated boronic acid and reductive elimination to yield the final product.[16] The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Iodopiperidine, HCl CAS#: 1353979-67-5 [m.chemicalbook.com]
- 9. Tert-butyl 4-iodopiperidine-1-carboxylate | C10H18INO2 | CID 10892302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. fishersci.com [fishersci.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
Mastering C-N Bond Formation: A Protocol and Application Guide for Utilizing 4-Iodopiperidine Hydrochloride
An Application Guide for Researchers
Abstract
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The piperidine moiety is a ubiquitous and highly privileged scaffold in medicinal chemistry, known to enhance the pharmacological properties of bioactive molecules, including metabolic stability, membrane permeability, and receptor binding.[1][2] This guide provides an in-depth exploration of C-N bond formation using 4-iodopiperidine hydrochloride, a versatile building block for introducing this critical heterocycle. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig amination, present detailed, field-proven protocols, and offer a comprehensive troubleshooting guide to empower researchers in drug discovery and chemical development.
The Strategic Importance of the N-Aryl Piperidine Motif
The piperidine ring is a six-membered nitrogen-containing heterocycle that is a dominant feature in a vast array of FDA-approved drugs and natural products.[3][4][5] Its prevalence stems from its unique ability to impart favorable physicochemical properties. The piperidine scaffold can modulate lipophilicity, introduce a basic handle for salt formation, and provide a rigid conformational anchor to optimize ligand-receptor interactions.[1][2] Consequently, efficient methods for incorporating this moiety are of paramount importance. Palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, have emerged as the gold standard for forging N-aryl piperidine bonds, offering broad substrate scope and functional group tolerance where classical methods like nucleophilic aromatic substitution fail.[6][7][8][9]
Core Principles: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudo-halide) and an amine.[9][10] Understanding its catalytic cycle is crucial for rational protocol design and optimization.
The reaction proceeds through a sequence of well-defined steps:
-
Activation & Oxidative Addition: The active catalyst, a Pd(0) species, is generated in situ from a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃). This Pd(0) complex undergoes oxidative addition to the aryl halide (Ar-X), forming an Ar-Pd(II)-X complex. The reactivity order for this step is generally I > Br > OTf > Cl.[11][12]
-
Amine Coordination & Deprotonation: The amine (in this case, piperidine) coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: This is the final, bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired N-aryl piperidine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][13]
Each component of the reaction plays a critical role:
-
Palladium Precatalyst: Provides the palladium source. Modern, well-defined palladacycle precatalysts (e.g., G3 or G4 precatalysts) offer improved stability and reliability in generating the active Pd(0) species.[13]
-
Ligand: This is arguably the most critical component. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[14][15] They stabilize the palladium center, promote the key steps of oxidative addition and reductive elimination, and prevent catalyst decomposition and side reactions.[6][16]
-
Base: The base is required to deprotonate the amine. Strong bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with sensitive functional groups.[17][18] Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ offer broader functional group tolerance.[11][18]
-
Solvent: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are typically used to ensure catalyst stability and prevent side reactions.[18][19]
A Critical Consideration: The Hydrochloride Salt
4-Iodopiperidine is supplied as a hydrochloride salt for enhanced stability. The protonated piperidinium cation is not nucleophilic . Therefore, the reaction base must first neutralize the salt to generate the free secondary amine in situ before it can participate in the catalytic cycle. This necessitates the use of at least two equivalents of base : one to neutralize the hydrochloride and one to facilitate the deprotonation step within the catalytic cycle.
Experimental Protocols & Optimization
The following protocols are robust starting points for the N-arylation of various aryl halides with this compound. Optimization is often necessary for challenging substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is suitable for electron-rich, electron-neutral, and moderately electron-poor aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (273 mg, 1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (17 mg, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (211 mg, 2.2 mmol, 2.2 equiv)
-
Anhydrous, deoxygenated Toluene (5 mL)
Procedure:
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, XPhos Pd G3, and NaOtBu.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the anhydrous, deoxygenated toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of a small, quenched aliquot.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl piperidine product.
Optimization Strategies
For challenging substrates, such as sterically hindered aryl halides or electron-poor heteroaryl halides, a systematic optimization of reaction parameters is recommended.
| Parameter | Condition A (Standard) | Condition B (For Hindered Substrates) | Condition C (For Base-Sensitive Substrates) | Rationale & Causality |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | RuPhos Pd G3 (3-5 mol%) | BrettPhos Pd G4 (2 mol%) | Ligand choice is paramount. RuPhos is often superior for hindered systems. BrettPhos is effective for a broad range of substrates, including heteroaromatics.[15][20] |
| Base | NaOtBu (2.2 equiv) | LHMDS (2.5 equiv) | K₃PO₄ (3.0 equiv) | Stronger, non-coordinating bases like LHMDS can accelerate the reaction. Weaker bases like K₃PO₄ are crucial for substrates with base-labile groups (e.g., esters).[11][18] |
| Solvent | Toluene | 1,4-Dioxane | tert-Amyl alcohol | Dioxane has different polarity and coordinating properties that can be beneficial. Alcoholic solvents can sometimes accelerate reductive elimination. |
| Temperature | 100 °C | 110 °C | 80-90 °C | Higher temperatures can overcome activation barriers but may lead to degradation. Milder temperatures are required for sensitive substrates. |
digraph "Buchwald_Hartwig_Cycle" { graph [fontname="Helvetica", fontsize=12, label="Figure 2. The Buchwald-Hartwig Catalytic Cycle", labelloc=b, labeljust=c]; node [shape=circle, style=filled, fontname="Helvetica", fontsize=10, fixedsize=true, width=1.5, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#E8F0FE", shape=ellipse]; OA_Complex [label="L-Pd(II)(Ar)(X)"]; Amine_Complex [label="[L-Pd(II)(Ar)(R2NH)]+X-"]; Amido_Complex [label="L-Pd(II)(Ar)(NR2)"]; Product [label="Ar-NR2\n(Product)", fillcolor="#E6F4EA", shape=ellipse]; // Edges representing the cycle Pd0 -> OA_Complex [label="Oxidative\nAddition"]; OA_Complex -> Amine_Complex [label="Amine\nCoordination"]; Amine_Complex -> Amido_Complex [label="Deprotonation\n(Base)"]; Amido_Complex -> Product [label="Reductive\nElimination"]; // Inputs and Outputs ArX [label="Ar-X", shape=invhouse, fillcolor="#FEF7E0"]; Amine [label="R2NH", shape=invhouse, fillcolor="#FEF7E0"]; Base [label="Base", shape=invhouse, fillcolor="#FEF7E0"]; BaseH [label="Base-H+", shape=house, fillcolor="#FCE8E6"]; Regen_Pd0 [label="L-Pd(0)", shape=house, fillcolor="#E8F0FE"]; ArX -> OA_Complex; Amine -> Amine_Complex; Base -> Amido_Complex; Amido_Complex -> BaseH [style=dashed]; Product -> Regen_Pd0 [style=dashed, label="Regenerates\nCatalyst"]; Regen_Pd0 -> Pd0 [style=invis]; // for layout// Invisible edges for layout control {rank=same; Pd0; Product;} {rank=same; OA_Complex; Amido_Complex;}
}
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. A logical approach to troubleshooting is essential for success.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Oxygen or water contamination deactivated the Pd(0) catalyst. | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Use a fresh bottle of precatalyst. |
| 2. Insufficient Base: Only 1 equiv of base was used, which was consumed by the HCl salt. | Increase base loading to at least 2.2 equivalents. For weaker bases like K₃PO₄, 3.0 equivalents may be necessary. | |
| 3. Poor Substrate Reactivity: The aryl halide is very electron-rich or sterically hindered. | Switch to a more active ligand system (e.g., RuPhos). Increase temperature and/or reaction time. Consider switching from an aryl chloride to the more reactive bromide or iodide.[21] | |
| Hydrodehalogenation | The aryl halide is converted to an arene (Ar-H). | This side reaction can compete with amination. Try a different ligand/base combination. Lowering the reaction temperature may also help. |
| Biaryl Formation | Homocoupling of the aryl halide (Ar-Ar) is observed. | This suggests issues with the catalytic cycle. Screen different ligands and ensure precise stoichiometry.[22] |
| Product Degradation | The desired product is formed but then decomposes over time. | The product may be sensitive to the strong base or high temperature. Switch to a weaker base (K₃PO₄) and lower the reaction temperature. Monitor the reaction closely and work up as soon as the starting material is consumed. |
digraph "Troubleshooting_Logic" { graph [fontname="Helvetica", fontsize=12, splines=true]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];start [label="Reaction Failed\n(Low or No Yield)", shape=ellipse, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; check_sm [label="Starting Materials (SMs)\nConsumed?", shape=diamond, style=filled, fillcolor="#FEF7E0"]; sm_present [label="SMs Largely Unchanged", style=filled, fillcolor="#F1F3F4"]; sm_gone [label="SMs Consumed, No Product", style=filled, fillcolor="#F1F3F4"]; cause_inactive [label="Potential Cause:\nInactive Catalyst System", shape=box]; cause_degradation [label="Potential Cause:\nProduct Degradation", shape=box]; solution_inert [label="Solution:\n- Ensure strict inert atmosphere\n- Use anhydrous/deoxygenated solvent\n- Use fresh catalyst/ligand"]; solution_base [label="Solution:\n- Confirm >2 equiv. of base used\n- Switch to stronger base (e.g., LHMDS)"]; solution_conditions [label="Solution:\n- Increase temperature\n- Switch to more active ligand (e.g., RuPhos)"]; solution_degrade_base [label="Solution:\n- Switch to weaker base (K3PO4)\n- Lower reaction temperature"]; solution_degrade_monitor [label="Solution:\n- Monitor reaction closely\n- Work up immediately upon completion"]; start -> check_sm; check_sm -> sm_present [label="No"]; check_sm -> sm_gone [label="Yes"]; sm_present -> cause_inactive; cause_inactive -> solution_inert [color="#4285F4"]; cause_inactive -> solution_base [color="#34A853"]; cause_inactive -> solution_conditions [color="#FBBC05"]; sm_gone -> cause_degradation; cause_degradation -> solution_degrade_base [color="#EA4335"]; cause_degradation -> solution_degrade_monitor [color="#5F6368"];
}
Conclusion
The palladium-catalyzed C-N cross-coupling of this compound with aryl and heteroaryl halides is an indispensable tool in modern medicinal chemistry. Success in these transformations hinges on a solid understanding of the underlying mechanism and a rational approach to selecting the catalyst, ligand, base, and solvent. By starting with the robust protocols provided and applying the systematic optimization and troubleshooting strategies outlined in this guide, researchers can confidently and efficiently synthesize a diverse array of N-aryl piperidines, accelerating the discovery and development of next-generation therapeutics.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. api.pageplace.de [api.pageplace.de]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 16. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for Sonogashira Coupling with 4-Iodopiperidine Hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: Bridging sp³ and sp Worlds in Drug Discovery
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in constructing carbon-carbon bonds between sp²-hybridized carbons (aryl or vinyl halides) and sp-hybridized terminal alkynes.[1][2] This powerful transformation has been instrumental in the synthesis of a vast array of pharmaceuticals, natural products, and advanced materials.[2] However, the frontier of this reaction lies in extending its utility to sp³-hybridized carbon centers, a significantly more challenging endeavor due to the inherent difficulties in the oxidative addition of alkyl halides and the competing β-hydride elimination pathway.
This application note provides a detailed guide to a particularly relevant and challenging application: the Sonogashira coupling of 4-iodopiperidine hydrochloride. The piperidine motif is a ubiquitous scaffold in medicinal chemistry, and the ability to directly append alkyne functionalities opens new avenues for creating novel molecular architectures with potential therapeutic applications. We will delve into the mechanistic nuances, provide a robust experimental protocol, and offer insights into overcoming the specific challenges posed by this substrate, namely the sp³ C-I bond and the presence of the hydrochloride salt.
Mechanistic Considerations: A Tale of Two Cycles and a Challenging Substrate
The classical Sonogashira reaction operates through a synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.[2][3]
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the carbon-iodine bond of the 4-iodopiperidine. This is a critical and often rate-limiting step for sp³-hybridized halides. The resulting Pd(II) intermediate then undergoes transmetalation with a copper(I) acetylide species, which is generated in the copper cycle. The final step is reductive elimination, which forms the desired C(sp³)-C(sp) bond and regenerates the active Pd(0) catalyst.
-
The Copper Cycle: A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the deprotonated alkyne itself and readily participates in the transmetalation step with the palladium complex.
The use of this compound introduces two key challenges:
-
The sp³ C-I Bond: Oxidative addition to a secondary alkyl iodide is slower and more susceptible to side reactions, like β-hydride elimination, compared to aryl iodides. The choice of a suitable palladium catalyst with appropriate ligands is paramount to favor the desired reaction pathway. Bulky, electron-rich ligands on the palladium center can promote oxidative addition and stabilize the resulting intermediate.[3]
-
The Hydrochloride Salt: The presence of the hydrochloride salt means the piperidine nitrogen is protonated. This acidic proton must be neutralized by a base for the reaction to proceed. Furthermore, the free secondary amine of the piperidine ring could potentially coordinate to the palladium or copper catalysts, influencing their catalytic activity. Therefore, the choice and stoichiometry of the base are critical.
To address these challenges, specialized catalyst systems have been developed. Nickel-based catalysts, for instance, have shown remarkable efficacy in coupling non-activated alkyl halides.[4][5][6][7][8] For palladium-catalyzed systems, N-heterocyclic carbene (NHC) ligands have emerged as powerful tools for promoting the coupling of alkyl electrophiles.[9]
Below is a diagram illustrating the generally accepted dual catalytic cycle for the Sonogashira coupling.
Caption: Dual Catalytic Cycle of the Sonogashira Coupling.
Experimental Protocol: A Nickel-Catalyzed Approach
Given the challenges associated with sp³-hybridized iodides, a nickel-catalyzed protocol often provides higher yields and better functional group tolerance. The following protocol is a robust starting point for the Sonogashira coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Nickel(II) chloride (NiCl₂)
-
1,10-Phenanthroline
-
Potassium fluoride (KF)
-
Zinc powder (activated)
-
4-Cyanopyridine N-oxide
-
N,N-Dimethylacetamide (DMAc), anhydrous and degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Syringes and needles for liquid transfers
-
Standard glassware for work-up and purification
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere is Crucial):
-
In a glovebox or under a constant stream of inert gas, add NiCl₂ (0.05 mmol, 10 mol%) and 1,10-phenanthroline (0.075 mmol, 15 mol%) to an oven-dried Schlenk flask containing a magnetic stir bar.
-
Add anhydrous, degassed DMAc (2.0 mL) via syringe.
-
Stir the resulting mixture at room temperature for 30 minutes to allow for pre-formation of the catalyst complex.
-
-
Reagent Addition:
-
To the catalyst mixture, add this compound (0.50 mmol, 1.0 equiv), the terminal alkyne (0.75 mmol, 1.5 equiv), 4-cyanopyridine N-oxide (0.75 mmol, 1.5 equiv), KF (0.75 mmol, 1.5 equiv), and activated zinc powder (0.60 mmol, 1.2 equiv).
-
Add an additional portion of anhydrous, degassed DMAc (3.0 mL) to the flask.
-
-
Reaction Execution:
-
Seal the flask and heat the reaction mixture to 60-70 °C with vigorous stirring. The reaction is sensitive to oxygen, so maintaining a positive pressure of inert gas is critical.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 24-48 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkynylpiperidine product.[10]
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Key Reaction Parameters and Optimization
The success of the Sonogashira coupling with this compound is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides guidance for optimization.
| Parameter | Recommended Condition | Rationale and Optimization Notes |
| Catalyst System | Primary: NiCl₂ / 1,10-PhenanthrolineAlternative: Pd(OAc)₂ / NHC ligand (e.g., IPr) | Nickel catalysts often show superior performance for sp³-hybridized halides.[4][5][6][7][8] Palladium/NHC systems are a viable alternative but may require more rigorous optimization. |
| Base | Primary: KFAlternative: Cs₂CO₃, Et₃N (in excess) | An inorganic base like KF is effective in this nickel-catalyzed system.[8] For in-situ neutralization of the hydrochloride, at least 2 equivalents of a base are required. If using an amine base like triethylamine, a larger excess (3-5 equivalents) is recommended to both neutralize the salt and act as the reaction base.[11] |
| Solvent | DMAc, DMF, or THF (anhydrous, degassed) | Polar aprotic solvents like DMAc or DMF are generally effective.[8][12] It is crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and side reactions. |
| Temperature | 60-100 °C | Higher temperatures are often necessary to promote the oxidative addition of the alkyl iodide.[8][12] The optimal temperature should be determined empirically for each specific substrate combination. |
| Atmosphere | Inert (Argon or Nitrogen) | The catalysts are sensitive to oxygen, which can lead to catalyst decomposition (formation of palladium black in Pd-catalyzed reactions) and promote the undesired Glaser-Hay homocoupling of the alkyne.[13] |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents or solvents- Inappropriate base or stoichiometry | - Use fresh, high-quality catalysts and ligands.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.- Use anhydrous, degassed solvents and pure reagents.- Screen different bases and ensure at least 2 equivalents are used to neutralize the hydrochloride and drive the reaction. |
| Formation of Black Precipitate (Palladium black) | - Catalyst decomposition due to oxygen or impurities. | - Improve the inertness of the reaction setup. Use Schlenk techniques or a glovebox.- Purify all reagents and solvents. |
| Alkyne Homocoupling (Glaser-Hay Coupling) | - Presence of oxygen, especially with copper co-catalysts. | - Rigorously exclude oxygen from the reaction.- Consider a copper-free protocol, which may require a more active palladium/ligand system or higher temperatures. |
| Complex Reaction Mixture | - Side reactions such as β-hydride elimination or N-alkynylation. | - Optimize the catalyst and ligand system to favor reductive elimination over β-hydride elimination.- If N-alkynylation is a concern, consider protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc), though this adds extra synthetic steps. |
Conclusion
The Sonogashira coupling of this compound represents a challenging yet highly valuable transformation for the synthesis of novel chemical entities in drug discovery. By understanding the mechanistic hurdles and carefully selecting the appropriate catalyst system and reaction conditions, researchers can successfully forge the C(sp³)-C(sp) bond. The nickel-catalyzed protocol presented here provides a robust and reliable method for achieving this transformation. As with any cross-coupling reaction, meticulous attention to maintaining an inert atmosphere and using high-purity reagents is paramount for success.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. metaphactory [semopenalex.org]
- 5. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 6. Nickel-catalyzed sonogashira reactions of non-activated secondary alkyl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Sonogashira Reactions of Non-activated Secondary Alkyl Bromides and Iodides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Common side reactions with 4-Iodopiperidine hydrochloride
Technical Support Center: 4-Iodopiperidine Hydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use in synthesis. Here, we provide field-proven insights and troubleshooting protocols grounded in chemical principles to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, stability, and quality assessment of this compound.
Q1: What are the essential storage and handling procedures for this compound to ensure its stability and reactivity?
A1: Proper storage and handling are critical for maintaining the integrity of this compound. As an alkyl iodide, it is susceptible to degradation, particularly from light, heat, and atmospheric exposure.
The piperidine moiety is a secondary amine hydrochloride salt. While the protonated nitrogen is less nucleophilic, the free base can be liberated in the presence of a base, which can lead to side reactions if not intended. The C-I bond is the primary reactive site for nucleophilic substitution, but it is also the source of instability.
For optimal stability, adhere to the following guidelines:
| Parameter | Recommendation | Rationale |
| Temperature | Store refrigerated at 2-8°C.[1] | Reduces the rate of decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[1] | Prevents oxidation of the iodide, which can lead to the formation of elemental iodine (I₂) and other degradation products. |
| Light | Keep in a dark place, protected from light.[1][2] | Alkyl iodides are photosensitive and can undergo homolytic cleavage or other light-induced degradation pathways. |
| Moisture | Keep container tightly closed in a dry, well-ventilated place.[3][4] | The compound is hygroscopic; moisture can affect reagent stoichiometry and promote side reactions.[5] |
| Handling | Use personal protective equipment (gloves, safety glasses). Avoid creating dust.[6] Handle in accordance with good industrial hygiene and safety practices.[6] | The compound is an irritant and may be harmful if inhaled or ingested.[2] |
Q2: What are the typical impurities found in commercial batches of this compound, and how can purity be assessed?
A2: Commercial batches of this compound can contain several process-related and degradation-related impurities. Identifying these is crucial as they can interfere with your reaction.
Common Impurities:
-
4-Hydroxypiperidine hydrochloride: A common precursor or a product of hydrolysis of the C-I bond.[7][8]
-
Piperidine hydrochloride: Can arise from over-reduction or side reactions during synthesis.
-
Oxidation Products: Traces of elemental iodine (I₂) may be present, often indicated by a faint yellow to brown color. This results from the slow oxidation of the iodide.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., 1,4-dioxane, ethyl acetate) may be present.[8]
Purity Assessment: A multi-technique approach is recommended for a comprehensive purity assessment.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. The spectrum should be clean, with characteristic peaks for the piperidine ring protons and the methine proton at the C4 position (bearing the iodine). Impurities like 4-hydroxypiperidine will show a distinct signal for the C4-H proton at a different chemical shift.
-
Mass Spectrometry (MS): To confirm the molecular weight and identify potential impurities by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): An effective method for quantifying the purity and detecting non-volatile impurities.[9]
Troubleshooting Guide for Synthesis
This section provides solutions to specific experimental issues you may encounter when using this compound.
Q3: My nucleophilic substitution reaction is showing low yield. What are the primary causes and how can I improve it?
A3: Low yields in reactions involving this compound are a common issue, often stemming from a few key factors.
Potential Causes:
-
Reagent Degradation: The most frequent cause is the poor quality of the starting material. If the reagent has been stored improperly, it may have partially decomposed. A discolored (yellow/brown) appearance is a strong indicator of degradation.
-
Competing Elimination Reaction: In the presence of a base, a competing E2 elimination reaction can occur to form 1,2,3,6-tetrahydropyridine. This is especially prevalent with sterically hindered or strong bases.
-
Insufficient Reactivity: The nucleophile may not be strong enough, or the reaction conditions (temperature, solvent) may not be optimal to drive the reaction to completion.
-
Incomplete Deprotonation of Nucleophile: If your nucleophile requires deprotonation before reaction, incomplete formation of the active nucleophile will naturally lead to low conversion.
The following workflow can help diagnose and solve low-yield issues.
Caption: Troubleshooting workflow for low reaction yields.
Q4: I am observing a significant alkene side product in my reaction. What is causing this and how can it be prevented?
A4: The formation of an alkene (1,2,3,6-tetrahydropyridine) is a classic example of a competing elimination (E2) reaction pathway. This occurs when a base abstracts a proton from a carbon adjacent to the carbon bearing the iodide leaving group, leading to the formation of a double bond.
Mechanism: The desired Sₙ2 reaction and the undesired E2 reaction are in direct competition. The outcome is heavily influenced by the nature of the base, the solvent, and the temperature.
Caption: Competing SN2 (substitution) and E2 (elimination) pathways.
Prevention Strategies:
-
Choice of Base: Use a mild, non-nucleophilic, and sterically non-hindered base. Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices over stronger bases like alkoxides or hydroxides.[10]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures favor elimination over substitution.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile generally favor the Sₙ2 pathway.
Q5: My reaction mixture turned a distinct yellow/brown color upon adding a base. What does this signify?
A5: This color change is a strong indicator of the formation of elemental iodine (I₂). The iodide ion (I⁻), either present as a counter-ion or displaced during the reaction, is susceptible to oxidation to iodine, especially under basic conditions or in the presence of air (oxygen).
Cause: 2I⁻ + [O] (oxidant) + 2H⁺ → I₂ + H₂O
While this is often a minor side reaction, it signals that:
-
The reaction conditions might be too harsh.
-
The system was not properly purged with an inert gas.
-
The solvent might not be properly de-gassed.
Solution:
-
Inert Atmosphere: Ensure the reaction is run under a robust inert atmosphere (nitrogen or argon) from start to finish.
-
De-gassed Solvents: Use solvents that have been properly de-gassed to remove dissolved oxygen.
-
Work-up: The iodine color can typically be removed during aqueous work-up by washing the organic layer with a dilute solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).
References
- 1. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Synthesis routes of 4-Hydroxypiperidine hydrochloride [benchchem.com]
- 8. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Iodopiperidine Hydrochloride
Welcome to the Technical Support Center for the purification of 4-iodopiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical synthetic intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Introduction to the Challenges in Purifying this compound
This compound is a valuable building block in medicinal chemistry. Its synthesis, often proceeding from 4-hydroxypiperidine, can introduce a variety of impurities that complicate downstream applications.[1][2] The primary challenges in its purification stem from the compound's reactivity, potential for degradation, and the physicochemical similarity of byproducts to the desired product. This guide will equip you with the knowledge to diagnose and resolve these purification hurdles effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound, offering probable causes and actionable solutions.
Problem 1: Oily Product or Failure to Crystallize During Recrystallization
Probable Cause 1: Residual Solvent. The presence of even trace amounts of the reaction solvent (e.g., dichloromethane, toluene) can significantly hinder crystallization, often resulting in an oil.
Solution:
-
Thorough Drying: After the initial work-up, ensure the crude product is dried under high vacuum for an extended period to remove all volatile organic solvents.
-
Solvent Selection: Choose a recrystallization solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices include isopropanol, ethanol-ether mixtures, or methanol-acetone mixtures.
Probable Cause 2: Presence of Hygroscopic Impurities. The hydrochloride salt is hygroscopic, and the presence of water-soluble impurities can lead to the absorption of atmospheric moisture, preventing crystallization.
Solution:
-
Anhydrous Conditions: Perform the final purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Azeotropic Removal of Water: If water contamination is suspected, dissolve the crude product in a suitable solvent (e.g., toluene) and evaporate the solvent under reduced pressure. This process can be repeated to azeotropically remove water.
Probable Cause 3: Incorrect pH. If the product is not fully in its hydrochloride salt form, the free base, which is more oil-like, may be present.
Solution:
-
pH Adjustment: During the work-up, ensure the aqueous solution is sufficiently acidic (pH 1-2) before extraction to fully protonate the piperidine nitrogen. A common method is to dissolve the crude product in a minimal amount of a suitable solvent and bubble dry HCl gas through the solution or add a solution of HCl in an organic solvent like dioxane.[3]
Problem 2: Low Purity After Column Chromatography
Probable Cause 1: Co-elution with Byproducts. Common byproducts, such as unreacted starting material (4-hydroxypiperidine) or triphenylphosphine oxide (if using an Appel-type reaction), may have similar polarities to the product, leading to poor separation.[4]
Solution:
-
Optimize Mobile Phase: Systematically vary the polarity of the eluent. A gradient elution, starting with a non-polar solvent and gradually increasing the proportion of a polar solvent, can often resolve closely eluting compounds.
-
Choice of Stationary Phase: While silica gel is standard, consider using alumina (basic or neutral) which can offer different selectivity, especially if acidic or basic impurities are present.[5] A quantitative assessment of the compound's stability on different stationary phases can prevent degradation during purification.[5]
Probable Cause 2: On-Column Degradation. 4-Iodopiperidine and its salts can be sensitive to the acidic nature of standard silica gel, leading to decomposition during chromatography.[6]
Solution:
-
Deactivated Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites. This is achieved by adding a small percentage (e.g., 1%) of triethylamine to the eluent.
-
Rapid Chromatography: Minimize the time the compound spends on the column by using flash chromatography with optimized flow rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound from 4-hydroxypiperidine?
A1: The impurity profile largely depends on the synthetic route. When using methods like the Appel reaction (triphenylphosphine and iodine), the primary impurities include:
-
Triphenylphosphine oxide: A common byproduct that can be challenging to remove due to its polarity.[4]
-
Unreacted 4-hydroxypiperidine: Incomplete reaction will leave the starting material in the crude product.
-
Over-alkylation or other side-reaction products: Depending on the reaction conditions, various side products can form.
Q2: What is the best solvent system for recrystallizing this compound?
A2: There is no single "best" solvent system as the optimal choice depends on the specific impurities present. However, good starting points for screening are:
-
Isopropanol: Often provides good solubility when hot and poor solubility when cold.
-
Methanol/Acetone: Dissolving in a minimal amount of hot methanol followed by the slow addition of acetone can induce crystallization.
-
Ethanol/Diethyl Ether: Similar to the methanol/acetone system, this combination can be effective.
A systematic approach to solvent screening is highly recommended.
Q3: How can I effectively remove triphenylphosphine oxide?
A3: Removing triphenylphosphine oxide is a common challenge. Several strategies can be employed:
-
Precipitation: Triphenylphosphine oxide is sparingly soluble in non-polar solvents like hexane or diethyl ether. Triturating or washing the crude solid with these solvents can remove a significant portion of this impurity.[4]
-
Column Chromatography: As mentioned in the troubleshooting section, optimized column chromatography can separate the product from triphenylphosphine oxide.
-
Acid-Base Extraction: An acid-base workup can be effective. The desired product, being a hydrochloride salt, will remain in the aqueous phase upon washing with a non-polar organic solvent, which will remove the neutral triphenylphosphine oxide.
Q4: What analytical techniques are best for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify unknown impurities.
-
Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.
Visualizing the Purification Workflow
To aid in selecting the appropriate purification strategy, the following decision tree illustrates a logical workflow based on the initial assessment of the crude product.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Recrystallization from Isopropanol
-
Transfer the crude this compound to a clean, dry Erlenmeyer flask.
-
Add a minimal amount of isopropanol to the flask.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold isopropanol.
-
Dry the purified crystals under high vacuum.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3 hexane:ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Quantitative Data Summary
| Purification Method | Typical Solvents/Mobile Phases | Expected Purity | Typical Yield |
| Recrystallization | Isopropanol, Ethanol/Ether | >98% | 60-80% |
| Column Chromatography | Hexane/Ethyl Acetate gradient | >99% | 70-90% |
| Acid-Base Extraction | Water/Dichloromethane | >95% (pre-purification) | >90% |
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Iodopiperidine CAS 860765-00-0|Research Chemical [benchchem.com]
- 3. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]
- 5. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Yield in 4-Iodopiperidine Hydrochloride Couplings
Welcome to the technical support center dedicated to enhancing the success of your 4-iodopiperidine hydrochloride coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these crucial C-N and C-C bond-forming reactions. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies to optimize your reaction yields and purity.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding this compound couplings:
Q1: My Buchwald-Hartwig amination with this compound is giving low to no yield. What are the likely causes?
Several factors can contribute to poor performance in the Buchwald-Hartwig amination of this compound. The primary culprits are often related to the nature of the starting material and the reaction conditions. Key issues include:
-
In-situ neutralization of the hydrochloride salt: The hydrochloride salt of 4-iodopiperidine must be neutralized in situ to generate the free amine for the coupling reaction. Inadequate or inappropriate base selection can lead to incomplete neutralization and low yields.
-
Iodide inhibition: Aryl iodides, while typically more reactive in oxidative addition, can sometimes lead to catalyst inhibition. The iodide generated during the reaction can form stable, off-cycle palladium complexes, effectively sequestering the active catalyst.[1]
-
Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to catalyst oxidation and inactivation.
-
Suboptimal ligand choice: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. An inappropriate ligand may not promote the desired reactivity.
Q2: Can I use Ullmann-type coupling conditions for N-arylation of this compound?
Yes, Ullmann-type copper-catalyzed N-arylation is a viable alternative to palladium-catalyzed methods.[2][3][4] It can be particularly useful when palladium-based systems fail or when seeking to avoid precious metal catalysts. However, traditional Ullmann conditions often require high temperatures, which may not be suitable for all substrates. Modern protocols with improved ligands can often be performed under milder conditions.[4][5]
Q3: What are the most common side reactions observed in these couplings, and how can I minimize them?
The most prevalent side reactions include:
-
Homocoupling: Self-coupling of the aryl or heteroaryl coupling partner can occur, especially in Suzuki reactions. This is often promoted by the presence of oxygen. Rigorous degassing of solvents and reagents is crucial to minimize this side product.[6]
-
Dehalogenation (Protodeiodination): The iodine atom on the piperidine ring can be replaced by a hydrogen atom. This can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalyst system. Using a milder base or a more efficient catalyst can help mitigate this issue.[6]
-
β-Hydride Elimination: While less common with saturated heterocycles, if there are accessible β-hydrogens on the piperidine ring relative to a palladium-carbon bond, β-hydride elimination can occur, leading to undesired byproducts. The choice of ligand can influence this pathway.
Q4: How critical is the choice of base, and what are your recommendations?
The choice of base is paramount. It must be strong enough to deprotonate the piperidine hydrochloride and the nucleophile (in the case of amination) but not so strong as to cause unwanted side reactions.
-
For Buchwald-Hartwig Amination: A common choice is a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu). Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly with more electron-rich phosphine ligands.[7]
-
For Suzuki Coupling: Inorganic bases such as K₂CO₃, Cs₂CO₃, or potassium phosphate (K₃PO₄) are typically used.[6] The choice often depends on the solvent system and the specific boronic acid derivative.
-
For Ullmann Coupling: Bases like K₂CO₃ or Cs₂CO₃ are commonly employed.[3]
It's crucial to ensure the base is finely powdered and dry to maximize its reactivity and avoid introducing water into the reaction.
Troubleshooting Guides
Guide 1: Low Yield in Buchwald-Hartwig Amination
If you are experiencing low yields in your Buchwald-Hartwig amination of this compound, follow this troubleshooting workflow:
DOT Script for Buchwald-Hartwig Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Guide 2: Pervasive Side Reactions
If your primary issue is the formation of significant side products, consider the following:
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Aryl Partner | Presence of oxygen; inefficient transmetalation. | Rigorously degas all solvents and reagents. Use a more efficient ligand to promote the cross-coupling pathway.[6] |
| Dehalogenation (Protodeiodination) | Presence of protic impurities; inefficient catalyst. | Use anhydrous solvents and reagents. A stronger base or a more active catalyst system can sometimes outcompete this pathway.[6] |
| Formation of Unidentified Impurities | Reaction temperature too high, leading to decomposition. | Screen lower reaction temperatures. Monitor the reaction by LC-MS to identify the onset of impurity formation. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of this compound
This protocol provides a starting point for the N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (1.0 - 1.2 equivalents)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Bulky phosphine ligand (if not using a pre-catalyst, e.g., XPhos, 2-10 mol%)
-
Sodium tert-butoxide (NaOtBu, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the aryl bromide, the palladium pre-catalyst, and sodium tert-butoxide.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
DOT Script for Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: General Procedure for Suzuki C-C Coupling of this compound
This protocol is a starting point for the coupling of 4-iodopiperidine with an arylboronic acid. Note: the piperidine nitrogen should be protected (e.g., with a Boc group) for this reaction.
Materials:
-
N-Boc-4-iodopiperidine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent system (e.g., Dioxane/water, Toluene/water, or DMF)
Procedure:
-
To an oven-dried reaction vessel, add N-Boc-4-iodopiperidine, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary Table
The following table provides a general guide for selecting reaction conditions. Optimal conditions should be determined experimentally for each specific substrate combination.
| Parameter | Buchwald-Hartwig Amination | Suzuki Coupling (with N-Boc protection) | Ullmann N-Arylation |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts | Pd(PPh₃)₄, PdCl₂(dppf) | CuI, Cu₂O |
| Ligand | Bulky, electron-rich phosphines (XPhos, RuPhos) | PPh₃, dppf | 1,10-Phenanthroline, L-proline |
| Base | NaOtBu, KOtBu, K₂CO₃, Cs₂CO₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF | Dioxane/H₂O, Toluene/H₂O, DMF | DMF, DMSO |
| Temperature | 80 - 110 °C | 80 - 100 °C | 100 - 150 °C (can be lower with modern ligands) |
| Typical Yields | 60 - 95% | 70 - 98% | 50 - 90% |
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
4-Iodopiperidine hydrochloride stability in different solvents
Welcome to the technical support guide for 4-Iodopiperidine Hydrochloride (CAS: 860765-00-0). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in various solvents. Here, you will find answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the standard storage and handling recommendations for solid this compound?
A1: As a solid, this compound should be stored in a tightly sealed container in a dry, well-ventilated place.[1][2] For optimal long-term stability, refrigeration is recommended, and the compound must be protected from light, as it is light-sensitive.[1] Always handle the compound in accordance with good industrial hygiene and safety practices, using appropriate personal protective equipment (PPE) to avoid contact with skin and eyes.[3][4]
Q2: My solution of this compound has developed a yellow or brown tint. What happened, and can I still use it?
A2: Discoloration is a common indicator of degradation. The C-I (carbon-iodine) bond in 4-Iodopiperidine is susceptible to cleavage, which can be initiated by light, heat, or reactive impurities.[5][6] This process can release free iodine (I₂), which is brownish-yellow in solution. The appearance of this color strongly suggests that the concentration of the active compound has decreased and impurities have formed. We strongly advise against using discolored solutions, as the degradation products could interfere with your reaction and lead to unreliable results. It is best to prepare fresh solutions for your experiments.
Q3: How does solvent choice, specifically protic vs. aprotic, impact the stability of this compound?
A3: Solvent choice is critical.
-
Polar Aprotic Solvents (e.g., Acetonitrile (ACN), Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF)) are generally preferred for short-term storage of solutions. These solvents are less likely to participate in reactions with the solute.[7][8] They effectively dissolve the compound without forming strong hydrogen bonds that can promote degradation pathways.[9]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol) should be used with caution.[10] These solvents can form hydrogen bonds and may act as nucleophiles, potentially displacing the iodide leaving group in an SN1 or SN2 reaction, especially if the solution pH is not controlled.[9][11] If an aqueous or alcoholic solvent is required for your reaction, solutions should be prepared immediately before use.
Q4: How does pH influence the stability of this compound in aqueous solutions?
A4: The pH of an aqueous solution is a critical factor for the stability of any amine hydrochloride.[12][13]
-
Acidic Conditions (Low pH): In acidic solutions, the piperidine nitrogen remains protonated as the hydrochloride salt. This form is generally more stable against oxidation but does not prevent potential substitution or elimination reactions involving the iodide.
-
Neutral to Basic Conditions (High pH): As the pH increases, the piperidine hydrochloride is deprotonated to the free base. The resulting free amine is a more potent nucleophile and is significantly more susceptible to oxidation at the nitrogen atom, potentially forming N-oxides or other degradation products.[14] Furthermore, basic conditions can promote elimination reactions, leading to the formation of piperideine derivatives. Therefore, preparing and storing solutions in basic conditions should be strictly avoided.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Rationale |
| Low or inconsistent reaction yields. | Degradation of this compound in solution. | 1. Prepare Solutions Fresh: Always make your solution immediately before use, especially when using protic solvents like methanol or water. 2. Verify Solvent Purity: Use high-purity, anhydrous solvents where appropriate. Water or other nucleophilic impurities can degrade the starting material. 3. Protect from Light: Prepare the solution in an amber vial or a flask wrapped in foil to prevent photolytic degradation.[1][6] |
| Appearance of unexpected spots on TLC or peaks in HPLC/LC-MS. | Formation of degradation products. | 1. Run a Control Sample: Analyze a sample of your this compound solution (stored under the same conditions as your reaction setup) by HPLC or LC-MS. This will help you identify peaks corresponding to degradation products versus reaction byproducts.[15] 2. Re-evaluate Solvent & Storage: Switch to a more inert, aprotic solvent for your reaction if possible. Ensure your stock solution is not being stored for extended periods. Refer to the Solvent Stability Summary Table below. |
| Compound fails to dissolve or precipitates out of solution. | Poor solvent choice or temperature effect. | 1. Consult Solubility Data: Refer to the table below for guidance on suitable solvents. While this compound is soluble in many organic solvents, its hydrochloride salt form has different properties than the free base.[16] 2. Gentle Warming/Sonication: Mild warming or sonication can aid dissolution, but avoid high temperatures which can accelerate degradation.[17] 3. Consider Solvent Polarity: A solvent mixture might be necessary to achieve the desired solubility while maintaining stability. |
Solvent Stability Summary Table
This table provides a general guide to the stability of this compound in common laboratory solvents based on chemical principles. For critical applications, we recommend performing a stability study using the protocol provided in the next section.
| Solvent | Solvent Type | Relative Stability | Key Considerations & Potential Issues |
| Dichloromethane (DCM) | Polar Aprotic | High | Good choice for short-term storage and reactions. Ensure use of anhydrous grade. |
| Acetonitrile (ACN) | Polar Aprotic | High | Excellent choice for analytical purposes (e.g., HPLC) and as a reaction solvent.[7] |
| Dimethylformamide (DMF) | Polar Aprotic | Moderate | Can be used, but DMF can contain trace amine impurities that may cause slow degradation. Use high-purity grade. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | Suitable for creating concentrated stock solutions. However, ensure it is anhydrous as DMSO is very hygroscopic. |
| Methanol / Ethanol | Polar Protic | Low | High risk of solvolysis (SN1/SN2) leading to 4-methoxy or 4-ethoxypiperidine. Use immediately after preparation. [9] |
| Water | Polar Protic | Low to Moderate | Stability is highly pH-dependent.[18][19] Risk of hydrolysis to 4-hydroxypiperidine. Buffering to a slightly acidic pH (3-5) may improve stability for short periods. Avoid neutral or basic pH. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | Good general-purpose solvent. Be aware of potential peroxide formation in older THF, which can cause oxidative degradation. Use freshly opened or inhibitor-free THF. |
Potential Degradation Pathways
The primary points of instability in this compound are the carbon-iodine bond and the piperidine nitrogen. Understanding these pathways can help in diagnosing experimental issues.
// Nodes parent [label="4-Iodopiperidine HCl\n(Stable Form)", fillcolor="#F1F3F4", shape=Mdiamond];
sub [label="4-Substituted Piperidine\n(e.g., R=OH, OMe)", fillcolor="#FBBC05"]; elim [label="1,2,3,4-Tetrahydropyridine", fillcolor="#FBBC05"]; free_base [label="4-Iodopiperidine (Free Base)", fillcolor="#EA4335"]; n_oxide [label="Piperidine N-Oxide", fillcolor="#EA4335"];
// Edges with labels parent -> sub [label=" Nucleophilic Solvent \n (H₂O, MeOH) \n Sₙ1 / Sₙ2 ", arrowhead=vee]; parent -> elim [label=" Base / Heat \n E1 / E2 ", arrowhead=vee]; parent -> free_base [label=" High pH \n (Deprotonation) ", arrowhead=vee]; free_base -> n_oxide [label=" Oxidation \n (Air, Peroxides) ", arrowhead=vee];
// Invisible edges for layout {rank=same; sub; elim; free_base;} } dot Caption: Potential degradation pathways for this compound.
Experimental Protocol: Assessing Solution Stability via HPLC
This protocol provides a reliable method to determine the stability of this compound in a solvent of your choice over a specific timeframe.
1. Objective: To quantify the percentage of this compound remaining in a selected solvent after incubation at a defined temperature.
2. Materials:
-
This compound
-
High-purity solvent of interest
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[20]
3. Methodology:
a. Preparation of Stock Solution: i. Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. ii. Dissolve and dilute to the mark with the chosen solvent. This is your 1 mg/mL stock solution . iii. Immediately prepare a dilution for the initial time point analysis. For example, dilute 100 µL of the stock solution into 900 µL of mobile phase in an amber HPLC vial. This is your T=0 sample .
b. Incubation: i. Store the remaining stock solution in a sealed amber vial under the desired conditions (e.g., room temperature, 4°C, etc.). Ensure it is protected from light.[1]
c. Time-Point Analysis: i. At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution and prepare a sample for HPLC analysis as described in step 3.a.iii.
d. HPLC Analysis: i. Column: C18, 4.6 x 150 mm, 5 µm[21] ii. Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) is a good starting point. iii. Flow Rate: 1.0 mL/min iv. Detection Wavelength: 210 nm[20][21] v. Injection Volume: 10 µL vi. Analysis: Run each sample and integrate the peak area of the this compound peak.
4. Data Analysis: i. Calculate the stability at each time point (T=x) using the following formula:
ii. A compound is often considered stable if ≥95% of the initial concentration remains.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Reactivity of 4-Iodopiperidine Hydrochloride
Welcome to the technical support center for 4-Iodopiperidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We understand that unexpected reactivity issues can stall critical research. This document, structured in a practical question-and-answer format, provides in-depth troubleshooting strategies rooted in mechanistic principles and field-proven experience. Our goal is to not only solve immediate experimental hurdles but also to foster a deeper understanding of the molecule's behavior.
Frequently Asked Questions & Troubleshooting Guides
Q1: My reaction with this compound is not starting. What is the most common underlying issue?
This is the most frequent challenge users encounter, and it almost always stems from the chemical nature of the starting material itself. This compound is a salt. The piperidine nitrogen is protonated, forming a piperidinium chloride ion pair.
-
Chemical Causality : The lone pair of electrons on the nitrogen atom is engaged in a bond with a proton (H+), making it unavailable for any nucleophilic activity.[1][2] The pKa of the piperidinium ion is approximately 11.2, meaning it is a relatively stable conjugate acid and requires a sufficiently strong base to be deprotonated to the free, reactive piperidine.[3]
-
Solubility Issues : As a salt, it has high lattice energy and is often poorly soluble in common non-polar organic solvents like toluene or THF, which are frequently used in cross-coupling reactions.[2] The reaction may appear inert simply because the reagent is not dissolving to participate in the reaction.
Core Directive: Before any reaction where the piperidine nitrogen needs to act as a nucleophile (e.g., N-alkylation), you must add a base to neutralize the hydrochloride and liberate the free amine. For other reactions, like cross-couplings, the base is still essential for both solubility and to facilitate the catalytic cycle.
Q2: I'm attempting an N-alkylation with an alkyl halide, but the reaction is sluggish and yields are poor. How can I optimize this?
This is a direct consequence of the issues described in Q1. Incomplete or improper neutralization of the hydrochloride salt is the primary reason for failure in N-alkylation reactions.
Troubleshooting Workflow:
-
Evaluate Your Base : The choice and stoichiometry of the base are critical. You require at least two equivalents of base:
-
Equivalent 1 : To neutralize the hydrochloride salt and generate the nucleophilic free piperidine.
-
Equivalent 2 : To scavenge the acidic byproduct (e.g., HBr, HCl) formed during the alkylation reaction. Using only one equivalent will result in the newly formed HBr quenching your nucleophile, stalling the reaction.[4]
-
-
Select the Appropriate Solvent : The solvent must be able to dissolve the starting salt, the base, and the alkylating agent to some extent. Polar aprotic solvents are generally preferred.
| Base | Solvent(s) | Key Considerations |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile, Acetone | A common, cost-effective choice. It is a heterogeneous base, so vigorous stirring is essential. The reaction may still be slow.[4][5] |
| Triethylamine (Et₃N) | DCM, Acetonitrile, THF | A soluble organic base. Its pKa is slightly lower than piperidinium, so it may not achieve complete deprotonation, leading to slow reactions. |
| DIPEA (Hünig's Base) | DCM, Acetonitrile, THF | A non-nucleophilic, sterically hindered base often preferred to minimize side reactions like quaternary salt formation.[4] |
| Sodium Hydride (NaH) | Anhydrous DMF, Anhydrous THF | A very strong, irreversible base. Ensures complete deprotonation but requires strict anhydrous conditions as it reacts violently with water.[4][6] |
-
Consider an Additive for Less Reactive Halides : If you are using an alkyl bromide or chloride, the reaction rate can often be dramatically increased by adding a catalytic amount (0.1 eq.) of potassium iodide (KI) or sodium iodide (NaI). This facilitates an in situ Finkelstein reaction, converting the alkyl halide to the more reactive alkyl iodide.[5]
Experimental Protocol: Optimized N-Alkylation
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.) and finely powdered potassium carbonate (K₂CO₃, 2.2 eq.).
-
Add anhydrous Dimethylformamide (DMF) to create a suspension (approx. 0.1-0.2 M concentration).
-
Add potassium iodide (KI, 0.1 eq.).
-
Stir the mixture vigorously for 15-30 minutes at room temperature to facilitate the initial acid-base reaction.
-
Add the alkyl halide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Q3: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is failing. What are the likely causes?
In cross-coupling reactions, the C(sp³)-I bond is the reactive site. While the nitrogen is not the primary nucleophile, the hydrochloride salt still presents significant challenges that can poison the catalyst or inhibit key steps in the catalytic cycle.[7][8]
Diagnostic Flowchart for Cross-Coupling Issues
Caption: Troubleshooting decision tree for cross-coupling reactions.
Key Optimization Points:
-
Catalyst & Ligand Selection : The oxidative addition of a C(sp³)-I bond to a Pd(0) center can be challenging. Standard catalysts like Pd(PPh₃)₄ may work for Suzuki couplings, but more robust systems are often required. For Buchwald-Hartwig aminations, specialized ligands that promote the reductive elimination step are crucial.[9][10][11]
-
Base Selection : A strong, often inorganic, base is required not only to neutralize the HCl but also to participate in the catalytic cycle (e.g., facilitate transmetalation in Suzuki coupling).[12][13] Bases like K₃PO₄ or Cs₂CO₃ are often effective.
-
The N-Boc Alternative : The most reliable strategy to overcome reactivity issues is to switch to N-Boc-4-iodopiperidine .[14][15] The Boc (tert-butoxycarbonyl) protecting group renders the nitrogen neutral and non-basic, dramatically improving solubility in common organic solvents and preventing unwanted interactions with the catalyst.[16] The Boc group can be easily removed later with an acid like trifluoroacetic acid (TFA) or HCl.
Q4: What are the practical differences between using this compound and N-Boc-4-iodopiperidine?
Choosing the right starting material can save significant time and resources. While the hydrochloride salt is often less expensive per gram, the total cost of a failed or low-yielding reaction is much higher.
Comparison of Starting Materials
| Feature | This compound | N-Boc-4-Iodopiperidine |
| Solubility | Poor in many organic solvents (e.g., Toluene, THF); better in DMF, DMSO. | Good in a wide range of organic solvents (DCM, Dioxane, Toluene, THF).[15][17] |
| Base Requirement | Stoichiometric amount of base required to generate the free amine. | No base needed to activate the substrate itself. |
| Side Reactions | Nitrogen can interfere with catalysts or undergo unwanted alkylation. | Nitrogen is protected, preventing side reactions.[14] |
| Predictability | Reactions can be sensitive to base, solvent, and temperature. | Generally provides more reproducible and higher-yielding results in cross-couplings. |
| Workflow | One-step use (if reaction succeeds). | Requires an additional deprotection step after the main reaction. |
Workflow Comparison: Synthesis of a 4-Arylpiperidine
Caption: Comparative workflow for synthesizing a 4-arylpiperidine.
References
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chemimpex.com [chemimpex.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. N-Boc-4-iodopiperidine CAS#: 301673-14-3 [amp.chemicalbook.com]
Removal of impurities from 4-Iodopiperidine hydrochloride
An effective purification strategy hinges on selecting the right solvent system. The ideal solvent should dissolve the 4-iodopiperidine hydrochloride at an elevated temperature but have poor solubility at lower temperatures.[1]
Table 1: Recommended Solvents for Recrystallization of 4-Iodopiperidine HCl
| Solvent System | Boiling Point (°C) | Rationale & Comments |
| Isopropanol (IPA) | 82.5 | First Choice. Often provides a good balance of solubility at reflux and insolubility when cold. Less volatile than ethanol, allowing for more controlled crystal growth. |
| Ethanol (95%) | 78.4 | Good general-purpose solvent. The 5% water content can sometimes improve the crystal lattice and exclude more soluble impurities. |
| Methanol | 64.7 | High solubility may require cooling to very low temperatures (0 to -20 °C) for good recovery, increasing the risk of impurity co-precipitation. |
| IPA / Water | Variable | A mixed solvent system can be powerful. Dissolve in minimal hot IPA and add hot water dropwise until turbidity persists. Reheat to clarify and cool slowly.[2] |
| Acetonitrile | 82 | Can be effective, but its higher boiling point might lead to "oiling out" if the melting point of the impure solid is depressed. |
dot
Caption: Troubleshooting workflow for low yield or "oiling out" during recrystallization.
Problem 2: Colored impurities persist even after recrystallization.
This is a common frustration, especially with iodine-containing compounds.
Root Cause Analysis & Solution:
Colored impurities are often highly conjugated organic molecules that can get trapped in the crystal lattice. While recrystallization is effective, it may not be sufficient for removing these tenacious impurities.
Recommended Protocol: Activated Charcoal Treatment
Activated charcoal has a high surface area and can adsorb large, flat, colored molecules.[1]
-
Dissolution: In a flask, dissolve the impure this compound in the minimum amount of a suitable hot solvent (e.g., isopropanol).
-
Cool Slightly: Remove the flask from the heat source and wait for the boiling to subside. This is a critical safety step to prevent violent bumping when the charcoal is added.
-
Charcoal Addition: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.
-
Reheat & Stir: Return the flask to the heat source, bring it back to a gentle boil, and swirl for 2-5 minutes to ensure maximum adsorption.
-
Hot Filtration: This is the most challenging step. You must filter the solution while it is still hot to remove the charcoal. If the solution cools, your desired product will crystallize prematurely on the filter paper.
-
Use a pre-heated funnel (a stemless funnel is ideal) and fluted filter paper.
-
Filter the hot solution into a clean, pre-warmed flask.
-
-
Crystallization: Allow the now-decolorized filtrate to cool slowly, as you would in a standard recrystallization.
-
Isolation: Collect the pure, colorless crystals via vacuum filtration.[3]
Q3: Recrystallization is ineffective. What is the next logical step?
A3: When recrystallization fails to provide the desired purity, an acid-base extraction is an excellent chemical method to remove non-basic organic impurities before attempting recrystallization again. The hydrochloride salt form is already acidic, so this involves converting it to the free base and back.
dot
References
Technical Support Center: Improving Selectivity in Reactions with 4-Iodopiperidine Hydrochloride
Welcome to the technical support center for navigating the complexities of reactions involving 4-iodopiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic strategies and troubleshoot selectivity issues. In the following sections, we will address common challenges in a question-and-answer format, providing in-depth explanations, practical solutions, and validated protocols.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of N-alkylation and C-I bond reaction products. How can I favor one over the other?
This is a classic chemoselectivity challenge with this compound, as it possesses two reactive sites: the secondary amine (a nucleophile) and the carbon-iodine bond (an electrophilic site, especially in cross-coupling reactions). The key to controlling the outcome lies in the strategic selection of reaction conditions.
-
For Preferential N-Alkylation: The goal is to enhance the nucleophilicity of the piperidine nitrogen while minimizing reactions at the C-I bond. This is typically achieved under conditions that favor nucleophilic substitution (SN2) at the nitrogen.
-
Base Selection: A non-nucleophilic, moderately strong base is crucial to deprotonate the piperidine hydrochloride, freeing the lone pair on the nitrogen. Bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often effective. Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can increase the propensity for side reactions.
-
Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are ideal for SN2 reactions. They solvate the cation of the base, leaving the anion more reactive, and do not significantly solvate the nucleophilic nitrogen, thus preserving its reactivity.[1]
-
Temperature: Lower reaction temperatures generally favor the kinetically controlled N-alkylation product.
-
-
For Preferential C-I Bond Reaction (e.g., Cross-Coupling): In this scenario, the piperidine nitrogen must be "silenced" to prevent it from interfering with the catalytic cycle of the cross-coupling reaction.
-
Nitrogen Protection: The most reliable strategy is to protect the piperidine nitrogen with a suitable protecting group.[2] The Boc (tert-butyloxycarbonyl) group is a popular choice due to its stability under many cross-coupling conditions and its straightforward removal. Other options include the Cbz (carboxybenzyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups, depending on the overall synthetic scheme.[3][4]
-
Reaction Conditions: Once the nitrogen is protected, standard cross-coupling protocols (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) can be employed. The reactivity of the C-I bond is generally higher than C-Br or C-Cl bonds in palladium-catalyzed reactions, allowing for selective coupling.[5][6]
-
Troubleshooting Guides
Problem 1: Low Yield in Suzuki Coupling with N-Boc-4-Iodopiperidine
Symptoms: Your Suzuki coupling reaction between N-Boc-4-iodopiperidine and an arylboronic acid is resulting in low yields of the desired 4-arylpiperidine product. You may also observe significant amounts of starting material or decomposition products.
Possible Causes & Solutions:
-
Catalyst Inactivation: The palladium catalyst is the heart of the Suzuki reaction. Its deactivation can lead to a stalled reaction.
-
Troubleshooting: Ensure that your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) species. Degas all solvents thoroughly. Consider using a more robust catalyst system, such as one with a bulky, electron-rich phosphine ligand like SPhos or XPhos, which can stabilize the palladium center.[5]
-
-
Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle.
-
Troubleshooting: For many Suzuki couplings, a combination of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) and a solvent system like toluene/water or dioxane/water is effective.[5] If your substrate is sensitive to water, consider anhydrous conditions with a base like potassium phosphate (K₃PO₄) in a solvent such as dioxane.
-
-
Issues with the Boronic Acid: Boronic acids can be prone to decomposition, especially under heating.
-
Troubleshooting: Use fresh, high-purity boronic acid. If you suspect decomposition, you can try converting it to a more stable boronate ester (e.g., a pinacol boronate) before the coupling reaction.
-
Illustrative Workflow for Troubleshooting Low Suzuki Coupling Yield
Caption: Decision tree for troubleshooting low Suzuki coupling yields.
Problem 2: Competing N-Arylation and N-Alkylation in Buchwald-Hartwig Amination
Symptoms: When attempting to perform a Buchwald-Hartwig amination on this compound with an aryl halide, you observe a mixture of the desired N-arylpiperidine and N-alkylation of the starting amine.
Possible Causes & Solutions:
-
Relative Reactivity: The piperidine nitrogen can act as a nucleophile and compete with the intended amine coupling partner.
-
Troubleshooting: This is another instance where protecting the piperidine nitrogen is the most effective strategy. Using N-Boc-4-iodopiperidine will prevent this side reaction.
-
-
Steric Hindrance: The steric environment around the palladium catalyst and the substrates can influence the reaction pathway.[7][8][9][10]
-
Troubleshooting: Employing a bulky phosphine ligand, such as Xantphos or DavePhos, can favor the desired C-N bond formation by creating a specific steric environment around the palladium center that disfavors the unwanted N-alkylation.
-
Data-Driven Recommendations for Ligand Selection in Buchwald-Hartwig Amination
| Ligand | Typical Substrates | Key Advantages |
| Xantphos | Aryl chlorides and bromides with primary and secondary amines | Wide bite angle, promotes reductive elimination. |
| DavePhos | Sterically hindered aryl halides and amines | High activity, good for challenging couplings. |
| SPhos | Broad range of aryl and heteroaryl halides | Generally high turnover numbers and rates. |
| tBuXPhos | Very hindered substrates, electron-rich aryl chlorides | Extremely active for difficult couplings. |
Experimental Protocols
Protocol 1: Selective N-Alkylation of this compound
This protocol details a general procedure for the N-alkylation of this compound, favoring reaction at the nitrogen atom.
-
To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.5 eq.), and dimethylformamide (DMF, 5 mL per mmol of piperidine).
-
Stir the suspension at room temperature for 30 minutes to ensure deprotonation of the piperidine hydrochloride.
-
Add the alkylating agent (e.g., an alkyl bromide, 1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with N-Boc-4-Iodopiperidine
This protocol provides a robust method for the palladium-catalyzed Suzuki-Miyaura coupling at the C-4 position of N-Boc-4-iodopiperidine.[5]
-
In a flame-dried Schlenk flask, combine N-Boc-4-iodopiperidine (1.0 eq.), the arylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (4 mL per mmol of iodopiperidine) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Mechanism Overview: N-Alkylation vs. C-I Cross-Coupling
Caption: Competing reaction pathways for 4-iodopiperidine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. jocpr.com [jocpr.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing 4-Iodopiperidine Hydrochloride in Synthetic Reactions
Welcome to the technical support guide for 4-Iodopiperidine Hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The presence of the hydrochloride salt, while beneficial for stability and shelf-life, necessitates specific strategies to unmask the reactive free amine for successful downstream reactions. This guide provides in-depth, field-proven answers and protocols to navigate the common challenges associated with this reagent.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is 4-iodopiperidine commonly supplied as a hydrochloride salt?
A: 4-Iodopiperidine is provided as a hydrochloride salt primarily for stability and handling purposes. The free base form of many amines can be less stable, potentially undergoing degradation over time through oxidation or reaction with atmospheric carbon dioxide.[1] The salt form is typically a stable, crystalline solid that is easier to weigh and handle compared to the free base, which may be an oil or a lower-melting solid. Converting the amine to its hydrochloride salt enhances its shelf-life and ensures the purity of the starting material.[2]
Q2: Can I use 4-iodopiperidine HCl directly in my reaction without adding a base?
A: Generally, no. In the hydrochloride salt, the piperidine nitrogen is protonated, forming a piperidinium cation (R₃NH⁺). This positive charge renders the nitrogen non-nucleophilic, meaning it cannot participate in most desired reactions, such as N-alkylation, N-acylation, or coupling reactions.[3] For the reaction to proceed, the piperidinium ion must be deprotonated to liberate the neutral, nucleophilic free amine (R₃N). This requires the addition of a suitable base.
Q3: What is the fundamental difference between pre-neutralization and in situ neutralization?
A:
-
Pre-neutralization involves converting the entire batch of 4-iodopiperidine HCl to its free base form before the main reaction. This is typically done by dissolving the salt in an aqueous basic solution, extracting the liberated free amine with an organic solvent, drying the organic layer, and isolating the free base. This pure, neutral amine is then used as a starting material.[4][5]
-
In situ neutralization involves adding the 4-iodopiperidine HCl directly to the reaction vessel along with a base.[4] The base neutralizes the hydrochloride salt within the reaction mixture, generating the reactive free amine "in place," which then immediately participates in the reaction.
Q4: How do I choose between pre-neutralization and in situ neutralization?
A: The choice depends on the scale of your reaction, the sensitivity of your reagents, and your purification strategy. The workflow below provides a general decision-making framework.
Section 2: Troubleshooting Guide
Issue 1: Low Reaction Yield in N-Alkylation/Acylation
Q: My N-alkylation reaction with 4-iodopiperidine HCl and an alkyl halide is sluggish or failing. I added a base, but the starting material is not being consumed. What are the likely causes?
A: This common issue typically stems from one of three factors: incomplete deprotonation, poor solubility, or an inappropriate base/solvent combination.
-
Incomplete Deprotonation: The base you have chosen may not be strong enough to effectively deprotonate the piperidinium ion (pKa ≈ 11). To ensure the equilibrium favors the free amine, the conjugate acid of your chosen base should have a pKa significantly higher than 11.[6][7] For example, triethylamine (TEA) has a conjugate acid pKa of ~10.7, making it a borderline choice, whereas diisopropylethylamine (DIPEA) (pKa of conjugate acid ~11) or potassium carbonate are more effective.
-
Poor Solubility: 4-Iodopiperidine HCl has poor solubility in many common aprotic organic solvents like THF, Toluene, or Dichloromethane (DCM).[4] If the salt does not dissolve, its deprotonation by a soluble base will be a slow, solid-liquid phase reaction. Similarly, using an insoluble inorganic base like K₂CO₃ in a solvent where it is not at least partially soluble can lead to a slow reaction.[8] Consider a more polar solvent like DMF or NMP, which can improve the solubility of both the amine salt and the base.[9]
-
Base-Electrophile Interaction: In some cases, the base can react with your electrophile. For instance, a strong, nucleophilic base could compete with the piperidine in an N-alkylation reaction. Using a sterically hindered base like DIPEA can mitigate this side reaction.
Issue 2: Solubility Problems
Q: My 4-iodopiperidine HCl won't dissolve in my reaction solvent. What should I do?
A: You have several options to overcome solubility challenges:
-
Change Solvents: Switch to a more polar aprotic solvent. DMF, DMSO, or NMP are excellent choices for dissolving amine hydrochloride salts.[8][9]
-
Perform a Pre-Neutralization: Liberate the free base, which has a very different solubility profile. The neutral 4-iodopiperidine free base will be much more soluble in common solvents like DCM, THF, and Ethyl Acetate. See Protocol 1.
-
Use a Phase-Transfer Catalyst (PTC): For reactions with inorganic bases in a biphasic or solid-liquid system, a PTC like tetrabutylammonium bromide (TBAB) can shuttle the reactants between phases and accelerate the reaction.
| Compound Form | Solvent Class | Typical Solvents | Qualitative Solubility | Comments |
| 4-Iodopiperidine HCl | Polar Protic | Water, Methanol | Soluble | Ideal for pre-neutralization workup.[10] |
| Polar Aprotic | DMF, DMSO | Soluble to Moderately Soluble | Good choice for in situ reactions.[8][9] | |
| Ethers / Chlorinated | THF, Dioxane, DCM | Poorly Soluble / Insoluble | Not recommended for direct dissolution.[4] | |
| Hydrocarbons | Toluene, Hexanes | Insoluble | Not recommended for direct dissolution. | |
| 4-Iodopiperidine (Free Base) | Polar Protic | Water, Methanol | Sparingly Soluble | May be extractable from aqueous solutions. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Soluble | Good reaction solvents. | |
| Ethers / Chlorinated | THF, Dioxane, DCM | Soluble | Excellent reaction and extraction solvents. | |
| Hydrocarbons | Toluene, Hexanes | Soluble to Moderately Soluble | Good reaction solvents. |
Issue 3: Complex Reaction Mixture / Difficult Purification
Q: My reaction workup is complicated, and I'm having trouble isolating my product. Why?
A: This often occurs in in situ neutralization protocols where the base byproduct complicates purification.
-
Triethylammonium or Diisopropylammonium Salts: When using TEA or DIPEA, a stoichiometric amount of the corresponding ammonium hydrochloride salt is formed. These salts can sometimes be tricky to remove. They are highly soluble in water, so a standard aqueous wash is usually effective.[5] However, if your product has some water solubility, you risk yield loss. In these cases, you can often remove the solvent in vacuo and triturate the residue with a non-polar solvent like diethyl ether or hexanes, in which the ammonium salt is insoluble, allowing it to be filtered off.
-
Inorganic Salts: Bases like K₂CO₃ or Cs₂CO₃ produce KCl or CsCl. These are typically easy to remove by filtering the reaction mixture before workup or during an aqueous wash.
Section 3: Key Experimental Protocols
Protocol 1: Pre-Neutralization of 4-Iodopiperidine HCl
This protocol describes the liberation of the free base for use in subsequent reactions.
-
Dissolution: Dissolve 4-iodopiperidine HCl (1.0 eq) in deionized water (5-10 mL per gram of salt) in a separatory funnel.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a 2 M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) with swirling. Monitor the pH of the aqueous layer using pH paper, adding base until the pH is >10.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 10 mL per gram of initial salt). The free amine is more soluble in the organic layer.
-
Drying & Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-iodopiperidine free base.
-
Validation & Use: The resulting free base should be used immediately if possible, as its long-term stability may be lower than the salt form. Confirm identity via NMR or LC-MS if necessary.
Protocol 2: In Situ Neutralization for N-Alkylation (Heterogeneous)
This protocol uses an inorganic base for a typical N-alkylation.
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-iodopiperidine HCl (1.0 eq) and finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0-2.5 eq).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., DMF or acetonitrile, 10-20 mL per gram of amine salt).
-
Pre-Stirring: Stir the suspension vigorously at room temperature for 15-30 minutes to initiate deprotonation.
-
Electrophile Addition: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq).
-
Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove inorganic salts (K₂CO₃ and KCl). Rinse the filter cake with a small amount of the reaction solvent. Concentrate the filtrate and proceed with a standard aqueous workup and purification.
Section 4: Data Reference Tables
| Base | Abbreviation | pKa of Conjugate Acid | Typical Use Case | Key Considerations |
| Potassium Carbonate | K₂CO₃ | ~10.3 (for HCO₃⁻) | In situ (heterogeneous) | Inexpensive, easy to remove. Requires polar aprotic solvent for best results.[4][8] |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 (for HCO₃⁻) | In situ (heterogeneous) | More soluble and reactive than K₂CO₃ but more expensive. |
| Triethylamine | TEA, Et₃N | ~10.7 | In situ (homogeneous) | Soluble in most organic solvents. Borderline basicity; may require excess.[4] |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | ~11.0 | In situ (homogeneous) | Sterically hindered and non-nucleophilic. Excellent for sensitive electrophiles. |
| Sodium Bicarbonate | NaHCO₃ | ~10.3 (for H₂CO₃) | Pre-neutralization (aqueous) | Mild, safe, and inexpensive for aqueous workups.[11] |
| Sodium Hydroxide | NaOH | ~15.7 (for H₂O) | Pre-neutralization (aqueous) | Strong base, ensures complete deprotonation in aqueous workups.[4] |
Section 5: References
-
Can anyone suggest how to neutralize aminehydrochlorides? - ResearchGate. (2014). Available at: --INVALID-LINK--
-
How can I neutralize aminehydrochlorides? - ResearchGate. (2023). Available at: --INVALID-LINK--
-
Organic Reaction Workup Formulas for Specific Reagents. Available at: --INVALID-LINK--
-
How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps. Available at: --INVALID-LINK--
-
The neutralization of amine hydrochloric acid is the most effective way to ionamide - Echemi. Available at: --INVALID-LINK--
-
N-alkylation of 4-piperidone - Sciencemadness.org. (2012). Available at: --INVALID-LINK--
-
Influence of Different Solvent Properties and Composition for the Solubility of Iopromide - ResearchGate. (2020). Available at: --INVALID-LINK--
-
Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals - Pharmaoffer.com. (2023). Available at: --INVALID-LINK--
-
Amine - Wikipedia. Available at: --INVALID-LINK--
-
Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. (2016). Available at: --INVALID-LINK--
-
Acid-Base 8, application: choosing a base to effectively deprotonate an acid - Dr. Tania CS. (2022). Available at: --INVALID-LINK--
-
Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole - Benchchem. Available at: --INVALID-LINK--
-
Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). Available at: --INVALID-LINK--
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Available at: --INVALID-LINK--
-
4-Hydroxypiperidine hydrochloride CAS#: 5382-17-2 - ChemWhat. Available at: --INVALID-LINK--
References
- 1. echemi.com [echemi.com]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. Amine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
- 10. chemwhat.com [chemwhat.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Iodopiperidine vs. 4-Bromopiperidine Hydrochloride
Introduction: The Central Role of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active molecules. Its prevalence stems from its ability to impart favorable physicochemical properties, including improved aqueous solubility and metabolic stability, while providing a three-dimensional vector for substituent placement. Consequently, functionalized piperidines, such as 4-halopiperidines, are indispensable building blocks for drug discovery and development professionals.
This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 4-iodopiperidine hydrochloride and 4-bromopiperidine hydrochloride. By delving into the fundamental principles of chemical reactivity and providing supporting experimental frameworks, we aim to equip researchers with the practical knowledge to select the optimal reagent for their specific synthetic challenges, thereby streamlining discovery workflows and enhancing synthetic efficiency.
The Decisive Factors: Bond Strength and Leaving Group Ability
The divergent reactivity of 4-iodopiperidine and 4-bromopiperidine is fundamentally governed by the intrinsic properties of the carbon-halogen bond. Two primary factors dictate the outcome of reactions involving the cleavage of this bond: bond dissociation energy and the stability of the resulting halide anion (leaving group ability).
-
Carbon-Halogen (C-X) Bond Strength : The C-I bond is significantly weaker than the C-Br bond. This is a direct consequence of the larger atomic radius of iodine, which results in less effective orbital overlap with carbon.[1][2][3] The energy required to break the C-I bond is approximately 51 kcal/mol, whereas the C-Br bond requires about 68 kcal/mol.[3] This lower bond dissociation energy means that the C-I bond is more readily cleaved, making 4-iodopiperidine the more reactive partner in transformations where this bond is broken.
-
Leaving Group Ability : An effective leaving group is one that is stable on its own after departing the parent molecule. The stability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups.[4] Iodide (I⁻) is the conjugate base of hydroiodic acid (HI, pKa ≈ -10), a very strong acid. Bromide (Br⁻) is the conjugate base of hydrobromic acid (HBr, pKa ≈ -9). Since HI is a stronger acid than HBr, I⁻ is a weaker base than Br⁻ and therefore a superior leaving group.[1]
Based on these first principles, 4-iodopiperidine is inherently more reactive than 4-bromopiperidine in reactions like nucleophilic substitutions and cross-couplings.
Comparative Data Summary
| Property | 4-Iodopiperidine | 4-Bromopiperidine | Rationale |
| C-X Bond Dissociation Energy | ~51 kcal/mol[3] | ~68 kcal/mol[3] | Weaker bond, easier to cleave. |
| Leaving Group Ability | Excellent | Good | I⁻ is a weaker base than Br⁻.[4] |
| Relative Reactivity (Sₙ2) | Higher | Lower | Favored by weaker C-X bond and better leaving group. |
| Relative Reactivity (Cross-Coupling) | Higher | Lower | Oxidative addition is faster for C-I bonds. |
| Stability | Less stable (light sensitive)[5] | More stable | The weaker C-I bond is more prone to homolytic cleavage. |
Reactivity in Key Synthetic Transformations
The theoretical superiority of the iodo-derivative translates into tangible practical advantages in several critical classes of chemical reactions. It is important to note that both reagents are supplied as hydrochloride salts to improve stability and handling. The free base must typically be generated in situ or in a separate step by treatment with a suitable base before reaction.
Nucleophilic Aliphatic Substitution (Sₙ2 Reactions)
N-alkylation is a cornerstone of amine chemistry, used to build molecular complexity. In this context, the piperidine nitrogen of another molecule acts as a nucleophile, attacking the electrophilic C4 carbon of the halopiperidine and displacing the halide.
Due to the weaker C-I bond and superior leaving group ability of iodide, 4-iodopiperidine undergoes Sₙ2 reactions at a significantly faster rate than 4-bromopiperidine .[1] This enhanced reactivity can often be leveraged to run reactions under milder conditions (e.g., lower temperatures or shorter reaction times), which is beneficial for thermally sensitive substrates.
Caption: Sₙ2 mechanism where X = I or Br. The C-X bond breaks as the Nu-C bond forms.
Experimental Protocol: Comparative N-Alkylation of Dibenzylamine
This protocol outlines a typical procedure to compare the reaction rates.
1. Reagent Preparation:
-
Prepare two identical reaction flasks.
-
To each flask, add dibenzylamine (1.0 mmol, 197.3 mg).
-
Add anhydrous acetonitrile (10 mL) and N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 259 µL) as a non-nucleophilic base.[6]
2. Reaction Initiation:
-
To Flask A, add this compound (1.1 mmol, 271.5 mg).
-
To Flask B, add 4-bromopiperidine hydrochloride (1.1 mmol, 247.5 mg).
-
Stir both mixtures vigorously at 60°C.
3. Reaction Monitoring:
-
Monitor the consumption of the starting material in both flasks every 30 minutes using Thin-Layer Chromatography (TLC) or LC-MS.
4. Expected Outcome & Work-up:
-
The reaction in Flask A (4-iodopiperidine) is expected to reach completion significantly faster than the reaction in Flask B.
-
Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.[7][8] The critical, often rate-limiting, step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.
The rate of oxidative addition follows the trend C-I > C-Br >> C-Cl.[1] This means 4-iodopiperidine is a vastly superior substrate for cross-coupling reactions , including Suzuki, Negishi, Buchwald-Hartwig, and Sonogashira couplings.[9][10] The practical implications are profound:
-
Milder Conditions: Reactions with 4-iodopiperidine can often be run at room temperature, whereas the bromo-analogue may require significant heating.
-
Lower Catalyst Loading: The facile oxidative addition allows for lower concentrations of the expensive palladium catalyst.
-
Broader Scope: More sensitive or sterically hindered coupling partners that fail to react with 4-bromopiperidine can be successfully coupled with 4-iodopiperidine.
Caption: Simplified Suzuki coupling cycle. The oxidative addition step is rate-limiting.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol details the coupling of N-Boc protected 4-halopiperidine with phenylboronic acid. The N-Boc group is commonly used to enhance solubility and prevent side reactions at the piperidine nitrogen.[11][12]
1. Reaction Setup:
-
In a reaction vial, combine N-Boc-4-iodopiperidine (1.0 mmol, 311.2 mg) OR N-Boc-4-bromopiperidine (1.0 mmol, 264.2 mg).[13][14]
-
Add phenylboronic acid (1.2 mmol, 146.3 mg).
-
Add a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).
-
Add a base, such as potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg).
-
Add a solvent mixture of toluene (4 mL) and water (1 mL).
2. Reaction Conditions:
-
For the 4-iodo substrate, stir the reaction at 50°C.
-
For the 4-bromo substrate, the reaction will likely require heating to 80-100°C for a comparable rate.
3. Monitoring and Work-up:
-
Monitor by TLC for the disappearance of the starting halide.
-
Upon completion, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by silica gel chromatography to obtain N-Boc-4-phenylpiperidine.
Caption: General workflow for a Suzuki cross-coupling experiment.
Conclusion and Strategic Recommendations
The choice between 4-iodopiperidine and 4-bromopiperidine hydrochloride is a classic trade-off between reactivity and cost/stability.
-
Choose this compound when:
-
High reactivity is paramount for challenging transformations (e.g., sterically hindered substrates).
-
Mild reaction conditions are required to preserve sensitive functional groups.
-
The reaction is a palladium-catalyzed cross-coupling, where its use can dramatically improve reaction times and yields.
-
-
Choose 4-Bromopiperidine Hydrochloride when:
-
The coupling partner is highly reactive and a more moderate electrophile is sufficient.
-
Cost is a primary driver for large-scale synthesis.
-
The synthetic route involves simpler nucleophilic substitutions where longer reaction times or higher temperatures are acceptable.
-
By understanding the fundamental chemical principles that differentiate these two valuable building blocks, researchers can make more informed and strategic decisions, ultimately accelerating the pace of discovery and development.
References
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Radicals [employees.csbsju.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. N-Boc-4-iodopiperidine CAS#: 301673-14-3 [amp.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
- 13. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]
- 14. 1-N-BOC-4-BROMOPIPERIDINE synthesis - chemicalbook [chemicalbook.com]
A Researcher's Guide to Streamlined Synthesis: The Strategic Advantages of Unprotected 4-Iodopiperidine Hydrochloride
In the fast-paced world of drug discovery and development, efficiency is paramount. Every synthetic step saved translates to reduced costs, faster lead optimization, and a quicker path to clinical evaluation. A key strategy in achieving this efficiency is the principle of "protecting-group-free synthesis," a philosophy that favors directness over the traditional, often cumbersome, multi-step processes involving the addition and removal of protecting groups.[1][2] 4-Iodopiperidine hydrochloride stands out as a prime example of a building block designed for this modern approach, offering significant advantages over its protected counterparts in numerous high-value chemical transformations.
This guide provides an in-depth comparison of unprotected this compound against its commonly used protected alternative, N-Boc-4-iodopiperidine. We will explore the underlying chemical principles, present comparative data on synthetic efficiency, and provide a detailed experimental protocol to demonstrate the practical benefits in the laboratory.
The Core Principle: "Traceless" Protection via Protonation
The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[3] However, the secondary amine is a potent nucleophile, which can interfere with many standard carbon-carbon and carbon-heteroatom bond-forming reactions.[4][5] The conventional solution is to cap the nitrogen with a protecting group, such as the tert-butyloxycarbonyl (Boc) group, which renders the amine non-nucleophilic.[1][2][6] This protection, however, introduces at least two additional steps to any synthetic sequence: protection and deprotection.[2][7]
This compound leverages a more elegant solution. The hydrochloride salt protonates the piperidine nitrogen, forming a piperidinium ion. This positive charge effectively passivates the nitrogen lone pair, preventing it from participating in undesired side reactions. This "in situ" protection is traceless—it requires no additional reagents to install and is easily reversed during aqueous workup or by the addition of a base, often as an integral part of the subsequent reaction step. This minimalist approach embodies the principle that "the best protective group is no protective group."[1]
Comparative Analysis: Unprotected vs. N-Boc Protected Routes
The true measure of a building block's utility lies in its performance in common synthetic applications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental tools in medicinal chemistry for constructing the complex biaryl structures often found in drug candidates.[8][9][10]
Let's compare a hypothetical, yet typical, synthesis of a 4-arylpiperidine derivative—a common pharmacophore—using both unprotected this compound and N-Boc-4-iodopiperidine.
Workflow Comparison
The strategic advantage becomes immediately clear when visualizing the synthetic workflows. The unprotected route is significantly more direct.
Caption: Comparative synthetic workflows for 4-arylpiperidine synthesis.
Performance & Efficiency Metrics
The streamlined nature of the unprotected route has a profound impact on key process metrics that are critical in drug development for assessing the viability and sustainability of a synthetic route.
| Metric | Unprotected Route (4-Iodopiperidine HCl) | Protected Route (N-Boc-4-Iodopiperidine) | Advantage of Unprotected |
| Core Synthetic Steps | 1 (Coupling) | 2 (Coupling, Deprotection) | 50% Reduction |
| Reagents Required | Substrates, Catalyst, Base, Solvent | Substrates, Catalyst, Base, Solvent, Deprotection Acid (e.g., TFA/HCl) , Neutralizing Base | Fewer reagents, less waste |
| Overall Yield | Typically 70-95% for a single step | Compounded yield of two steps (e.g., 90% x 95% = 85.5%) | Higher throughput, less loss of valuable material |
| Process Mass Intensity (PMI) | Significantly Lower | Higher due to extra reagents, solvents for protection/deprotection steps, and additional workups | Greener, more sustainable process |
| Purification Complexity | Single purification post-coupling | Two purifications (post-coupling and post-deprotection) | Reduced solvent usage and time |
| Cycle Time | Shorter | Longer due to additional reaction and workup/purification steps | Faster delivery of target compounds |
This quantitative comparison highlights the substantial gains in efficiency. By eliminating the deprotection step, the unprotected route not only saves time but also reduces waste and the consumption of harsh reagents like trifluoroacetic acid, contributing to a greener and more cost-effective process.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a robust, field-tested starting point for researchers utilizing this compound in a Suzuki-Miyaura cross-coupling reaction. The key is the choice of base, which is strong enough to deprotonate the piperidinium salt in situ to generate the reactive free amine while also facilitating the transmetalation step of the catalytic cycle.[9]
Reaction: Synthesis of 4-(4-methoxyphenyl)piperidine
Caption: Suzuki-Miyaura coupling using this compound.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, 4-methoxyphenylboronic acid, potassium phosphate, and the palladium catalyst.[11]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to the flask. The mixture should be stirred to ensure homogeneity.
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-iodopiperidine) is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 4-(4-methoxyphenyl)piperidine.
Causality and Rationale: The use of a relatively strong base like K₃PO₄ is crucial. It performs the dual function of neutralizing the hydrochloride to generate the free piperidine base needed for the reaction and facilitating the crucial transmetalation step in the Suzuki catalytic cycle.[9][11] The palladium catalyst, Pd(PPh₃)₄, is robust and effective for this type of coupling.[11]
Limitations and Strategic Considerations
While highly advantageous, the unprotected strategy is not universally applicable. The choice between protected and unprotected piperidine depends on the specific chemical context. A protected version like N-Boc-4-iodopiperidine is preferable under conditions where:
-
Strongly Basic or Nucleophilic Reagents are Used: If the reaction requires reagents that could react with the secondary amine (e.g., acylation, alkylation), a protecting group is necessary.
-
Orthogonal Reactivity is Required: In complex multi-step syntheses, having different protecting groups allows for the selective deprotection and reaction of one amine in the presence of others.[5]
Conclusion
For a vast number of applications, particularly in palladium-catalyzed cross-coupling reactions, unprotected this compound is a strategically superior building block. By leveraging the concept of in situ protonation as a traceless protecting group, it enables chemists to design and execute shorter, more efficient, and more sustainable synthetic routes. This approach accelerates the discovery and development of novel therapeutics by minimizing superfluous steps, reducing waste, and ultimately, saving valuable time and resources. For drug development professionals, embracing such streamlined methodologies is not just a matter of convenience—it is a competitive necessity.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemimpex.com [chemimpex.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
The Synthetic Versatility of 4-Iodopiperidine Hydrochloride: A Comparative Guide to Characterization
For researchers, scientists, and professionals in drug development, the piperidine scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals and biologically active compounds necessitates efficient and versatile synthetic routes to a diverse range of derivatives. Among the various precursors available, 4-iodopiperidine hydrochloride and its protected analogues, such as N-Boc-4-iodopiperidine, have emerged as powerful building blocks. This guide provides an in-depth technical comparison of the characterization of compounds synthesized from this key intermediate, with a focus on modern catalytic cross-coupling reactions. We will explore the causality behind experimental choices, provide detailed protocols, and present comparative data to inform your synthetic strategies.
The Strategic Advantage of the C-I Bond in Piperidine Synthesis
The utility of 4-iodopiperidine as a synthetic precursor is fundamentally linked to the reactivity of the carbon-iodine (C-I) bond. In the realm of palladium-catalyzed cross-coupling reactions, the C-I bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst compared to its lighter halogen counterparts (C-Br and C-Cl).[1][2] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and broader substrate scope, making it an attractive choice for complex molecule synthesis.[3]
While 4-bromopiperidine and 4-chloropiperidine derivatives are also viable substrates, they typically require more forcing conditions or more specialized and often expensive catalyst systems to achieve comparable yields to 4-iodopiperidine.[3] This guide will focus on two of the most powerful and versatile cross-coupling methodologies that leverage the reactivity of 4-iodopiperidine: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Characterization of 4-Arylpiperidines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, and it is particularly well-suited for the arylation of 4-iodopiperidine.[4] This reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base.[5]
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for the synthesis of a 4-arylpiperidine derivative from N-Boc-4-iodopiperidine.
Caption: A generalized workflow for the Suzuki-Miyaura coupling of N-Boc-4-iodopiperidine.
Comparative Data for 4-Arylpiperidine Synthesis
The choice of catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling. The following table provides a comparison of different catalytic systems for the synthesis of 4-arylpiperidines.
| Arylboronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 | [6] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 | N/A |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 80 | 8 | 95 | N/A |
Note: Data is representative and may vary based on specific substrate and reaction conditions. "N/A" indicates that a specific public reference with this exact combination was not retrieved, but the conditions are based on established protocols.
Detailed Experimental Protocol: Synthesis of tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate
This protocol provides a detailed procedure for a specific Suzuki-Miyaura coupling reaction.
Materials:
-
tert-butyl 4-iodopiperidine-1-carboxylate (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene and Water (10:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask, add tert-butyl 4-iodopiperidine-1-carboxylate, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.
Spectroscopic Characterization Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (ESI+) m/z |
| tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate | 7.15 (d, 2H), 6.85 (d, 2H), 4.20 (br s, 2H), 3.80 (s, 3H), 2.75 (t, 2H), 2.50 (m, 1H), 1.80 (d, 2H), 1.60 (m, 2H), 1.45 (s, 9H) | 158.0, 154.9, 134.5, 127.5, 113.9, 79.5, 55.3, 44.5, 43.8, 33.9, 28.5 | 2970, 1690, 1610, 1510, 1245, 1170 | 320.2 [M+H]⁺ |
Note: Predicted and representative data based on similar structures.[7][8]
Characterization of 4-Aminopiperidine Derivatives via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] It allows for the coupling of amines with aryl halides, providing a direct route to N-arylpiperidines from 4-iodopiperidine.[10]
Catalytic Cycle: Buchwald-Hartwig Amination
The mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with a palladium complex.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Data for 4-Aminopiperidine Synthesis
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which plays a critical role in promoting both the oxidative addition and reductive elimination steps.[10]
| Amine Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 95 | [11] |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ | Dioxane | 110 | 18 | 85 | [12] |
| Indole | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 100 | 24 | 89 | N/A |
Note: Data is representative and may vary based on specific substrate and reaction conditions. "N/A" indicates that a specific public reference with this exact combination was not retrieved, but the conditions are based on established protocols.
Detailed Experimental Protocol: Synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate
This protocol outlines the synthesis of a 4-anilinopiperidine derivative.
Materials:
-
tert-butyl 4-iodopiperidine-1-carboxylate (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add tert-butyl 4-iodopiperidine-1-carboxylate and anhydrous toluene.
-
Add aniline via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Spectroscopic Characterization Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (ESI+) m/z |
| tert-butyl 4-(phenylamino)piperidine-1-carboxylate | 7.20 (t, 2H), 6.75 (t, 1H), 6.65 (d, 2H), 4.05 (br d, 2H), 3.70 (br s, 1H), 3.55 (m, 1H), 2.95 (t, 2H), 2.05 (d, 2H), 1.50 (m, 2H), 1.45 (s, 9H) | 154.9, 147.5, 129.3, 117.5, 113.5, 79.6, 51.5, 43.5, 32.5, 28.5 | 3360, 2975, 1685, 1600, 1505, 1165 | 291.2 [M+H]⁺ |
Note: Predicted and representative data based on similar structures.[7]
Alternative Starting Materials: A Comparative Perspective
While this compound offers significant advantages in reactivity, other precursors such as 4-bromopiperidine, 4-chloropiperidine, and 4-triflyloxypiperidine are also utilized. The general order of reactivity for palladium-catalyzed cross-coupling is I > Br > OTf > Cl.[1]
-
4-Bromopiperidine and 4-Chloropiperidine: These are often more cost-effective than their iodo counterpart. However, their lower reactivity necessitates the use of more active and often more expensive and air-sensitive ligands (e.g., bulky, electron-rich phosphines) and higher reaction temperatures.[3]
-
4-Triflyloxypiperidine: Piperidinyl triflates are highly reactive and can be effective in cross-coupling reactions. However, they are often less stable and more moisture-sensitive than the corresponding halides.
The choice of starting material is a balance of reactivity, cost, stability, and the specific requirements of the synthetic target. For rapid diversification and synthesis of complex molecules under mild conditions, this compound remains a superior choice.
Conclusion
This compound is a versatile and highly reactive building block for the synthesis of a wide array of 4-substituted piperidine derivatives. Its enhanced reactivity in modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, allows for the efficient construction of C-C and C-N bonds under relatively mild conditions. A thorough characterization of the resulting products using a combination of NMR, MS, and IR spectroscopy is essential to confirm their structure and purity. By understanding the principles behind these reactions and having access to detailed experimental protocols and comparative data, researchers can confidently employ this compound to accelerate their drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Synthesis of 4-Arylpiperidines: A Comparative Validation of 4-Iodopiperidine Hydrochloride
The 4-arylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous blockbuster drugs targeting a wide range of diseases, from neurological disorders to infectious agents. Its prevalence in drug discovery underscores the continuous need for robust, efficient, and scalable synthetic routes. This guide provides an in-depth, comparative analysis of synthetic strategies for obtaining this privileged structure, with a special focus on the validation of routes employing 4-iodopiperidine hydrochloride as a key starting material. We will delve into the underlying chemical principles, provide validated experimental protocols, and offer a critical comparison with alternative methodologies to empower researchers in making informed decisions for their drug development programs.
The Strategic Advantage of 4-Iodopiperidine in C-C Bond Formation
The choice of starting material is a critical decision in any synthetic campaign. While numerous routes to 4-arylpiperidines exist, those commencing from 4-halopiperidines offer a direct and modular approach to introduce aryl diversity. Among the halogens, iodine stands out for its superior reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than its bromine and chlorine counterparts, facilitating a lower activation energy for the rate-determining oxidative addition step in catalytic cycles like the Suzuki-Miyaura coupling.[1][2] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and broader substrate scope.
While this compound is a commercially available starting material, in practice, the free secondary amine is often protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions and enhance solubility in organic solvents. The N-Boc-4-iodopiperidine is a versatile intermediate for a variety of coupling reactions.[3][4]
Validated Synthesis of 4-Arylpiperidines via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C(sp²)-C(sp³) bonds.[5][6] Its tolerance of a wide range of functional groups, the commercial availability of a vast library of boronic acids, and the generally high yields make it a go-to method for late-stage diversification in drug discovery.
Below is a detailed, validated protocol for the Suzuki-Miyaura coupling of N-Boc-4-iodopiperidine with various arylboronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
N-Boc-4-iodopiperidine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)
-
Potassium phosphate tribasic (K₃PO₄, 3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add N-Boc-4-iodopiperidine (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate tribasic (3 equivalents).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (2 mol%) and XPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add anhydrous 1,4-dioxane and a small amount of degassed water (typically a 10:1 to 5:1 ratio of dioxane to water).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-arylpiperidine.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos is crucial for efficient catalysis.[7] XPhos promotes the formation of a monoligated palladium(0) species, which is highly active in the oxidative addition to the C-I bond.[8]
-
Base: Potassium phosphate is a moderately strong base that is effective in the transmetalation step of the Suzuki cycle, where the aryl group is transferred from the boronic acid to the palladium center.[5][9]
-
Solvent System: The use of a dioxane/water mixture is common in Suzuki reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the transmetalation process.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura synthesis of 4-arylpiperidines.
Comparative Analysis with Alternative Synthetic Routes
While the use of 4-iodopiperidine is a highly effective strategy, a comprehensive evaluation necessitates a comparison with alternative methods. A prominent alternative route begins with the more readily available and often more economical N-Boc-4-piperidone.
Alternative Route: Synthesis from N-Boc-4-piperidone
This multi-step approach typically involves the conversion of the ketone to a vinyl triflate or a similar enol derivative, followed by a cross-coupling reaction.[10] Another variation utilizes the Shapiro reaction to generate a vinyl lithium species, which can then be coupled.[10][11]
Workflow Diagram: Synthesis from 4-Piperidone
Caption: Multi-step synthesis of 4-arylpiperidines from 4-piperidone.
Performance Comparison: 4-Iodopiperidine vs. 4-Piperidone Routes
| Feature | 4-Iodopiperidine Route | 4-Piperidone Route |
| Starting Material | This compound | N-Boc-4-piperidone |
| Number of Steps | 1 (plus protection/deprotection) | 3 or more |
| Overall Yield | Generally good to excellent | Variable, often lower due to multiple steps |
| Convergence | Highly convergent | Linear synthesis |
| Substrate Scope | Broad, dependent on coupling | Broad, but sensitive to reaction conditions |
| Key Considerations | Higher cost of starting material | More economical starting material, but requires more process development |
Beyond Suzuki: Other Cross-Coupling Strategies
While the Suzuki reaction is a workhorse, other cross-coupling methods can be advantageous depending on the desired aryl substituent and available starting materials.
-
Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds and is not directly applicable for the synthesis of 4-arylpiperidines from 4-iodopiperidine. However, it is a key reaction in the broader context of piperidine functionalization.[12][13]
-
Cobalt-Catalyzed Coupling: Recent advances have demonstrated the utility of cobalt catalysts for the arylation of N-Boc-4-iodopiperidine with Grignard reagents.[14] This approach offers an alternative to palladium-based methods and can be effective for a range of aryl and heteroaryl Grignard reagents.[15]
Conclusion and Recommendations
The synthesis of 4-arylpiperidines via cross-coupling reactions with this compound (typically used in its N-Boc protected form) represents a highly efficient, convergent, and versatile strategy. The superior reactivity of the C-I bond allows for mild reaction conditions and a broad substrate scope, making it an excellent choice for the rapid generation of compound libraries in a drug discovery setting.
The alternative route starting from N-Boc-4-piperidone, while utilizing a more economical starting material, involves a multi-step sequence that can lead to lower overall yields and requires more extensive process optimization.
For researchers prioritizing speed, modularity, and a high probability of success across a diverse range of aryl partners, the 4-iodopiperidine route is highly recommended. For large-scale synthesis where cost of goods is a primary driver, the 4-piperidone route may be a more viable option, provided that the multi-step sequence can be optimized to deliver acceptable yields.
Ultimately, the choice of synthetic strategy will depend on the specific goals of the research program, including timelines, budget, and the desired level of chemical diversity. This guide provides the necessary data and expert insights to make that decision with confidence.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. N-Boc-4-iodopiperidine CAS#: 301673-14-3 [amp.chemicalbook.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.rug.nl [research.rug.nl]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A-Researcher's Guide to Halopiperidine Reactivity in Drug Synthesis
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of FDA-approved pharmaceuticals.[1] Its versatility as a scaffold allows for precise three-dimensional positioning of pharmacophoric groups. A common and powerful strategy for elaborating this scaffold is through the use of halopiperidines, where a halogen atom serves as a reactive handle for introducing molecular complexity. However, not all halopiperidines are created equal. The choice of halogen (Fluorine, Chlorine, Bromine, or Iodine) and its position on the ring dramatically influences reactivity, dictating the success or failure of a synthetic step.
This guide provides an in-depth comparison of halopiperidine reactivity, grounded in fundamental chemical principles and supported by experimental workflows. We will explore the causal relationships behind reactivity trends and offer practical insights for researchers, scientists, and drug development professionals to make informed decisions in their synthetic designs.
Part 1: Fundamental Principles Governing Reactivity
The reactivity of a halopiperidine in common synthetic transformations, such as nucleophilic substitution and cross-coupling reactions, is primarily governed by two interrelated factors: the strength of the carbon-halogen (C-X) bond and the stability of the resulting halide anion (the leaving group).
The Carbon-Halogen Bond and Leaving Group Ability
A nucleophilic substitution reaction requires a good leaving group—a species that is stable on its own after it departs with the electron pair from the C-X bond.[2] The stability of the halide anion is inversely related to its basicity; weaker bases are more stable and therefore make better leaving groups.[2]
The trend in basicity for the halides is F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, iodide (I⁻) is the weakest base and the best leaving group, while fluoride (F⁻) is a strong base and a very poor leaving group.[2]
This trend is also directly reflected in the C-X bond strength. The C-F bond is one of the strongest single bonds in organic chemistry, making fluoroalkanes generally unreactive in substitution reactions.[3][4] As you move down the halogen group, the C-X bond becomes progressively longer and weaker, requiring less energy to break.[5][6][7]
| Halogen | C-X Bond Energy (kJ/mol) | C-X Bond Length (pm) | Relative Leaving Group Ability |
| F | ~450 | ~140 | Very Poor |
| Cl | ~340 | ~179 | Moderate |
| Br | ~280 | ~194 | Good |
| I | ~210 | ~214 | Excellent |
| Table 1: Comparison of Carbon-Halogen bond properties. Bond energies and lengths are approximate values for haloalkanes and serve as a general trend. |
This fundamental relationship dictates the general order of reactivity for halopiperidines in nucleophilic substitution reactions:
Iodo-piperidine > Bromo-piperidine > Chloro-piperidine >> Fluoro-piperidine [3][6][8]
Influence of Halogen Position and Steric Hindrance
The position of the halogen on the piperidine ring introduces steric factors that can significantly modulate reactivity, particularly for Sₙ2 reactions which are highly sensitive to steric hindrance around the reaction center.[9][10]
-
4-Halopiperidines: The halogen at the 4-position is generally the most accessible, making these isomers the most reactive in Sₙ2-type reactions, assuming other factors are equal.
-
3-Halopiperidines: The halogen is in a more sterically crowded environment compared to the 4-position, which can slow down the rate of substitution.
-
2-Halopiperidines: These are the most sterically hindered, with the adjacent nitrogen atom and ring structure impeding the backside attack required for an Sₙ2 mechanism. Their reactivity is often significantly lower than that of their 3- and 4-substituted counterparts.
Part 2: Comparative Reactivity in Key Synthetic Transformations
Halopiperidines are versatile intermediates used in a variety of bond-forming reactions. Here, we compare their reactivity in two of the most critical classes of transformations in drug synthesis.
A. Nucleophilic Substitution (Sₙ2) Reactions
Sₙ2 reactions are a mainstay for introducing a wide range of functional groups. The reaction involves a nucleophile attacking the carbon atom bearing the halogen, displacing the halide in a single, concerted step.[9]
Reactivity Comparison: As predicted by the principles of leaving group ability, the reactivity of N-protected halopiperidines in Sₙ2 reactions follows the clear trend: I > Br > Cl >> F .
-
Iodopiperidines: Exhibit the highest reactivity due to the weak C-I bond and the excellent leaving group ability of iodide. These reactions often proceed under mild conditions (e.g., room temperature) and are typically fast.
-
Bromopiperidines: Are also highly effective substrates, reacting readily with a wide range of nucleophiles, though they may require slightly more forcing conditions (e.g., gentle heating) compared to their iodo-analogs.
-
Chloropiperidines: Are significantly less reactive.[6][8] Their stronger C-Cl bond often necessitates higher temperatures, stronger nucleophiles, and longer reaction times. In some cases, a Finkelstein reaction (in-situ conversion to the more reactive iodide using a salt like NaI) can be used to facilitate the substitution.[11]
-
Fluoropiperidines: Are generally considered unreactive in Sₙ2 reactions and are rarely used for this purpose. The C-F bond is too strong to be readily broken.[4]
B. Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings have revolutionized drug discovery, enabling the formation of C-C and C-heteroatom bonds.[12][13][14] The first and often rate-limiting step in the catalytic cycle is the oxidative addition of the palladium catalyst to the carbon-halogen bond.[12]
Reactivity Comparison: The reactivity trend for oxidative addition mirrors that of Sₙ2 reactions, as it also depends on the C-X bond strength.
I > Br > Cl [12]
-
Iodo- and Bromopiperidines: Are excellent substrates for most cross-coupling reactions. They readily undergo oxidative addition with standard palladium catalysts (e.g., those using phosphine ligands), often providing good to excellent yields under relatively mild conditions.[12]
-
Chloropiperidines: Are much more challenging substrates to activate.[12] Their use was historically limited, but the development of advanced catalyst systems, particularly those employing bulky, electron-rich N-heterocyclic carbene (NHC) or phosphine ligands (e.g., Buchwald ligands), has made their use more feasible. However, they still typically require higher catalyst loadings and more forcing conditions than bromides or iodides.
Part 3: Experimental Design for Comparative Analysis
To objectively compare the reactivity of different halopiperidines, a standardized experimental protocol is essential. The following workflow outlines a method for comparing the Sₙ2 reaction rates of N-Boc-4-chloropiperidine, N-Boc-4-bromopiperidine, and N-Boc-4-iodopiperidine with a common nucleophile.
Workflow for Comparative Sₙ2 Reactivity Study
Caption: Workflow for comparing halopiperidine reactivity in an Sₙ2 reaction.
Detailed Experimental Protocol
Objective: To determine the relative reaction rates of N-Boc-4-halopiperidines with sodium azide.
Materials:
-
N-Boc-4-chloropiperidine
-
N-Boc-4-bromopiperidine
-
N-Boc-4-iodopiperidine
-
Sodium Azide (NaN₃)
-
Dodecane (Internal Standard)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Reaction vials with stir bars
-
Thermostatted heating block or oil bath
-
Gas Chromatograph with FID detector (GC-FID)
Procedure:
-
Solution Preparation:
-
Prepare a 0.2 M solution of sodium azide in DMSO.
-
Prepare three separate 0.2 M stock solutions of N-Boc-4-chloropiperidine, N-Boc-4-bromopiperidine, and N-Boc-4-iodopiperidine in DMSO, each containing dodecane at a concentration of 0.05 M.
-
-
Reaction Setup:
-
Label three 10 mL reaction vials as "Chloro," "Bromo," and "Iodo."
-
To each vial, add 2.5 mL of the 0.2 M sodium azide solution.
-
Place the vials in the heating block pre-heated to 40°C and allow them to equilibrate for 10 minutes with stirring.
-
-
Reaction Initiation and Sampling:
-
To initiate the reactions, add 2.5 mL of the corresponding halopiperidine/internal standard stock solution to each vial. Start a timer immediately. The final concentration of each reactant will be 0.1 M.
-
At specified time points (e.g., t = 5, 15, 30, 60, 90, 120 minutes), withdraw a 0.2 mL aliquot from each reaction mixture.
-
Immediately quench each aliquot by adding it to a labeled autosampler vial containing 1.0 mL of deionized water and 0.8 mL of ethyl acetate. Cap and vortex thoroughly.
-
-
Analysis:
-
Analyze the ethyl acetate (top) layer of each quenched sample by GC-FID.
-
Develop a GC method that provides good separation between the starting halopiperidine, the product (N-Boc-4-azidopiperidine), and the internal standard.
-
-
Data Analysis:
-
For each time point, calculate the peak area ratio of the halopiperidine to the internal standard.
-
Plot the concentration of each halopiperidine (proportional to the peak area ratio) as a function of time.
-
Determine the initial rate for each reaction from the initial slope of the concentration vs. time plot. The relative rates provide a quantitative comparison of reactivity.[9]
-
Conclusion and Practical Recommendations
The choice of halopiperidine is a critical decision in the synthesis of pharmaceutical compounds. Understanding the fundamental principles of C-X bond strength and leaving group ability provides a clear predictive framework for reactivity.
-
For rapid, high-yielding nucleophilic substitutions and standard cross-couplings, iodopiperidines and bromopiperidines are the reagents of choice. Their high reactivity allows for milder conditions, broader substrate scope, and often simpler reaction workups.
-
Chloropiperidines represent a more economical but synthetically challenging option. They should be considered when cost is a primary driver and the synthetic team has access to modern, highly active catalyst systems for cross-coupling, or when more forcing conditions are acceptable for substitutions.
-
Fluoropiperidines are not suitable substrates for reactions involving the cleavage of the C-F bond via substitution or oxidative addition. Their value lies in their metabolic stability, where the fluorine atom is intended to remain in the final drug molecule.
By aligning the choice of halopiperidine with the specific demands of the synthetic transformation, researchers can optimize reaction efficiency, reduce development timelines, and ultimately accelerate the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. quora.com [quora.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 14. jocpr.com [jocpr.com]
A Cost-Benefit Analysis for Synthetic Strategy: 4-Iodopiperidine vs. 4-Bromopiperidine
For the discerning researcher in pharmaceutical and materials science, the choice of starting materials is a critical determinant of synthetic efficiency, cost, and overall project success. Among the saturated heterocycles, the piperidine moiety is a cornerstone of countless bioactive molecules and functional materials. When functionalization is required at the 4-position, chemists are often faced with a choice between halogenated derivatives, most commonly 4-bromopiperidine and 4-iodopiperidine. This guide provides a comprehensive cost-benefit analysis of these two key synthetic building blocks, offering experimental insights and data-driven recommendations to inform your synthetic planning.
At a Glance: Key Physicochemical and Cost Data
A preliminary comparison of the N-Boc protected forms of 4-iodopiperidine and 4-bromopiperidine reveals key differences in their physical properties and market value. The N-Boc group is a common protecting group strategy used to modulate the reactivity of the piperidine nitrogen during synthesis.
| Property | N-Boc-4-iodopiperidine | N-Boc-4-bromopiperidine |
| Molecular Weight | 311.16 g/mol | 264.16 g/mol |
| CAS Number | 301673-14-3 | 180695-79-8 |
| Appearance | White to light brown crystalline powder or low melting solid | Colorless to light yellow oil or low melting solid |
| Storage | Store at 0-8 °C | Store at 0-8 °C |
| Representative Price | ~$2.06/g (100g scale)[1] | ~$6.03/g (100g scale)[2] |
| Price per Mole | ~$641/mol | ~$1593/mol |
Note: Prices are approximate and can vary significantly between suppliers and based on purity and quantity. The prices listed are for illustrative purposes based on available data.
The Decisive Factor: A Tale of Two Halogens and Reactivity
The fundamental difference in the utility of 4-iodopiperidine and 4-bromopiperidine lies in the inherent reactivity of the carbon-halogen bond. In the realm of palladium-catalyzed cross-coupling reactions, which are central to modern synthetic chemistry, the choice of halogen is paramount. The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step is I > Br > Cl > F.[3] This trend is inversely correlated with the carbon-halogen bond dissociation energy.
The weaker carbon-iodine (C-I) bond in 4-iodopiperidine allows for more facile oxidative addition of the palladium catalyst, which is often the rate-limiting step in catalytic cycles.[4] This translates to several practical advantages in the laboratory:
-
Milder Reaction Conditions: Reactions with 4-iodopiperidine can often be conducted at lower temperatures, which can be crucial for the stability of sensitive functional groups elsewhere in the molecule.
-
Faster Reaction Times: The lower activation energy barrier for C-I bond cleavage typically leads to shorter reaction times, increasing throughput and operational efficiency.
-
Lower Catalyst Loading: The higher reactivity of the C-I bond can allow for lower concentrations of the often expensive palladium catalyst to be used, leading to cost savings and reduced levels of residual metal in the final product.
This reactivity difference is a key "benefit" that can, in many cases, outweigh the higher initial purchase price of the iodo-derivative.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
While direct, side-by-side experimental data for 4-iodopiperidine versus 4-bromopiperidine in every named reaction is not always available in the literature, we can extrapolate from the well-established principles of aryl and alkyl halide reactivity to predict their relative performance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. Given the higher reactivity of the C-I bond, N-Boc-4-iodopiperidine is expected to be the superior substrate in these couplings.
Expected Performance:
-
4-Iodopiperidine: Higher yields under milder conditions (e.g., lower temperatures, shorter reaction times). Standard catalyst systems like Pd(PPh₃)₄ with a carbonate base are generally effective.
-
4-Bromopiperidine: May require more forcing conditions, such as higher temperatures, longer reaction times, or the use of more sophisticated and expensive phosphine ligands and stronger bases to achieve comparable yields.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
Methodology:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-halopiperidine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is a go-to transformation. The choice of halide on the piperidine ring significantly impacts the reaction efficiency.
Expected Performance:
-
4-Iodopiperidine: Generally provides higher yields in shorter reaction times. The use of bidentate phosphine ligands like BINAP or DPPF has been shown to be effective for the coupling of aryl iodides.
-
4-Bromopiperidine: Often requires more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., biarylphosphines) and stronger bases (e.g., sodium tert-butoxide) to achieve high conversions.
Experimental Protocol: Representative Buchwald-Hartwig Amination
Methodology:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add the N-Boc-4-halopiperidine (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Add degassed, anhydrous solvent (e.g., toluene).
-
Seal the vessel and heat to the required temperature (typically 80-110 °C) until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is the premier method for the synthesis of alkynyl-substituted piperidines. The reactivity trend of the halide is particularly pronounced in this reaction.
Expected Performance:
-
4-Iodopiperidine: Highly efficient coupling with terminal alkynes is expected, often at or near room temperature, using a standard palladium-copper co-catalyst system.
-
4-Bromopiperidine: Typically requires elevated temperatures and may suffer from competing side reactions like Glaser coupling of the alkyne starting material.
Experimental Protocol: Representative Sonogashira Coupling
Methodology:
-
To a stirred solution of N-Boc-4-halopiperidine (1.0 equiv.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Add a suitable base, typically an amine such as triethylamine or diisopropylethylamine (2-3 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the ammonium salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Case Study: The Role of Halopiperidines in Modern Pharmaceuticals
The strategic choice between iodo- and bromopiperidines is not merely academic; it has real-world implications in the synthesis of life-saving medicines.
-
Lorlatinib: The synthesis of the third-generation anaplastic lymphoma kinase (ALK) inhibitor Lorlatinib involves a crucial Suzuki coupling step. While the large-scale synthesis utilizes a borylated pyridine derivative, the flexibility to employ a halopyridine highlights the importance of predictable reactivity in complex syntheses.[5] The higher reactivity of an iodo-substituted intermediate would be advantageous in such a multi-step synthesis, potentially improving overall yield and reducing impurities.
-
Ibrutinib: This Bruton's tyrosine kinase (BTK) inhibitor, used to treat certain cancers, features a complex heterocyclic core. Synthetic routes to Ibrutinib and its analogues often involve the coupling of a piperidine moiety.[6] The choice of a more reactive 4-iodopiperidine derivative could streamline the synthesis, particularly in the later stages where preserving the integrity of the complex molecule is critical.
Stability and Handling Considerations
Both N-Boc-4-iodopiperidine and N-Boc-4-bromopiperidine are generally stable compounds when stored under recommended conditions (refrigerated at 0-8 °C). However, iodoalkanes can be more susceptible to light-induced degradation over long periods, potentially forming radical species that can lead to discoloration and the formation of impurities. It is therefore good practice to store 4-iodopiperidine in amber vials or protected from light. Both compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
The Final Verdict: A Cost-Benefit Framework
The decision to use 4-iodopiperidine or 4-bromopiperidine should be made on a case-by-case basis, weighing the upfront cost against the potential benefits in terms of reactivity and process efficiency.
Choose 4-Iodopiperidine when:
-
Maximizing yield and purity is paramount: In complex, multi-step syntheses, the cumulative effect of higher yields in each step can be substantial.
-
The substrate contains sensitive functional groups: The ability to use milder reaction conditions can prevent degradation of other parts of the molecule.
-
Time is a critical factor: Faster reaction times can significantly accelerate research and development timelines.
-
Subsequent steps are challenging: A cleaner, higher-yielding initial step can simplify purification and improve the overall efficiency of the synthetic route.
Choose 4-Bromopiperidine when:
-
Upfront cost is the primary driver: For large-scale manufacturing of simpler molecules, the lower initial cost of the starting material may be the most important consideration.
-
The desired transformation is robust and high-yielding even with a less reactive substrate: In some cases, the difference in reactivity may not be significant enough to justify the higher cost of the iodo-derivative.
-
Process optimization has been established to overcome the lower reactivity: With careful selection of catalysts, ligands, and reaction conditions, the performance of 4-bromopiperidine can often be improved to acceptable levels.
References
- 1. 4-IODOPIPERIDINE N-BOC PROTECTED 100G - OR41125-100G [dabos.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1-N-BOC-4-BROMOPIPERIDINE | 180695-79-8 [chemicalbook.com]
- 4. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 6. medkoo.com [medkoo.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Iodopiperidine Hydrochloride and Its Derivatives
Introduction: The Structural Elucidation of a Versatile Synthetic Building Block
4-Iodopiperidine hydrochloride and its N-substituted derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds, from potential anticancer agents to central nervous system therapeutics.[1] Their utility stems from the piperidine core, a common motif in natural alkaloids, and the reactive C-I bond, which allows for further molecular elaboration through coupling reactions.[2] Accurate structural confirmation and purity assessment of these intermediates are non-negotiable in drug development, making a comprehensive understanding of their spectroscopic characteristics essential.
This guide provides an in-depth comparison of the spectroscopic signatures of this compound and one of its most common derivatives, N-Boc-4-iodopiperidine. We will explore how ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy are synergistically employed to provide unambiguous structural verification. The discussion is grounded in the causality of experimental choices and the interpretation of spectral data, offering field-proven insights for researchers and drug development professionals.
The Spectroscopic Workflow: A Multi-faceted Approach to Structural Confirmation
Caption: General workflow for the synthesis and spectroscopic characterization of piperidine derivatives.
Comparative Analysis: this compound vs. N-Boc-4-Iodopiperidine
To illustrate the power of comparative spectroscopic analysis, we will examine two closely related structures: the basic hydrochloride salt and its N-tert-butoxycarbonyl (Boc) protected analog. The Boc group is frequently used in synthesis to temporarily mask the reactivity of the piperidine nitrogen.[2] Its presence significantly alters the spectroscopic properties of the molecule.
Caption: Molecular structures of the compounds under comparison.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Experience: ¹H NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their connectivity, and their chemical environment. For piperidine derivatives, key diagnostic signals include the protons on the carbon atoms adjacent to the nitrogen and the proton on the carbon bearing the iodine. The protonation state of the nitrogen and the presence of N-substituents dramatically influence the chemical shifts of the ring protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O for the hydrochloride salt, CDCl₃ for the N-Boc derivative) in a clean NMR tube.
-
Solvent Choice Rationale: D₂O is chosen for the hydrochloride salt as it readily dissolves the ionic compound and allows for the exchange of the acidic N-H protons, which simplifies the spectrum. CDCl₃ is a standard solvent for less polar organic molecules like the N-Boc derivative.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Data Acquisition: Record the spectrum at room temperature, typically using 16-32 scans for good signal-to-noise.
-
Data Processing: Process the raw data (Free Induction Decay - FID) with a Fourier transform. Reference the spectrum to the residual solvent peak (D₂O at ~4.79 ppm, CDCl₃ at 7.26 ppm). Phase and baseline correct the spectrum for accurate integration.
Comparative ¹H NMR Data
| Proton Assignment | 4-Iodopiperidine HCl (D₂O) | N-Boc-4-Iodopiperidine (CDCl₃) | Rationale for a Shift |
| H4 (CH-I) | ~4.5 ppm (multiplet) | ~4.2 ppm (multiplet) | The electron-withdrawing Boc group deshields protons less than the positively charged NH₂⁺ group. |
| H2, H6 (CH₂-N) | ~3.4 ppm (multiplet) | ~3.7 ppm (multiplet) | The Boc group's carbonyl has a significant deshielding effect on adjacent protons. |
| H3, H5 (CH₂-CH) | ~2.2 ppm (multiplet) | ~2.0 ppm (multiplet) | These protons are further from the nitrogen and thus less affected by the substituent. |
| Boc (C(CH₃)₃) | N/A | ~1.46 ppm (singlet) | A characteristic strong singlet integrating to 9 protons, confirming the presence of the Boc group. |
Trustworthiness: The integration of the signals provides a self-validating system. For instance, the 9-proton singlet for the Boc group is an unmistakable feature. The splitting patterns (multiplicity), although complex in piperidine rings due to chair conformations, must be consistent with the proposed structure.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Expertise & Experience: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, making it excellent for confirming the number of different carbon environments and identifying the presence of key functional groups like carbonyls.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR is less sensitive, so a slightly more concentrated sample (15-25 mg) may be beneficial.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H splitting, resulting in a spectrum where each unique carbon appears as a single line. A larger number of scans (e.g., 1024 or more) is typically required.
-
Data Processing: Process and reference the spectrum similarly to ¹H NMR, using the solvent peak as a reference (CDCl₃ at 77.16 ppm).
Comparative ¹³C NMR Data
| Carbon Assignment | 4-Iodopiperidine HCl (D₂O) | N-Boc-4-Iodopiperidine (CDCl₃) | Rationale for a Shift |
| C=O (Boc) | N/A | ~154 ppm | The carbonyl carbon is highly deshielded and appears far downfield. |
| C(CH₃)₃ (Boc) | N/A | ~80 ppm | The quaternary carbon of the Boc group. |
| C4 (C-I) | ~30 ppm | ~25 ppm | The "heavy atom effect" of iodine shields this carbon, causing an upfield shift compared to a C-H. |
| C2, C6 (C-N) | ~45 ppm | ~42 ppm | The electronic environment around the nitrogen significantly impacts these carbons. |
| C3, C5 (C-C-N) | ~35 ppm | ~38 ppm | The presence of the Boc group can influence the conformation of the ring, affecting these carbons. |
| C(CH₃)₃ (Boc) | N/A | ~28 ppm | The three equivalent methyl carbons of the Boc group. |
Authoritative Grounding: The observed chemical shifts are consistent with values reported in spectroscopic databases and literature for similar piperidine structures.[3][4]
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and valuable information about its structure through fragmentation patterns. For halogenated compounds, the isotopic pattern is a key diagnostic feature.
Experimental Protocol: MS
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is an excellent "soft" ionization technique for these compounds, as it typically keeps the molecule intact and allows for the observation of the molecular ion.[5][6]
-
Analysis: Inject the sample into the mass spectrometer. Acquire data in positive ion mode.
-
Data Interpretation: Identify the molecular ion peak ([M+H]⁺ for the free base or [M]⁺ for the protonated species). Analyze the fragmentation pattern and isotopic distribution.
Comparative MS Data
| Feature | 4-Iodopiperidine (as free base) | N-Boc-4-Iodopiperidine | Interpretation |
| Molecular Formula | C₅H₁₀IN | C₁₀H₁₈INO₂ | Confirmed by high-resolution MS. |
| Molecular Weight | 211.08 g/mol | 311.16 g/mol | --- |
| [M+H]⁺ (Expected) | 212.0 | 312.0 | The protonated molecular ion is often the base peak in ESI-MS. |
| Key Fragments | m/z 84 (loss of I) | m/z 256 (loss of C₄H₉), m/z 212 (loss of Boc), m/z 184 (loss of I) | Fragmentation patterns provide structural confirmation. The loss of the Boc group or a tert-butyl cation is characteristic of N-Boc protected amines. |
Trustworthiness: High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy (typically < 5 ppm error), providing definitive confirmation of the elemental composition. The unique fragmentation pathways serve as a fingerprint for the specific derivative.[5]
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy measures the vibrations of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. For piperidine derivatives, key vibrations include N-H bends and stretches, C-H stretches, and, in the case of the N-Boc derivative, the strong C=O stretch of the carbamate.
Experimental Protocol: FTIR
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. ATR is often preferred as it requires minimal sample preparation.
-
Data Acquisition: Place a small amount of the solid sample on the ATR crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands for the functional groups present.
Comparative IR Data
| Vibrational Mode | 4-Iodopiperidine HCl | N-Boc-4-Iodopiperidine | Interpretation |
| N-H Stretch | ~3000-2700 cm⁻¹ (broad) | N/A | A very broad and strong absorption characteristic of a secondary amine salt (R₂NH₂⁺). |
| C=O Stretch | N/A | ~1690 cm⁻¹ (strong) | An intense, sharp peak that is highly diagnostic for the carbamate carbonyl group. |
| C-H Stretch | ~2950-2850 cm⁻¹ | ~2970-2850 cm⁻¹ | Present in both compounds, corresponding to the alkyl C-H bonds. |
| N-H Bend | ~1600-1500 cm⁻¹ | N/A | Characteristic bending vibration for the amine salt. |
Authoritative Grounding: The positions of these vibrations are well-established in IR spectroscopy literature and databases like the NIST Chemistry WebBook.[7] Comparing the spectrum of a derivative to the parent compound allows for quick confirmation of a successful reaction (e.g., the disappearance of the N-H stretch and appearance of the C=O stretch upon Boc protection).
Conclusion: A Unified Approach to Structural Validation
The spectroscopic analysis of this compound and its derivatives is a clear example of how multiple analytical techniques provide complementary information for robust structural elucidation. ¹H and ¹³C NMR map out the complete C-H framework, MS confirms the molecular weight and elemental composition, and IR spectroscopy quickly identifies key functional groups. By comparing the spectra of a parent compound like this compound with its derivatives, researchers can confidently track chemical transformations and verify the identity and purity of their synthetic intermediates. This integrated, multi-technique approach embodies the principles of scientific integrity and is fundamental to the successful advancement of drug discovery and development programs.
References
- 1. ijfmr.com [ijfmr.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Tert-butyl 4-iodopiperidine-1-carboxylate | C10H18INO2 | CID 10892302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Piperidine hydrochloride(6091-44-7) IR Spectrum [chemicalbook.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Iodopiperidine Hydrochloride
As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring that every step of our workflow, including the final disposal of chemical reagents, is conducted with the utmost attention to safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Iodopiperidine hydrochloride, a halogenated piperidine derivative. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and compliance with environmental regulations.
Hazard Identification and Immediate Safety Protocols
Before handling this compound for any purpose, including disposal, it is crucial to recognize its potential hazards. This compound is an irritant, potentially causing serious eye, skin, and respiratory tract irritation.[1][2] Ingestion may be harmful.[1] As a halogenated organic compound, its improper disposal, particularly through combustion at inadequate temperatures, can lead to the formation of hazardous byproducts like hydrogen iodide.[1]
Key Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3]
-
Respiratory Irritation: May cause irritation to the respiratory system.[1][2]
-
Harmful if Swallowed: Ingestion may cause gastrointestinal irritation.[1]
In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]
Required Personal Protective Equipment (PPE)
Handling this compound requires a stringent PPE protocol to prevent personal exposure. The selection of appropriate PPE is the first line of defense during waste handling and disposal procedures.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tight-sealing chemical safety goggles or a full-face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][4] | Protects against splashes and airborne dust particles which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant nitrile rubber gloves.[5] Check manufacturer-specific data for breakthrough times.[6] | Provides a barrier against skin contact. While nitrile offers good resistance to many chemicals, it is crucial to replace gloves immediately after a splash or when signs of degradation appear.[7][8][9] |
| Body Protection | A lab coat, apron, or coveralls to prevent skin contact.[4] For significant quantities, flame-retardant antistatic clothing is advised.[10] | Minimizes the risk of skin exposure from spills or splashes. |
| Respiratory Protection | All handling of waste should occur in a well-ventilated area, preferably a certified chemical fume hood.[4][11] | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1] |
Spill Management Protocol
Accidents can happen, and a clear, pre-defined spill response plan is essential.
For Small Spills:
-
Ensure Area is Secure: Evacuate non-essential personnel and ensure the area is well-ventilated, preferably within a fume hood.[4]
-
Contain the Spill: Use an inert, dry absorbent material like sand, vermiculite, or commercial sorbent pads to cover the spill.[11][12]
-
Collect Absorbent Material: Carefully sweep or scoop the absorbed material into a suitable, sealable container.[2][11]
-
Label and Dispose: Label the container clearly as "Hazardous Waste: this compound spill debris" and manage it according to the disposal procedures in Section 5.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[4]
For Large Spills:
-
Evacuate Immediately: Evacuate all personnel from the affected area.
-
Alert Authorities: Contact your institution's Environmental Health & Safety (EHS) office and, if necessary, emergency services (e.g., 911).[13]
-
Secure the Area: Close doors to the affected area to contain vapors.
Disposal Decision Workflow
The correct disposal path depends on the quantity of waste and local regulations. This workflow provides a logical decision-making process. All chemical waste must be managed through your institution's EHS office or a licensed hazardous waste disposal company.[4][14] Never dispose of organic substances down the drain.[5][12]
Caption: Decision workflow for proper segregation and disposal.
Step-by-Step Disposal Procedures
The guiding principle for disposing of this compound is that it is a halogenated organic compound . As such, it must be segregated into a dedicated halogenated waste stream for proper disposal, which is typically high-temperature incineration.[5][13]
Step 1: Waste Collection and Segregation
-
Designate a Waste Container: Use a dedicated, leak-proof container made of compatible material (e.g., polyethylene) for collecting halogenated waste.[4][12] Ensure it has a secure, screw-top cap.[13][15]
-
Segregate Waste Streams: It is critical to keep halogenated organic waste separate from non-halogenated waste.[11][13] Co-mingling can dramatically increase disposal costs and complexity.
-
Avoid Incompatibilities: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong acids.[1][2] Store waste containers away from these substances.[12]
Step 2: Labeling
-
Affix Hazardous Waste Tag: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's EHS department.[11][16]
-
Complete Chemical Information: Clearly write the full chemical name, "this compound," and list any other solvents or chemicals present in the container with their approximate percentages.[11][13] Do not use abbreviations.[13]
-
Identify Hazards: Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).[11]
Step 3: Storage
-
Use a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[15][16]
-
Ensure Safe Storage Conditions: The SAA must be a cool, dry, and well-ventilated area, away from heat or ignition sources.[10][11] The container should be kept in secondary containment to mitigate leaks or spills.[11]
-
Keep Container Closed: Waste containers must remain tightly closed at all times except when waste is actively being added.[11][13]
Step 4: Final Disposal
-
Arrange for Pickup: Once the container is nearly full (e.g., 75% capacity) or when you are finished generating this waste stream, arrange for collection.[11]
-
Contact EHS: Submit a chemical waste collection request to your institution’s EHS office or designated hazardous waste management provider.[11][14] Laboratory personnel should not transport hazardous waste themselves.[14]
-
Method of Destruction: The designated disposal facility will use high-temperature incineration, which is the standard and environmentally appropriate method for destroying halogenated organic compounds.
By adhering to this structured and scientifically-grounded disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always consult your institution-specific EHS guidelines, as they are the final authority on waste management procedures in your laboratory.[4][14]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. carlroth.com [carlroth.com]
- 7. gloves.com [gloves.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. wellbefore.com [wellbefore.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. vumc.org [vumc.org]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Navigating the Synthesis Landscape: A Guide to Handling 4-Iodopiperidine Hydrochloride
For the modern researcher, 4-Iodopiperidine hydrochloride is a valuable synthetic building block, a key intermediate in the development of novel therapeutics. However, its utility is matched by a need for meticulous handling and a comprehensive understanding of its safety profile. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for the safe and effective use of this compound, ensuring both personal safety and experimental integrity.
Immediate Safety Profile: Understanding the Hazard
This compound is a halogenated piperidine derivative. While comprehensive toxicological data for this specific salt are not fully detailed, the hazards can be inferred from its structural components—the piperidine ring and the iodo-substituent—and data from closely related compounds like N-Boc-4-iodopiperidine.[1][2] The primary concerns are irritation to the skin, eyes, and respiratory system.[3][4] Exposure to piperidines, in general, can lead to a range of physiological effects, including muscular weakness and convulsions in severe cases.[5]
The hydrochloride salt form suggests good water solubility, which could facilitate its absorption.[6] Upon thermal decomposition, it may release hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[4]
| Hazard Category | Description | Primary Sources |
| Acute Toxicity (Oral) | Harmful if swallowed.[4] Ingestion may lead to gastrointestinal irritation.[4] | [4] |
| Skin Irritation | Causes skin irritation.[3][7] Prolonged contact should be avoided. | [3][7] |
| Eye Irritation | Causes serious eye irritation.[3] Direct contact can cause damage. | [3] |
| Respiratory Irritation | May cause respiratory tract irritation, particularly if inhaled as a dust.[3][4] | [3][4] |
| Reactivity | Stable under recommended storage conditions but is sensitive to light.[4] Incompatible with strong oxidizing agents and strong acids.[4] | [4] |
Operational Protocol: From Bottle to Reaction
A self-validating safety protocol is one where each step is a logical consequence of the compound's known properties. The following workflow is designed to minimize exposure and prevent contamination.
Step 1: Preparation and Engineering Controls
-
Causality : To mitigate the risk of inhaling fine dust particles, all manipulations must be performed in a controlled environment.
-
Procedure :
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[4][8]
-
Prepare the workspace by lining it with absorbent, disposable bench paper.
-
Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) before introducing the chemical.
-
Step 2: Donning Personal Protective Equipment (PPE)
-
Causality : A multi-layered PPE approach is essential to prevent skin, eye, and respiratory contact.
-
Procedure :
-
Hand Protection : Wear nitrile gloves. Given that piperidines can be absorbed through the skin, select gloves tested against relevant standards (e.g., EN 374).[5][9] Check for perforations before use.
-
Eye Protection : Wear tight-sealing safety goggles or a full-face shield.[8][9] Standard safety glasses with side shields are insufficient to protect against fine powders.
-
Body Protection : A lab coat is mandatory. For larger quantities, consider a chemically resistant apron.[10]
-
Respiratory Protection : For weighing operations or situations where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (N100, R100, or P100) is required.[11]
-
Step 3: Weighing and Transfer
-
Causality : This is the point of highest potential exposure to the solid compound.
-
Procedure :
-
Perform all weighing operations inside the chemical fume hood.
-
Use a disposable weigh boat.
-
Carefully open the container, avoiding any sudden movements that could aerosolize the powder.
-
Use a clean spatula to transfer the desired amount. Do not "tap" the spatula on the side of the container, as this can generate dust.
-
Once weighed, securely close the primary container.
-
To transfer the weighed solid to your reaction vessel, gently tap the powder from the weigh boat. If necessary, use a compatible solvent to rinse the weigh boat to ensure a complete transfer.
-
Step 4: Post-Handling and Cleanup
-
Causality : Proper doffing and immediate cleanup prevent cross-contamination of the lab space.
-
Procedure :
-
Wipe down the spatula and any surfaces inside the fume hood with a damp cloth.
-
Dispose of the weigh boat, bench paper, and used cleaning materials in the designated solid hazardous waste container.
-
Doff PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid contaminating your skin or clothing.
-
Wash hands thoroughly with soap and water after handling is complete.[7]
-
Spill & Emergency Response
Rapid and correct response to a spill or exposure is critical.
Immediate Actions (All Scenarios)
-
Alert : Immediately notify personnel in the vicinity.
-
Isolate : Secure the area to prevent others from entering.
Scenario-Specific Protocols
-
Small Solid Spill (<1g) inside a Fume Hood :
-
Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
Place the contaminated paper towels into a sealed bag and dispose of it in the solid hazardous waste container.
-
Decontaminate the area with soap and water.
-
-
Skin Contact :
-
Eye Contact :
-
Inhalation :
Waste Disposal Plan
Disposal of this compound and associated materials must be handled as hazardous waste. Do not pour any chemical waste down the sink.[13]
Step-by-Step Disposal Protocol
-
Segregation : Maintain separate, clearly labeled waste streams.
-
Solid Waste : All contaminated disposables (gloves, weigh boats, bench paper, excess solid reagent) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions or reaction mixtures containing this compound should be collected in a compatible, sealed, and labeled hazardous waste container for halogenated organic waste.
-
Sharps : Contaminated needles or broken glass must be placed in a designated sharps container for hazardous waste.[14]
-
-
Labeling : All waste containers must be labeled with a "Hazardous Waste" tag detailing the full chemical name of all components and their approximate concentrations.[13] Do not use abbreviations.[13]
-
Storage : Store waste containers in a designated satellite accumulation area. Ensure liquid containers are kept in secondary containment to prevent spills.[13]
-
Pickup : Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office. Follow their specific procedures for scheduling a collection.[13]
By integrating this comprehensive safety and handling framework into your laboratory practice, you can confidently and responsibly utilize this compound, advancing your research while upholding the highest standards of safety.
References
- 1. Page loading... [guidechem.com]
- 2. Tert-butyl 4-iodopiperidine-1-carboxylate | C10H18INO2 | CID 10892302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. carlroth.com [carlroth.com]
- 10. isotope.com [isotope.com]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Iodine [cdc.gov]
- 12. nj.gov [nj.gov]
- 13. oehs.tulane.edu [oehs.tulane.edu]
- 14. nhsdorset.nhs.uk [nhsdorset.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
